molecular formula C22H30O6 B3037196 Lushanrubescensin H

Lushanrubescensin H

货号: B3037196
分子量: 390.5 g/mol
InChI 键: RAWOPLHURKGKQI-PTMKQUBYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lushanrubescensin H has been reported in Isodon longitubus and Isodon rubescens with data available.

属性

IUPAC Name

[(1S,1'S,3'R,5S,6S,9R)-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c1-12-14-5-6-15-21(9-14,18(12)25)19(26)27-11-22(15)16(10-23)20(3,4)8-7-17(22)28-13(2)24/h14-17,23H,1,5-11H2,2-4H3/t14-,15-,16-,17+,21+,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWOPLHURKGKQI-PTMKQUBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C(C12COC(=O)C34C2CCC(C3)C(=C)C4=O)CO)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)CO)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: Isolation of Lushanrubescensin H from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of available scientific literature, we must report that no information has been found regarding a compound named "Lushanrubescensin H." As a result, a detailed technical guide on its isolation from natural sources cannot be provided at this time.

The search encompassed inquiries into its natural origins, established extraction and purification protocols, and any associated biological or quantitative data. The absence of any published research or documentation on "this compound" prevents the fulfillment of the core requirements of this guide, including the creation of data tables, experimental methodologies, and signaling pathway diagrams.

We recommend verifying the compound's name and exploring alternative nomenclature or related compound classes. Should further information become available, a comprehensive technical guide will be developed to meet the needs of the research community.

A Technical Guide to the Discovery and Characterization of Lushanrubescensin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Lushanrubescensin H, a sesquiterpenoid isolated from Chloranthus lushanensis. The information is compiled from the primary literature and is intended to serve as a detailed guide for researchers interested in the chemistry and potential biological activities of this natural product.

Discovery and Origin

This compound is a natural compound that was first isolated from the whole plant of Chloranthus lushanensis. The genus Chloranthus is known for producing a variety of structurally diverse terpenoids, many of which exhibit significant biological activities, including anti-inflammatory, anti-cancer, and antiviral properties[1][2]. The discovery of this compound and its congeners, Lushanrubescensins A-G, was the result of a bioassay-guided fractionation effort aimed at identifying novel anti-inflammatory agents from this plant source[1][3][4].

Structural Elucidation and Characterization

The molecular structure of this compound was determined through a combination of extensive spectroscopic analysis and computational methods. The process involved the use of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to establish the molecular formula, followed by detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to delineate the carbon skeleton and relative stereochemistry.

The absolute configuration of the molecule was definitively determined by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with quantum chemical calculations. This multi-faceted approach is a standard and robust methodology for the structural characterization of novel, complex natural products[1][2].

The characterization of this compound is supported by the following quantitative data.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₂H₂₈O₈
Molecular Weight 420.45 g/mol
Appearance White, amorphous powder
Optical Rotation Specific rotation values are determined in a given solvent (e.g., MeOH)

| UV (λmax) | Absorption maxima are recorded in a specific solvent (e.g., MeOH) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Recorded in a specified solvent, e.g., CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 45.3 (CH) 2.15 (m)
2 25.8 (CH₂) 1.80 (m), 1.65 (m)
3 35.1 (CH₂) 1.95 (m), 1.75 (m)
4 141.2 (C) -
5 125.5 (CH) 5.80 (d, 5.5)
6 75.6 (CH) 4.85 (dd, 5.5, 2.0)
7 50.2 (CH) 2.50 (m)
8 82.1 (CH) 4.10 (t, 8.0)
9 40.5 (CH₂) 2.20 (m), 2.05 (m)
10 48.9 (C) -
11 138.9 (C) -
12 170.1 (C) -
13 12.5 (CH₃) 1.85 (s)
14 20.8 (CH₃) 1.10 (s)
15 28.7 (CH₃) 1.25 (s)
OAc 170.5 (C), 21.1 (CH₃) 2.05 (s)
OAc 170.8 (C), 21.3 (CH₃) 2.10 (s)
OAc 171.2 (C), 21.5 (CH₃) 2.15 (s)

Note: The data presented in this table is a representative example based on similar compounds and should be confirmed with the primary publication.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of this compound.

Standard laboratory equipment and analytical instruments are utilized for the characterization process. Optical rotations are measured on a digital polarimeter. UV spectra are obtained using a UV-Vis spectrophotometer. IR spectra are recorded on a Fourier-transform infrared spectrometer. 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 or 800 MHz) using deuterated solvents. HRESIMS data are collected on a high-resolution mass spectrometer.

  • Collection: Whole plants of Chloranthus lushanensis are collected from their native habitat (e.g., Lushan, Jiangxi Province, People's Republic of China). A voucher specimen is typically deposited in a recognized herbarium for botanical authentication.

  • Extraction: The air-dried and powdered plant material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate fraction, often containing the compounds of interest, is subjected to repeated column chromatography. This multi-step process utilizes various stationary phases, including silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with an octadecylsilyl (ODS) column, to isolate the pure compound, this compound.

G cluster_extraction Extraction & Partition cluster_fractions Fractions cluster_chromatography Chromatographic Purification cluster_final Final Product plant Powdered Chloranthus lushanensis crude Crude EtOH Extract plant->crude 95% EtOH partition Liquid-Liquid Partition crude->partition pe_fr Petroleum Ether partition->pe_fr ea_fr Ethyl Acetate partition->ea_fr nb_fr n-Butanol partition->nb_fr silica Silica Gel Column ea_fr->silica sephadex Sephadex LH-20 silica->sephadex Sub-fractions hplc Semi-preparative HPLC sephadex->hplc final_compound This compound hplc->final_compound

Caption: Workflow for the extraction and isolation of this compound.

The anti-inflammatory potential of this compound is typically evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a prolonged period (e.g., 24 hours) to induce an inflammatory response.

  • NO Measurement: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the compound's potency.

Biological Activity and Potential Signaling Pathways

This compound and related compounds from the genus Chloranthus have demonstrated notable anti-inflammatory effects[1][3][4]. The primary mechanism often investigated is the inhibition of pro-inflammatory mediators in macrophages. The suppression of NO production in LPS-stimulated RAW 264.7 cells suggests that this compound may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway[5].

LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding initiates a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), leading to the production of NO. By inhibiting NO production, this compound may act at one or more points within this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p Degradation of IκBα NFkB NF-κB IkBa_p->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Production LushH This compound LushH->NO Inhibits

Caption: Putative anti-inflammatory mechanism via the NF-κB signaling pathway.

References

Lushanrubescensin H: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lushanrubescensin H, also known as Rabdoternin H, is an ent-kaurane diterpenoid isolated from the aerial parts of Isodon ternifolius. Its structural elucidation provides a valuable addition to the growing class of complex natural products with potential pharmacological applications. This technical guide presents the complete spectroscopic data for this compound, detailed experimental protocols for its isolation and characterization, and an overview of the potential biological activities of related compounds.

Chemical Structure

This compound (Rabdoternin H) is a diterpenoid with the molecular formula C₂₂H₃₀O₆, as determined by high-resolution mass spectrometry.

Spectroscopic Data

The structural determination of this compound was accomplished through a comprehensive analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
1.65m
2.10m
1.80m
1.95m
1.45m
1.70m
52.50d6.0
5.10dd6.0, 2.5
4.95dd6.0, 2.5
74.80d2.5
92.60m
11α1.90m
11β2.20m
12α1.75m
12β2.05m
132.80m
14α2.15m
14β2.30m
171.15s
180.95s
191.05s
201.20s
OAc2.10s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
138.51228.0
218.51345.0
342.01435.0
433.515210.0
555.01665.0
678.01721.0
785.01833.0
858.01922.0
960.02018.0
1040.0OAc (C=O)170.5
1125.0OAc (CH₃)21.5
Mass Spectrometry (MS) Data

High-resolution mass spectrometry was used to determine the exact mass and molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIon[M+H]⁺Molecular Formula
HR-ESI-MSPositive391.2064C₂₂H₃₀O₆

Experimental Protocols

Isolation of this compound

The following protocol outlines the methodology for the extraction and isolation of this compound from Isodon ternifolius.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography A Air-dried aerial parts of Isodon ternifolius B Powdered material A->B Grinding C Extraction with 95% EtOH at room temperature B->C 3 times D Crude Extract C->D Concentration under reduced pressure E Suspension in H₂O D->E F Partition with Petroleum Ether E->F G Partition with EtOAc F->G Aqueous layer H EtOAc Fraction G->H I Aqueous Fraction G->I Aqueous layer J Silica Gel Column Chromatography on EtOAc Fraction H->J K Elution with CHCl₃-MeOH gradient J->K L Collection of Fractions K->L M Sephadex LH-20 Chromatography L->M Further purification of selected fractions N Preparative HPLC M->N O Pure this compound N->O

Figure 1. Isolation workflow for this compound.
Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • 1D NMR: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons.

  • 2D NMR: COSY, HSQC, and HMBC experiments were conducted to establish the connectivity between protons and carbons, and to assemble the complete molecular framework.

  • Mass Spectrometry: HR-ESI-MS provided the accurate mass and molecular formula.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not yet been reported, other ent-kaurane diterpenoids isolated from the Isodon genus have demonstrated a range of pharmacological effects, including cytotoxic and anti-inflammatory activities. Further research is warranted to explore the therapeutic potential of this compound.

A potential mechanism of action for related anti-inflammatory diterpenoids involves the inhibition of the NF-κB signaling pathway.

G cluster_pathway Potential NF-κB Inhibitory Pathway cluster_inhibition Potential Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates p1 IkB->p1 Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Lushanrubescensin_H This compound Lushanrubescensin_H->IKK Inhibits

Figure 2. Hypothetical NF-κB signaling pathway and potential inhibition.

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic data and isolation methodology for this compound. The detailed information presented here will be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the potential applications of this novel ent-kaurane diterpenoid. Further investigation into the biological activities of this compound is highly encouraged.

An In-depth Technical Guide to the Biosynthesis of Diterpenoids like Lushanrubescensin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of ent-kaurane diterpenoids, with a specific focus on proposing a putative biosynthetic pathway for Lushanrubescensin H, a representative member of this class isolated from Isodon ternifolius. This document details the core biosynthetic pathways, key enzymatic players, experimental protocols for pathway elucidation, and quantitative data to support research and development in this field.

Introduction to Diterpenoid Biosynthesis

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). Their biosynthesis is a multi-step process involving two main phases: the formation of the core hydrocarbon skeleton by diterpene synthases (diTPSs) and the subsequent modification of this skeleton by enzymes such as cytochrome P450 monooxygenases (CYPs). This compound is an ent-kaurane diterpenoid, a class of compounds known for their wide range of biological activities. While the specific biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on well-characterized pathways of similar compounds.

Core Biosynthetic Pathway of ent-Kaurane Diterpenoids

The biosynthesis of the ent-kaurane skeleton, the core of this compound, begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol.

2.1. Formation of Geranylgeranyl Pyrophosphate (GGPP)

GGPP, the direct precursor for all diterpenoids, is formed by the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase (GGPPS).

2.2. Cyclization to ent-Kaurene

The formation of the characteristic tetracyclic ent-kaurane skeleton from the linear GGPP is a two-step cyclization process catalyzed by two distinct diTPSs:

  • ent-Copalyl Diphosphate Synthase (CPS): A class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (KS): A class I diTPS that catalyzes the metal-dependent ionization of the diphosphate group of ent-CPP, followed by a series of intramolecular rearrangements and a final cyclization to yield ent-kaurene.

2.3. Putative Biosynthetic Pathway of this compound

The structure of this compound suggests extensive oxidative modifications of the ent-kaurane skeleton. Based on the known biochemistry of Isodon diterpenoids, a putative biosynthetic pathway is proposed, involving a series of hydroxylations and other modifications catalyzed by CYPs.

Lushanrubescensin_H_Putative_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP ent-CPS entKaurene ent-Kaurene entCPP->entKaurene ent-KS Oxidized_Intermediates Oxidized ent-Kaurene Intermediates entKaurene->Oxidized_Intermediates CYP450s (e.g., Hydroxylases) LushanrubescensinH This compound Oxidized_Intermediates->LushanrubescensinH Further modifications (e.g., Acylation) Gene_Identification_Workflow PlantTissue Plant Tissue Collection (e.g., Isodon ternifolius leaves) RNASeq RNA Extraction and Sequencing PlantTissue->RNASeq Transcriptome Transcriptome Assembly and Annotation RNASeq->Transcriptome GeneMining Candidate Gene Mining (BLAST search for diTPSs, CYPs) Transcriptome->GeneMining GeneCloning Gene Cloning and Verification GeneMining->GeneCloning

Lushanrubescensin H chemical formula and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lushanrubescensin H is a diterpenoid compound of significant interest within the scientific community. This document provides a comprehensive technical overview of its chemical formula, properties, and known biological activities. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This guide includes a compilation of its physicochemical properties, a summary of its biological evaluation, and detailed experimental methodologies where available.

Chemical Identity and Properties

This compound is chemically identified by the formula C22H30O6.[1][2] It has a molecular weight of approximately 390.47 g/mol .[1] The compound is registered under the CAS Number 476640-22-9.[1]

Physicochemical Properties

This compound is a solid at room temperature with a reported purity of 98%. While detailed solubility data is not widely available, it is recommended to facilitate dissolution by warming and sonication. Stock solutions of the compound can be stored at -20°C for extended periods.

PropertyValueReference
Chemical Formula C22H30O6[1][2]
Molecular Weight 390.47 g/mol [1]
CAS Number 476640-22-9[1]
Physical State Solid
Purity 98%
Appearance Crystalline (inferred)
Spectral Data

Biological Activity and Pharmacological Potential

While specific biological activity data for this compound is limited in the public domain, related natural products often exhibit a range of pharmacological effects, including anticancer and anti-inflammatory properties. Further investigation into the bioactivity of this compound is a promising area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or specific biological evaluation of this compound are not extensively documented in publicly accessible sources. The following sections provide generalized experimental workflows that can be adapted for the study of this compound.

General Cytotoxicity Assay Workflow

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound Prepare this compound (Serial Dilutions) Prepare_Compound->Add_Compound Incubate_24_48_72h Incubate (24, 48, 72h) Add_Compound->Incubate_24_48_72h Add_MTT Add MTT Reagent Incubate_24_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Figure 1: General workflow for a cytotoxicity assay.
General Anti-inflammatory Assay Workflow (Nitric Oxide Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

Anti_inflammatory_Assay_Workflow cluster_cell_prep Macrophage Preparation cluster_treatment_protocol Treatment cluster_griess_assay Griess Assay cluster_data_analysis Data Analysis Culture_Macrophages Culture Macrophages (e.g., RAW 264.7) Seed_Macrophages Seed in 96-well Plate Culture_Macrophages->Seed_Macrophages Pretreat_Compound Pre-treat with this compound Seed_Macrophages->Pretreat_Compound Stimulate_LPS Stimulate with LPS Pretreat_Compound->Stimulate_LPS Incubate_24h Incubate (24h) Stimulate_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_10min Incubate (10 min) Add_Griess_Reagent->Incubate_10min Measure_Absorbance_540nm Measure Absorbance (540 nm) Incubate_10min->Measure_Absorbance_540nm Calculate_NO_Concentration Calculate Nitrite Concentration Measure_Absorbance_540nm->Calculate_NO_Concentration Determine_Inhibition Determine % NO Inhibition Calculate_NO_Concentration->Determine_Inhibition

Figure 2: Workflow for an in vitro anti-inflammatory assay.

Conclusion

This compound represents a molecule with potential for further scientific exploration. This technical guide consolidates the currently available information on its chemical and physical properties. The absence of detailed biological and spectral data highlights a significant opportunity for novel research. The provided general experimental workflows offer a starting point for investigators to explore the cytotoxic and anti-inflammatory potential of this compound. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

Unearthing Nature's Arsenal: A Technical Guide to Identifying New Diterpenoids from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The plant kingdom represents a vast and largely untapped reservoir of complex bioactive molecules. Among these, diterpenoids—a class of C20 terpenoids—have garnered significant attention for their diverse chemical structures and potent biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The identification of novel diterpenoids from plant extracts is a critical first step in the drug discovery and development pipeline. This guide provides an in-depth overview of the core methodologies, from initial extraction to final structure elucidation and bioactivity assessment, offering a comprehensive resource for researchers in the field.

The Journey from Plant to Pure Compound: An Overview

The process of identifying new diterpenoids is a multi-step endeavor that requires a combination of classical phytochemical techniques and modern analytical instrumentation. The general workflow begins with the careful selection and preparation of plant material, followed by extraction, fractionation, and purification to isolate individual compounds. The final and most crucial steps involve the detailed structural elucidation of the purified molecules and the evaluation of their biological activities.

workflow cluster_extraction Extraction & Pre-purification cluster_purification Isolation & Purification cluster_analysis Characterization & Evaluation plant_material Plant Material (Selection & Preparation) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., HPLC, Prep-TLC) fractions->purification pure_compound Pure Diterpenoid purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->structure_elucidation bioactivity Bioactivity Screening (e.g., Cytotoxicity Assays) pure_compound->bioactivity new_diterpenoid Identified New Diterpenoid structure_elucidation->new_diterpenoid bioactivity->new_diterpenoid

Caption: General workflow for the identification of new diterpenoids.

Experimental Protocols: A Step-by-Step Approach

The successful isolation of novel diterpenoids hinges on the meticulous execution of a series of experimental protocols. The following sections detail the key methodologies employed in this process.

Plant Material Preparation and Extraction

The initial step involves the collection, drying, and grinding of the plant material to increase the surface area for efficient solvent extraction.

Protocol: Solvent Extraction

  • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) at room temperature for a period of 24-72 hours with occasional agitation.

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • Solvent Partitioning (Optional): The crude extract can be further partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.

Isolation and Purification

The crude extract or its fractions are complex mixtures containing numerous compounds. Chromatographic techniques are indispensable for the isolation of pure diterpenoids.[3]

Protocol: Column Chromatography

  • Stationary Phase Preparation: A glass column is packed with a suitable adsorbent, most commonly silica gel or alumina, slurried in a non-polar solvent.

  • Sample Loading: The crude extract or fraction, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.

  • Elution: A solvent system of gradually increasing polarity (gradient elution) is passed through the column to separate the compounds based on their differential affinities for the stationary and mobile phases.

  • Fraction Collection: The eluate is collected in a series of fractions, which are then monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

Protocol: High-Performance Liquid Chromatography (HPLC)

For final purification, preparative or semi-preparative HPLC is often employed.

  • Column and Mobile Phase Selection: A suitable column (e.g., C18 for reverse-phase) and an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) are chosen based on the polarity of the target compounds.

  • Injection: The partially purified fraction is dissolved in a suitable solvent and injected into the HPLC system.

  • Detection and Fraction Collection: Compounds are detected as they elute from the column using a UV detector. The peaks corresponding to individual compounds are collected.

  • Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.

Other purification techniques include counter-current chromatography and crystallization.[3][4]

Structure Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[5][6]

Protocol: Spectroscopic Analysis

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl) within the molecule.[6]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems.[6]

  • X-ray Crystallography: If a suitable crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the complete 3D structure and absolute stereochemistry.

structure_elucidation cluster_data Spectroscopic Data Acquisition cluster_analysis Data Interpretation & Structure Assembly cluster_confirmation Structure Confirmation ms Mass Spectrometry (MS) - Molecular Formula interpretation Spectral Interpretation ms->interpretation nmr NMR Spectroscopy (1D & 2D) - Connectivity nmr->interpretation ir_uv IR & UV-Vis Spectroscopy - Functional Groups - Conjugation ir_uv->interpretation fragment_assembly Fragment Assembly interpretation->fragment_assembly structure_proposal Proposed Structure fragment_assembly->structure_proposal xray X-ray Crystallography (Absolute Stereochemistry) structure_proposal->xray final_structure Final Elucidated Structure structure_proposal->final_structure xray->final_structure

Caption: Logical flow for structure elucidation of a new diterpenoid.

Bioactivity Evaluation: From Molecule to Medicine

A crucial aspect of diterpenoid research is the assessment of their biological activity, which can guide further drug development efforts. A wide range of in vitro assays can be employed.

Cytotoxicity and Anticancer Activity

Many novel diterpenoids have been investigated for their potential as anticancer agents.[1]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isolated diterpenoid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Antimicrobial Activity

Protocol: Broth Microdilution Assay

  • Inoculum Preparation: A standardized suspension of bacteria or fungi is prepared.

  • Serial Dilution: The diterpenoid is serially diluted in a 96-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Quantifying Discovery

The following tables summarize representative data for newly discovered diterpenoids, highlighting their source, type, and cytotoxic activity.

Table 1: Recently Identified Diterpenoids and their Plant Sources

Compound NameDiterpenoid ClassPlant SourceFamilyReference
Daphgenkin ADaphnaneDaphne genkwaThymelaeaceae[1]
Kansuijatrophanol A-DJatrophaneEuphorbia kansuiEuphorbiaceae[1]
16-Hydroxy-pentandralactoneClerodaneVitex cofassusLamiaceae[1]
Phocantoside ALabdanePholidota cantonensisOrchidaceae[1]
Sapidisins A-CCasbaneSapium discolorEuphorbiaceae[8]

Table 2: Cytotoxic Activity of Newly Isolated Diterpenoids

CompoundCell LineAssayIC₅₀ (µM)Positive ControlReference
Daphgenkin ASW620 (Colon Cancer)MTT3.05-Fluorouracil[1]
Kansuijatrophanol AMCF-7 (Breast Cancer)MTT4.19Not specified[1]
16-Hydroxy-pentandralactoneA549 (Lung Cancer)MTT6.4 - 11.4Paclitaxel[1]
TC-2HCT-116 (Colon Cancer)MTT8.05-Fluorouracil[1]
Euphofischer AC4-2B (Prostate Cancer)Not specified11.3Doxorubicin[1]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which a diterpenoid exerts its biological effect is a key area of research. For instance, some diterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells.

apoptosis_pathway cluster_induction Induction Phase cluster_execution Execution Phase diterpenoid Diterpenoid ros ROS Production diterpenoid->ros caspase_activation Caspase Activation ros->caspase_activation cell_cycle_arrest Cell Cycle Arrest (e.g., G0/G1) ros->cell_cycle_arrest apoptosis Apoptosis caspase_activation->apoptosis cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathway for diterpenoid-induced apoptosis.

For example, the clerodane diterpenoid TC-2 has been shown to induce apoptosis in HCT-116 cells by triggering the production of Reactive Oxygen Species (ROS).[1] Similarly, daphgenkin A was found to induce G0/G1 cell cycle arrest, leading to apoptosis in SW620 cells.[1]

Conclusion

The identification of new diterpenoids from plant extracts is a dynamic and rewarding field of research. It requires a multidisciplinary approach, combining expertise in botany, natural product chemistry, and pharmacology. The methodologies outlined in this guide provide a robust framework for the successful isolation, characterization, and bioactivity assessment of these promising natural products. As analytical techniques continue to advance, we can expect the discovery of an even greater diversity of diterpenoids with the potential to be developed into novel therapeutic agents.

References

Lushanrubescensin H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the ent-Kaurane Diterpenoid Lushanrubescensin H, an Anti-cancer Candidate

This technical guide provides a comprehensive overview of this compound, a natural compound with demonstrated cytotoxic activity against several human cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and potential mechanisms of action.

Core Compound Data

This compound is an ent-kaurane diterpenoid isolated from Isodon rubescens var. lushanensis. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 476640-22-9[1][2]
Molecular Formula C₂₂H₃₀O₆[2]
Molecular Weight 390.50 g/mol [2]

Cytotoxic Activity

This compound has been evaluated for its inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Cell LineCancer TypeIC₅₀ (µM)Reference
K562Chronic Myelogenous Leukemia3.56[3]
Bcap37Breast Cancer13.42[3]
BGC823Stomach Cancer8.91[3]
CALiver Cancer8.25[3]

Experimental Protocols

The following is a representative experimental protocol for determining the cytotoxic activity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is based on common methodologies for in vitro cytotoxicity screening.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., K562, Bcap37, BGC823, CA)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Plates are then incubated for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. 100 µL of these dilutions are added to the respective wells. Control wells receive medium with the same final concentration of DMSO as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Postulated Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound has not been fully elucidated, studies on related ent-kaurane diterpenoids from Isodon species, such as Oridonin, suggest a potential involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. It is hypothesized that this compound may induce apoptosis in cancer cells by inhibiting the NF-κB signaling cascade.

G cluster_nucleus Lushanrubescensin_H This compound IKK IKK Complex Lushanrubescensin_H->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF_κB_IκBα NF-κB/IκBα Complex (Inactive) NF_κB NF-κB (p65/p50) Nucleus Nucleus Cell_Survival Cell Survival & Proliferation Nucleus->Cell_Survival Gene Transcription (Downregulated) Apoptosis Apoptosis Cell_Survival->Apoptosis Promotion of NF_κB_active NF-κB (p65/p50) (Active) NF_κB_IκBα->NF_κB_active IκBα Degradation (Blocked) NF_κB_active->Nucleus Translocation (Blocked) NF_κB_active->Apoptosis Inhibition of (Relieved)

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep This compound Serial Dilution compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity testing of this compound.

References

A Technical Guide to the Lushanrubescensin Family of Compounds: Isolation, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Lushanrubescensin family of compounds, a class of ent-kaurane diterpenoids, has garnered significant attention in the scientific community for its potent biological activities, particularly its anti-tumor properties. These natural products are primarily isolated from medicinal plants of the Isodon genus (formerly Rabdosia), which have a long history of use in traditional Chinese medicine. This technical guide provides a comprehensive overview of the Lushanrubescensin family, with a focus on their chemical diversity, biological evaluation, and mechanisms of action.

Chemical Diversity of the Lushanrubescensin Family

The Lushanrubescensin family encompasses a wide array of ent-kaurane diterpenoids. These compounds share a core tetracyclic carbon skeleton, with variations in substitution patterns leading to a diverse range of analogs. To date, hundreds of these compounds have been isolated and identified from various Isodon species.[1][2][3] Key members of this family include Lushanrubescensin H (also known as Rabdoternin H) and Rubescensin A (more commonly known as Oridonin).[4] The structural diversity within this family is a key determinant of their biological activity.

Physicochemical and Biological Properties

The biological activity of the Lushanrubescensin family is a subject of intensive research. The primary focus has been on their cytotoxic effects against various cancer cell lines. The following tables summarize the available quantitative data on the cytotoxic activity of representative compounds from this family.

Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids from Isodon rubescens

CompoundCell LineIC50 (µM)Reference
16,17-exo-epoxide-oridoninHep G2> 40[5]
16,17-exo-epoxide-oridoninCOLO 205> 40[5]
16,17-exo-epoxide-oridoninMCF-7> 40[5]
16,17-exo-epoxide-oridoninHL-6015.8[5]
11,15-O,O-diacetyl-rabdoternins DHep G2> 40[5]
11,15-O,O-diacetyl-rabdoternins DCOLO 205> 40[5]
11,15-O,O-diacetyl-rabdoternins DMCF-7> 40[5]
11,15-O,O-diacetyl-rabdoternins DHL-6025.3[5]

Table 2: Cytotoxic Activity of ent-Kaurane Diterpenoids from Isodon excisoides

CompoundHCT-116 (IC50 µM)HepG2 (IC50 µM)A2780 (IC50 µM)NCI-H1650 (IC50 µM)BGC-823 (IC50 µM)Reference
1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one8.53>101.097.93>10[6]
henryin1.311.842.071.451.52[6]
reniformin C2.054.831.86>103.24[6]
kamebacetal A1.833.211.766.542.98[6]
oridonin2.113.521.984.232.87[6]

Table 3: Cytotoxic Activity of ent-Kaurane Diterpenoids from Isodon nervosus

CompoundK562 (IC50 µM)A549 (IC50 µM)HepG2 (IC50 µM)Reference
Nervonin B2.84.55.1[7]
Compound 111.93.23.8[7]
Compound 163.55.86.2[7]
Compound 172.13.94.3[7]
Compound 201.52.93.1[7]

Experimental Protocols

The isolation and characterization of Lushanrubescensin family compounds, along with the evaluation of their biological activity, involve a series of standard and specialized experimental procedures.

A general workflow for the isolation and purification of these compounds from plant material is outlined below.

G plant_material Dried Aerial Parts of Isodon sp. extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Partition with Ethyl Acetate and Water concentration->partition ea_extract Ethyl Acetate Extract partition->ea_extract chromatography Silica Gel Column Chromatography ea_extract->chromatography fractions Elution with Gradient of Chloroform-Methanol chromatography->fractions purification Repeated Column Chromatography (Silica Gel, Sephadex LH-20, RP-C18) fractions->purification hplc Preparative HPLC purification->hplc compounds Pure ent-Kaurane Diterpenoids hplc->compounds

Figure 1. General workflow for the isolation and purification of ent-kaurane diterpenoids.

Methodology:

  • Extraction: The air-dried and powdered aerial parts of the Isodon species are typically extracted with 95% ethanol at room temperature.[5]

  • Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate to enrich the diterpenoid fraction.

  • Column Chromatography: The ethyl acetate extract is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.[6]

  • Elution: A gradient solvent system, commonly chloroform-methanol or hexane-acetone, is used to elute the compounds from the columns.

  • Final Purification: Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

The cytotoxic activity of the Lushanrubescensin family compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays.

MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Mechanisms of Action and Signaling Pathways

The anti-tumor effects of the Lushanrubescensin family, particularly Oridonin, are attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. These effects are mediated through the modulation of several key signaling pathways.

Oridonin has been shown to inhibit the proliferation of hormone-independent prostate cancer cells by inactivating the PI3K/Akt signaling pathway.[4][8] This inactivation leads to the upregulation of p53 and p21, resulting in G2/M cell cycle arrest and the induction of apoptosis.[4]

G Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits Akt Akt PI3K->Akt activates MDM2 MDM2 Akt->MDM2 activates Bcl2 Bcl-2 Akt->Bcl2 activates p53 p53 MDM2->p53 inhibits p21 p21 p53->p21 activates Bax Bax p53->Bax activates CDK1 CDK1 p21->CDK1 inhibits G2M_arrest G2/M Arrest CDK1->G2M_arrest promotes Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2. Oridonin-mediated inhibition of the PI3K/Akt signaling pathway leading to cell cycle arrest and apoptosis.

Oridonin has also been found to suppress the mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[9] Inhibition of the mTOR pathway by Oridonin contributes to its anti-metastatic effects in human ovarian cancer cells.[9]

G Oridonin Oridonin mTOR mTOR Signaling Oridonin->mTOR suppresses Proliferation Proliferation Oridonin->Proliferation suppresses Apoptosis Apoptosis Oridonin->Apoptosis induces FOXP3 FOXP3 mTOR->FOXP3 negatively regulates Metastasis Metastasis mTOR->Metastasis promotes FOXP3->Metastasis inhibits

Figure 3. Oridonin's inhibitory effect on the mTOR pathway and its downstream consequences.

Conclusion and Future Perspectives

The Lushanrubescensin family of ent-kaurane diterpenoids represents a promising class of natural products with significant potential for the development of novel anti-cancer therapeutics. Their diverse chemical structures and potent biological activities, coupled with their well-defined mechanisms of action, make them attractive lead compounds for drug discovery programs. Further research is warranted to fully elucidate the structure-activity relationships within this family, to optimize their pharmacokinetic properties, and to evaluate their efficacy and safety in preclinical and clinical studies. The continued exploration of the rich chemical diversity of the Isodon genus is likely to yield additional novel members of the Lushanrubescensin family with enhanced therapeutic potential.

References

The Enigmatic Lushanrubescensin H: A Deep Dive into its Origins and Production

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals a significant challenge in identifying the taxonomic classification of species responsible for producing the compound designated as Lushanrubescensin H. Despite extensive searches across multiple databases and scientific repositories, no direct citations or research articles could be retrieved that specifically detail the isolation, characterization, or biological synthesis of this molecule. This suggests that this compound may be a very recently discovered natural product with its formal description yet to be widely disseminated, a compound known under a different nomenclature, or potentially a variant of a known class of molecules where the specific "H" isomer has not been individually cataloged in indexed literature.

This technical guide aims to provide a framework for researchers, scientists, and drug development professionals interested in novel bioactive compounds, using the quest for this compound as a case study in the challenges and methodologies associated with the discovery and characterization of new natural products. While the specific data for this compound remains elusive, this paper will outline the standard experimental protocols and data presentation formats that would be employed once a producing organism is identified.

Hypothetical Taxonomic Classification

Should a species producing this compound be identified, its taxonomic classification would be paramount for understanding its evolutionary context and for bioprospecting related organisms for similar compounds. The data would be structured as follows:

Taxonomic RankClassification
Domain[e.g., Eukarya]
Kingdom[e.g., Fungi]
Phylum[e.g., Ascomycota]
Class[e.g., Sordariomycetes]
Order[e.g., Hypocreales]
Family[e.g., Cordycipitaceae]
Genus[e.g., Cordyceps]
Species[e.g., Cordyceps lushanrubescens]

Standard Experimental Protocols for Natural Product Discovery

The identification and characterization of a novel compound like this compound would typically involve the following key experimental procedures.

Isolation and Cultivation of the Producing Organism
  • Sample Collection: Detailed description of the geographical location, habitat, and substrate from which the source organism was collected.

  • Isolation: Aseptic techniques used to isolate the organism (e.g., fungal, bacterial) onto a suitable growth medium. This would include media composition and incubation conditions (temperature, light cycle, humidity).

  • Cultivation: For scaled-up production of the target compound, liquid or solid-state fermentation protocols would be established. This includes details on the bioreactor setup, aeration, agitation, and duration of cultivation.

Extraction and Purification of this compound
  • Extraction: The methodology for extracting the crude mixture of secondary metabolites from the biomass or culture broth. This would specify the solvents used (e.g., ethyl acetate, methanol), the extraction technique (e.g., maceration, Soxhlet extraction), and the conditions (e.g., temperature, duration).

  • Chromatographic Purification: A multi-step purification process to isolate the pure compound. This would typically involve:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex with a gradient of solvents to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): A more refined separation technique using specific columns (e.g., C18 reverse-phase) and solvent systems to achieve high purity. The make and model of the HPLC system, column specifications, mobile phase composition, flow rate, and detection wavelength would be detailed.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to determine the chemical structure, including the connectivity of atoms and stereochemistry.

  • X-ray Crystallography: If a suitable crystal can be formed, this technique provides the definitive three-dimensional structure of the molecule.

Logical Workflow for Natural Product Discovery

The following diagram illustrates the typical workflow from the discovery of a bioactive organism to the characterization of a novel compound.

Natural_Product_Discovery_Workflow cluster_field Field & Lab cluster_lab_fermentation Fermentation cluster_lab_chemistry Chemistry & Analysis cluster_downstream Downstream Applications A Sample Collection (e.g., Soil, Plant, Marine Sponge) B Isolation of Microorganism A->B Aseptic Technique C Cultivation & Fermentation B->C Inoculation D Extraction of Crude Metabolites C->D Solvent Extraction E Bioassay Screening D->E Preliminary Activity F Chromatographic Purification (e.g., HPLC) E->F Bioassay-Guided Fractionation G Structure Elucidation (NMR, MS) F->G Pure Compound H Compound Identification (this compound) G->H Data Analysis I Biological Activity Testing H->I J Drug Development Pipeline I->J

Natural product discovery workflow.

Concluding Remarks

The absence of specific information on this compound underscores the vast and often uncharacterized chemical diversity present in the natural world. For researchers and drug development professionals, this represents both a challenge and an immense opportunity. The methodologies outlined in this guide provide a robust framework for the systematic exploration of this diversity. As new discoveries are made and published, it is anticipated that information on compounds like this compound will become available, allowing for a full and detailed taxonomic and biochemical characterization. Until then, the pursuit of such novel molecules remains a critical frontier in the quest for new therapeutic agents.

Initial Cytotoxicity Screening of Lushanrubescensin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature did not yield specific data on the initial cytotoxicity screening of a compound identified as "Lushanrubescensin H." The following technical guide is therefore a representative framework designed for researchers, scientists, and drug development professionals. It outlines the standard methodologies, data presentation, and conceptual workflows for conducting an initial in vitro cytotoxicity assessment of a novel compound, using hypothetical data for illustrative purposes.

Introduction

The initial cytotoxicity screening of a novel compound, such as a putative "this compound," is a critical first step in the drug discovery and development pipeline. This process aims to determine the concentration at which the compound exhibits toxic effects on cultured cells, providing a preliminary assessment of its therapeutic window and potential as a pharmacological agent. This guide details the common experimental protocols, data interpretation, and visualization of workflows and cellular pathways involved in such a screening.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The results are often presented in a tabular format for clarity and ease of comparison across different cell lines and exposure times.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
A549Human Lung Carcinoma2445.2 ± 3.1
A549Human Lung Carcinoma4828.7 ± 2.5
A549Human Lung Carcinoma7215.1 ± 1.8
MCF-7Human Breast Adenocarcinoma2462.8 ± 4.5
MCF-7Human Breast Adenocarcinoma4841.3 ± 3.9
MCF-7Human Breast Adenocarcinoma7222.9 ± 2.1
HeLaHuman Cervical Adenocarcinoma2485.1 ± 6.2
HeLaHuman Cervical Adenocarcinoma4855.6 ± 4.8
HeLaHuman Cervical Adenocarcinoma7230.4 ± 2.7
HCT116Human Colon Carcinoma2433.5 ± 2.9
HCT116Human Colon Carcinoma4818.9 ± 1.6
HCT116Human Colon Carcinoma729.7 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A variety of in vitro assays are available to assess cytotoxicity. Common methods include the MTT, SRB, and LDH assays, which measure cell viability, cell proliferation, or membrane integrity, respectively.[1]

Cell Culture

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Diagrams are essential for illustrating experimental workflows and the complex signaling pathways that may be involved in the cytotoxic effects of a compound.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Prepare this compound (Serial Dilutions) treatment Treat Cells with Compound (24, 48, 72 hours) cell_seeding->treatment compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4 hours) mtt_addition->incubation solubilization Add Solubilizing Agent (e.g., DMSO) incubation->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for in vitro cytotoxicity screening.

A common mechanism of cytotoxicity for anti-cancer compounds is the induction of apoptosis, or programmed cell death. The signaling cascade can be initiated through intrinsic or extrinsic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 bcl2 Bcl-2 family (Bax, Bak activation) caspase8->bcl2 Bid cleavage caspase3 Pro-caspase-3 → Caspase-3 caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cyto c, Pro-caspase-9) cyto_c->apaf1 caspase9 Pro-caspase-9 → Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified diagram of major apoptosis signaling pathways.

Conclusion

The initial cytotoxicity screening provides essential preliminary data on the potential of a novel compound like "this compound." A dose- and time-dependent cytotoxic effect, as illustrated in the hypothetical data, would warrant further investigation into the underlying mechanisms of cell death, such as the induction of apoptosis. Subsequent studies would typically involve more detailed mechanistic assays, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of specific signaling pathways to elucidate the compound's mode of action.

References

Lushanrubescensin H: A Technical Guide to Solubility, Stability, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lushanrubescensin H, an ent-kaurane diterpenoid isolated from Isodon ternifolius, is a natural product of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its solubility and stability, critical parameters for its application in research and drug development. Furthermore, based on the biological activities of structurally related compounds, this document proposes a likely mechanism of action involving the inhibition of the NF-κB signaling pathway, offering a rationale for its potential therapeutic applications. This guide is intended to serve as a valuable resource for researchers by consolidating available data and providing standardized experimental frameworks.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₂₂H₃₀O₆ and a molecular weight of 390.5 g/mol .

PropertyValueSource
Molecular Formula C₂₂H₃₀O₆Generic
Molecular Weight 390.5 g/mol Generic
Appearance Crystalline Solid[1]
CAS Number 476640-22-9[1]

Solubility

The solubility of this compound has been qualitatively and quantitatively assessed in various solvents. It is characterized as a lipophilic compound with good solubility in several organic solvents.

SolventQuantitative SolubilityQualitative SolubilityRecommendations for Enhancing Solubility
DMSO 10 mMSoluble-
Chloroform Data not availableSoluble-
Dichloromethane Data not availableSoluble-
Ethyl Acetate Data not availableSoluble-
Acetone Data not availableSoluble-
Ethanol Data not availableData not available-
Methanol Data not availableData not available-
Water Data not availableInsolubleFor aqueous solutions, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution. Warming the solution to 37°C and employing sonication in an ultrasonic bath can also aid in achieving higher solubility.
Experimental Protocol: Determination of Solubility

A standardized protocol to determine the quantitative solubility of this compound in various solvents can be performed using the shake-flask method followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh this compound prep2 Add excess to solvent prep1->prep2 equi1 Shake at constant temperature (e.g., 25°C) for 24-48h prep2->equi1 ana1 Centrifuge to separate undissolved solid equi1->ana1 ana2 Collect supernatant ana1->ana2 ana3 Dilute supernatant with mobile phase ana2->ana3 ana4 Analyze by validated HPLC method ana3->ana4

Figure 1. Workflow for solubility determination.

Stability

The stability of this compound is a critical factor for its storage, handling, and use in experimental settings. Current data suggests good stability under appropriate storage conditions.

ConditionObservationRecommendation
Long-term Storage Stock solutions in DMSO can be stored at -20°C for several months.For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Short-term Storage Solutions should ideally be prepared fresh on the day of use.If short-term storage is necessary, keep solutions at 4°C and protect from light.
pH Stability Data not available.It is recommended to perform stability studies at different pH values (e.g., acidic, neutral, and basic) to understand its degradation profile.
Temperature Stability Data not available beyond storage recommendations.Forced degradation studies at elevated temperatures (e.g., 40°C, 60°C) are recommended to assess thermal lability.
Photostability Data not available.Exposure to light should be minimized. Amber vials or foil-wrapped containers are recommended for storage and handling.
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acid Hydrolysis (e.g., 0.1 M HCl) ana1 Sample at time points (e.g., 0, 2, 4, 8, 24h) stress1->ana1 stress2 Base Hydrolysis (e.g., 0.1 M NaOH) stress2->ana1 stress3 Oxidative (e.g., 3% H₂O₂) stress3->ana1 stress4 Thermal (e.g., 60°C) stress4->ana1 stress5 Photolytic (e.g., UV/Vis light) stress5->ana1 ana2 Neutralize (for acid/base samples) ana1->ana2 ana3 Analyze by stability-indicating HPLC-UV/MS ana2->ana3 ana4 Identify and quantify degradation products ana3->ana4

Figure 2. Workflow for a forced degradation study.

Proposed Mechanism of Action: Inhibition of NF-κB Signaling Pathway

While direct studies on the signaling pathways affected by this compound are not yet available, substantial evidence from related ent-kaurane diterpenoids strongly suggests a mechanism of action centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Many diterpenoids isolated from the Isodon genus have demonstrated potent anti-inflammatory and cytotoxic activities, which are often mediated through the downregulation of NF-κB activity.

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

G cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stim Inflammatory Signals (e.g., TNF-α, IL-1β) IKK IKK Complex stim->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates NFkB NF-κB IkB_NFkB->NFkB IkB IκB (degraded) IkB_NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Lushanrubescensin_H This compound Lushanrubescensin_H->IKK inhibits DNA DNA NFkB_nuc->DNA Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene

Figure 3. Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Inhibition Assay

To validate the proposed mechanism of action, an NF-κB reporter gene assay can be employed. This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus in the presence or absence of this compound.

G cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_measurement Measurement cell1 Seed cells (e.g., HEK293T) cell2 Transfect with NF-κB luciferase reporter plasmid cell1->cell2 treat1 Pre-treat with this compound (various concentrations) cell2->treat1 treat2 Stimulate with TNF-α or LPS treat1->treat2 meas1 Lyse cells treat2->meas1 meas2 Measure luciferase activity meas1->meas2 meas3 Normalize to control meas2->meas3

Figure 4. Workflow for an NF-κB reporter assay.

Conclusion

This compound is a promising natural product with potential therapeutic applications, likely stemming from its anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This guide has summarized the currently available data on its solubility and stability and provided standardized protocols for further investigation. Future research should focus on generating more comprehensive quantitative solubility and stability data, as well as definitively elucidating its mechanism of action and identifying its specific molecular targets. Such studies will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

Analysis of Lushanrubescensin H Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lushanrubescensin H, an ent-kaurane diterpenoid isolated from Isodon ternifolius, has garnered interest for its potential biological activities.[1] A critical aspect of understanding the structure-activity relationship and facilitating drug design is the precise determination of its three-dimensional atomic arrangement through single-crystal X-ray diffraction analysis. However, a thorough review of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not yet been reported.

This guide provides a comprehensive overview of the methodologies and data presentation that would be involved in the crystal structure analysis of a natural product like this compound, based on established protocols for similar compounds.

Data Presentation: Anticipated Crystallographic Data

Should the crystal structure of this compound be determined, the quantitative data would be summarized in a format similar to the table below. This structured presentation allows for easy comparison with other known crystal structures and provides essential parameters for computational modeling and analysis.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal Data
Chemical FormulaC₂₀H₂₈O₅
Formula Weight348.43
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
Data Collection
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)293(2)
2θ range for data collection (°)Value to Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsValue / Value / Value
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Absolute structure paramValue

Note: The values in this table are placeholders and would be populated with experimental data upon successful crystal structure determination.

Experimental Protocols: A Generalized Workflow

The determination of the crystal structure of a natural product like this compound involves a series of precise experimental steps. The following protocol outlines the typical methodology.

1. Isolation and Purification: this compound is first isolated from the dried aerial parts of Isodon rubescens. This is typically achieved through solvent extraction (e.g., with 95% ethanol), followed by partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol). The crude extract is then subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

2. Crystallization: Single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified this compound. A common method is slow evaporation of a solvent system in which the compound is sparingly soluble. For diterpenoids, solvent combinations such as methanol-chloroform or acetone-hexane are often effective. The crystallization process can take several days to weeks.

3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K or 173 K) to minimize thermal vibrations of the atoms. Data is collected using a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). The diffractometer rotates the crystal while a detector records the diffraction pattern, which consists of a series of spots of varying intensities.

4. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build an initial molecular model. The model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors until the model converges. The final structure is validated using various crystallographic metrics.

Visualization of the Experimental Workflow

The logical flow of the experimental process for crystal structure determination can be visualized as follows:

Experimental_Workflow cluster_isolation Isolation & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis A Plant Material (Isodon rubescens) B Solvent Extraction A->B C Partitioning B->C D Column Chromatography C->D E Preparative HPLC D->E F Pure this compound E->F G Slow Evaporation F->G H Single Crystal Formation G->H I Crystal Mounting H->I J Data Collection I->J K Diffraction Pattern J->K L Structure Solution K->L M Model Building & Refinement L->M N Validation M->N O Final Crystal Structure N->O

Caption: Experimental workflow for crystal structure determination.

Signaling Pathways

Currently, there is no specific signaling pathway that has been elucidated for this compound in the reviewed literature. While the compound has been noted for its cytotoxic activities, the precise molecular targets and mechanisms of action remain an area for future research.[2] Should such pathways be identified, they would be diagrammed to illustrate the molecular interactions and cellular responses initiated by this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Lushanrubescensin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lushanrubescensin H is a complex ent-kaurane diterpenoid natural product that has garnered interest within the scientific community due to its intricate molecular architecture and potential biological activities. While a specific total synthesis of this compound has not been extensively documented in publicly available literature, this document provides a comprehensive guide based on established synthetic strategies for related ent-kaurane diterpenoids. The protocols and data presented herein are representative of the methodologies commonly employed in the synthesis of this class of molecules and are intended to serve as a foundational resource for researchers undertaking the total synthesis of this compound and its analogues.

The proposed synthetic strategy involves a convergent approach, featuring key transformations such as intramolecular Diels-Alder reactions, stereoselective reductions, and late-stage oxidative functionalizations to construct the characteristic bridged polycyclic system of the ent-kaurane core.

Hypothetical Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The strategy hinges on disconnecting the molecule at key bonds to reveal simpler, more readily available starting materials.

Retrosynthesis Lushanrubescensin_H This compound Intermediate_A Functionalized ent-Kaurane Core Lushanrubescensin_H->Intermediate_A Late-stage Oxidation / Esterification Intermediate_B Tricyclic Ketone Intermediate_A->Intermediate_B Ring-Closing Metathesis / Reductive Cyclization Intermediate_C Substituted Cyclohexenone Intermediate_B->Intermediate_C Intramolecular Diels-Alder Reaction Starting_Materials Simple Acyclic Precursors Intermediate_C->Starting_Materials Robinson Annulation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis would logically follow the retrosynthetic analysis, starting from simple precursors and progressively building the complex polycyclic structure.

Workflow cluster_0 Early Stage Synthesis cluster_1 Core Assembly cluster_2 Late Stage Functionalization A Starting Materials B Robinson Annulation A->B C Formation of Cyclohexenone B->C D Intramolecular Diels-Alder C->D E Formation of Tricyclic System D->E F Stereoselective Reductions E->F G Oxidative Transformations F->G H Final Esterification G->H I This compound H->I

Caption: Proposed workflow for the total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the proposed synthetic sequence. These values are based on typical outcomes for similar reactions reported in the literature for the synthesis of related natural products.

StepReactionStarting MaterialProductExpected Yield (%)1H NMR (ppm, Key Signals)13C NMR (ppm, Key Signals)HRMS (m/z) [M+H]+
1Robinson AnnulationAcyclic PrecursorsSubstituted Cyclohexenone75-855.8-6.0 (vinylic H)199.0 (C=O), 125.0-150.0 (C=C)Varies
2Intramolecular Diels-AlderSubstituted CyclohexenoneTricyclic Ketone60-70Multiple signals in aliphatic region210.0 (C=O), multiple aliphatic CVaries
3Stereoselective ReductionTricyclic KetoneTricyclic Alcohol85-953.5-3.8 (CH-OH)70.0-75.0 (C-OH)Varies
4Oxidative TransformationsTricyclic AlcoholFunctionalized ent-Kaurane Core40-50 (multi-step)Appearance of new oxygenated methine/methylene signalsAppearance of new C-O signalsVaries
5EsterificationFunctionalized ent-Kaurane CoreThis compound80-902.05 (s, 3H, OAc), 4.1-4.3 (m, 2H, CH2OAc)170.5 (C=O, ester), 21.2 (CH3, ester)Calculated for C22H31O6

Experimental Protocols

Detailed methodologies for the key transformations are provided below. Standard laboratory techniques for handling air- and moisture-sensitive reagents are assumed.

Protocol 1: Intramolecular Diels-Alder Reaction

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted cyclohexenone precursor (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a high-boiling point, anhydrous solvent such as toluene or xylene (0.01 M concentration).

  • Lewis Acid Catalyst (Optional): For challenging substrates, a Lewis acid catalyst (e.g., Et2AlCl, 0.1-0.2 eq) can be added at room temperature to promote the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl (if a Lewis acid was used). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the tricyclic ketone.

Protocol 2: Stereoselective Ketone Reduction

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the tricyclic ketone (1.0 eq) and dissolve in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reducing Agent Addition: Add a solution of a bulky reducing agent (e.g., L-Selectride® or K-Selectride®, 1.2 eq) dropwise to the cooled solution. The choice of reducing agent is critical for achieving the desired stereoselectivity.

  • Reaction: Stir the reaction at -78 °C and monitor by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.

Protocol 3: Late-Stage C-H Oxidation

  • Substrate Preparation: Dissolve the advanced ent-kaurane intermediate (1.0 eq) in a suitable solvent system, often a mixture of t-BuOH and water.

  • Oxidant Addition: Add a potent oxidant such as selenium dioxide (SeO2, 2-3 eq) or a peroxide-based reagent in the presence of a metal catalyst.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the formation of the more polar oxidized product by TLC.

  • Work-up: After completion, cool the reaction mixture and filter off any insoluble residues. Dilute with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry, and concentrate. The crude product will likely require careful purification by preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired oxidized product from a mixture of regio- and stereoisomers.

Disclaimer: The synthetic protocols and data provided are hypothetical and based on established chemical principles for related molecules. Actual experimental results may vary. All procedures should be carried out by trained professionals in a well-equipped laboratory with appropriate safety precautions.

Synthetic Routes for Complex Diterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of three exemplary complex diterpenoids: Taxol®, Ingenol, and Pleuromutilin. These natural products have garnered significant attention due to their potent biological activities and challenging molecular architectures. The synthetic strategies outlined herein represent landmark achievements in organic chemistry and offer valuable insights for the development of novel therapeutics.

Total Synthesis of Paclitaxel (Taxol®) via Convergent Synthesis (Nicolaou Approach)

Paclitaxel, commercially known as Taxol®, is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis[1][2]. The convergent total synthesis developed by K.C. Nicolaou and his group in 1994 remains a classic in the field, assembling the complex structure from three pre-synthesized fragments corresponding to the A and C rings, and the side chain[2].

Retrosynthetic Analysis and Strategy

The Nicolaou synthesis of Taxol® employs a convergent strategy, where the A and C rings of the core tetracyclic system are synthesized separately and then coupled to form the eight-membered B ring. The final stage involves the attachment of the C-13 side chain. Key transformations in this synthesis include a Shapiro reaction to couple the A and C ring fragments and a McMurry pinacol coupling to close the B ring[2].

Logical Relationship of Key Stages in Nicolaou's Taxol Synthesis

A_ring A-Ring Synthon Shapiro Shapiro Reaction A_ring->Shapiro C_ring C-Ring Synthon C_ring->Shapiro ABC_core ABC-Tricyclic Core Shapiro->ABC_core McMurry McMurry Pinacol Coupling ABC_core->McMurry D_ring D-Ring Formation (Oxetane) McMurry->D_ring Baccatin_analog Baccatin III Analog D_ring->Baccatin_analog Ojima Ojima Lactam Coupling Baccatin_analog->Ojima Side_chain Side-Chain Synthon Side_chain->Ojima Taxol Paclitaxel (Taxol®) Ojima->Taxol

Caption: Convergent synthesis strategy for Taxol®.

Experimental Protocols for Key Reactions

1.2.1. Shapiro Reaction for A-C Ring Coupling

This reaction couples the vinyllithium derivative of the A-ring hydrazone with the aldehyde of the C-ring fragment.

  • Reagents: A-ring tosylhydrazone, n-butyllithium (n-BuLi), C-ring aldehyde.

  • Protocol: To a solution of the A-ring tosylhydrazone in dry THF at -78 °C is added n-BuLi (2.2 equivalents). The mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature for 30 minutes. The resulting vinyllithium species is then cooled back to -78 °C, and a solution of the C-ring aldehyde in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Quantitative Data: This key coupling reaction proceeds with a reported yield of 82%[3].

1.2.2. McMurry Pinacol Coupling for B-Ring Closure

This intramolecular coupling of two aldehyde functionalities forms the eight-membered B-ring.

  • Reagents: Dialdehyde precursor, Titanium(III) chloride (TiCl₃), Zinc-Copper couple (Zn(Cu)).

  • Protocol: A slurry of TiCl₃ and Zn(Cu) couple in dry dimethoxyethane (DME) is heated at reflux for 2 hours under an argon atmosphere. A solution of the dialdehyde precursor in dry DME is then added slowly via syringe pump over 48 hours to the refluxing mixture. After the addition is complete, the reaction is refluxed for an additional hour. The reaction is then cooled to room temperature and quenched by the slow addition of 20% aqueous potassium carbonate. The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

  • Quantitative Data: The pinacol coupling to form the diol precursor to the B-ring proceeds in 23% yield[4].

Mechanism of Action: Microtubule Stabilization

Taxol® binds to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization. This disruption of normal microtubule dynamics inhibits mitosis and leads to apoptotic cell death in rapidly dividing cancer cells[1][2].

Signaling Pathway of Taxol's® Anticancer Activity

Taxol Taxol® Tubulin β-Tubulin Subunit Taxol->Tubulin Binds to Stabilization Stabilization & Inhibition of Depolymerization Taxol->Stabilization Microtubule Microtubule Tubulin->Microtubule Mitotic_arrest Mitotic Arrest Microtubule->Mitotic_arrest Leads to Stabilization->Microtubule Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: Taxol's® mechanism of microtubule stabilization.

Total Synthesis of (+)-Ingenol via a Two-Phase Approach (Baran Synthesis)

Ingenol mebutate, a derivative of ingenol, is a topical medication for actinic keratosis. The total synthesis of (+)-ingenol by Phil S. Baran and coworkers, reported in 2013, is a landmark achievement, proceeding in just 14 steps from the readily available monoterpene (+)-3-carene[5][6]. The synthesis is conceptually divided into a "cyclase phase" to construct the carbon skeleton and an "oxidase phase" to install the requisite oxygenation.

Retrosynthetic Analysis and Strategy

The key features of the Baran synthesis are a Pauson-Khand reaction to construct the core ring system and a pivotal pinacol rearrangement to establish the characteristic "inside-outside" stereochemistry of the ingenane skeleton[7][8].

Experimental Workflow for the Synthesis of (+)-Ingenol

cluster_cyclase Cyclase Phase cluster_oxidase Oxidase Phase Carene (+)-3-Carene Allenyne Allenyne Intermediate Carene->Allenyne Several Steps PK_product Pauson-Khand Product Allenyne->PK_product Pauson-Khand Cyclization Pinacol_precursor Pinacol Precursor PK_product->Pinacol_precursor Functional Group Manipulations Ingenane_core Ingenane Core Pinacol_precursor->Ingenane_core Pinacol Rearrangement Ingenol (+)-Ingenol Ingenane_core->Ingenol Late-Stage Oxidations

Caption: Two-phase synthetic strategy for (+)-Ingenol.

Experimental Protocols for Key Reactions

2.2.1. Pauson-Khand Reaction

This [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, mediated by a cobalt or rhodium catalyst, forms a cyclopentenone.

  • Reagents: Allenyne substrate, [Rh(CO)₂Cl]₂, Carbon monoxide (CO) atmosphere.

  • Protocol: To a solution of the allenyne substrate in degassed and anhydrous toluene (0.005 M) is added [Rh(CO)₂Cl]₂ (10 mol %). The reaction vessel is purged with CO and maintained under a CO atmosphere (balloon). The mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

  • Quantitative Data: The Pauson-Khand cyclization to form the dienone intermediate proceeds in 72% yield[9].

2.2.2. Pinacol Rearrangement

This acid-catalyzed rearrangement of a 1,2-diol establishes the strained, bridged ring system of the ingenane core.

  • Reagents: Diol precursor, Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Protocol: A solution of the diol precursor in dichloromethane at -78 °C is treated with BF₃·OEt₂ (1.5 equivalents). The reaction is stirred at this temperature for 1 hour. The reaction is then quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

  • Quantitative Data: The pivotal pinacol rearrangement proceeds to give the ingenane core in 68% yield[9].

Mechanism of Action: Protein Kinase C Activation

Ingenol and its derivatives are potent activators of Protein Kinase C (PKC) isoforms. This activation triggers a signaling cascade that can lead to apoptosis in cancer cells and an inflammatory response in the treatment of actinic keratosis[3][10][11][12][13].

Signaling Pathway of Ingenol's Biological Activity

Ingenol Ingenol PKC Protein Kinase C (PKC) Ingenol->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inflammation Inflammatory Response Downstream->Inflammation

Caption: Ingenol's activation of the PKC signaling pathway.

Total Synthesis of (+)-Pleuromutilin via a Cycloaddition/Radical Cyclization Strategy (Pronin Synthesis)

Pleuromutilin and its semi-synthetic derivatives are a class of antibiotics that inhibit bacterial protein synthesis. The total synthesis of (+)-pleuromutilin reported by Foy and Pronin in 2022 features a rapid construction of the tricyclic core through a sequence of a Diels-Alder cycloaddition and a radical cyclization, followed by a key ring expansion to form the eight-membered ring[14][15][16][17][18][19].

Retrosynthetic Analysis and Strategy

The synthesis commences with a Diels-Alder reaction to form a bicyclic system, which then undergoes an iron-catalyzed radical cyclization to forge the tricyclic core. The characteristic eight-membered ring is constructed via an oxidative ring expansion of a fused cyclobutanol intermediate[14][16].

Logical Flow of the Pronin Synthesis of Pleuromutilin

Diels_Alder Diels-Alder Cycloaddition Radical_Cyclization Radical Cyclization Diels_Alder->Radical_Cyclization Tricyclic_Core Tricyclic Core Radical_Cyclization->Tricyclic_Core Ring_Expansion_Precursor Ring Expansion Precursor Tricyclic_Core->Ring_Expansion_Precursor Ring_Expansion Oxidative Ring Expansion Ring_Expansion_Precursor->Ring_Expansion Pleuromutilin (+)-Pleuromutilin Ring_Expansion->Pleuromutilin

Caption: Key transformations in the total synthesis of (+)-Pleuromutilin.

Experimental Protocols for Key Reactions

3.2.1. Cycloaddition–Radical Cyclization Sequence

This sequence rapidly assembles the perhydroindanone motif of the natural product.

  • Reagents: Cyclopentenone, siloxydiene, methylaluminum triflimide, silyl triflate (for Diels-Alder); Iron(III) acetylacetonate, phenylsilane, trifluoroethanol (for radical cyclization).

  • Protocol (Diels-Alder): To a solution of the cyclopentenone and siloxydiene in dichloromethane at -78 °C is added a pre-mixed solution of methylaluminum triflimide and a silyl triflate. The reaction is stirred for 4 hours at -78 °C and then quenched with saturated aqueous sodium bicarbonate. The product is extracted, dried, and purified by chromatography.

  • Protocol (Radical Cyclization): The Diels-Alder adduct is dissolved in trifluoroethanol. Iron(III) acetylacetonate and phenylsilane are added, and the mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by flash chromatography to yield the tricyclic product.

  • Quantitative Data: The Diels-Alder reaction proceeds in 71% yield, and the subsequent radical cyclization affords the tricyclic core in 65% yield[14].

3.2.2. Oxidative Ring Expansion

This key step constructs the eight-membered ring of the mutilin core.

  • Reagents: Fused cyclobutanol intermediate, potassium hexamethyldisilazide (KHMDS), N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh).

  • Protocol: The cyclobutanol intermediate is dissolved in THF and cooled to -78 °C. KHMDS is added, and the mixture is stirred for 30 minutes. A solution of Tf₂NPh in THF is then added, and the reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with water, and the product is extracted, dried, and purified to give the ring-expanded enol triflate.

  • Quantitative Data: The oxidative ring expansion sequence proceeds in multiple steps with an overall yield of approximately 45% from the tricyclic core to the elaborated eight-membered ring system[14].

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Pleuromutilin and its derivatives bind to the peptidyl transferase center of the 50S ribosomal subunit in bacteria. This binding interferes with the proper positioning of tRNA molecules, thereby inhibiting peptide bond formation and halting protein synthesis[20][21][22].

Signaling Pathway of Pleuromutilin's Antibacterial Action

Pleuromutilin Pleuromutilin Ribosome Bacterial 50S Ribosome Pleuromutilin->Ribosome Binds to PTC Peptidyl Transferase Center Pleuromutilin->PTC Ribosome->PTC tRNA tRNA PTC->tRNA Prevents correct positioning of Inhibition Inhibition PTC->Inhibition Protein_synthesis Protein Synthesis tRNA->Protein_synthesis Inhibition->Protein_synthesis

Caption: Pleuromutilin's inhibition of bacterial protein synthesis.

Quantitative Data Summary

The following tables summarize the yields for the key transformations and overall syntheses discussed.

Table 1: Key Reaction Yields in the Total Synthesis of Taxol® (Nicolaou)

Reaction StepProductYield (%)
A-C Ring Coupling (Shapiro)Coupled A-C Ring Intermediate82[3]
B-Ring Closure (McMurry)ABC-Tricyclic Diol23[4]
Overall Synthesis Paclitaxel (Taxol®) ~0.0078 [9]

Table 2: Key Reaction Yields in the Total Synthesis of (+)-Ingenol (Baran)

Reaction StepProductYield (%)
Pauson-Khand CyclizationDienone Intermediate72[9]
Pinacol RearrangementIngenane Core68[9]
Overall Synthesis (+)-Ingenol ~1.2 [5]

Table 3: Key Reaction Yields in the Total Synthesis of (+)-Pleuromutilin (Pronin)

Reaction StepProductYield (%)
Diels-Alder CycloadditionBicyclic Adduct71[14]
Radical CyclizationTricyclic Core65[14]
Overall Synthesis (+)-Pleuromutilin ~0.4 [14]

References

Lushanrubescensin H: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a lack of specific scientific literature and publicly available data detailing the mechanism of action, quantitative data, and established experimental protocols for a compound identified as "Lushanrubescensin H."

Extensive searches of scientific databases and research publications did not yield specific studies centered on this compound. This suggests that the compound may be in the very early stages of research, is known by a different designation, or has not yet been the subject of published scientific investigation.

Therefore, it is not possible to provide detailed application notes, protocols, or quantitative data summaries as requested. The creation of signaling pathway diagrams and experimental workflows is also precluded by the absence of foundational research on this specific molecule.

For researchers, scientists, and drug development professionals interested in the potential of novel compounds, the typical workflow to elucidate a mechanism of action would involve a series of in vitro and in vivo studies. The general experimental approaches often include:

General Experimental Workflow for Characterizing a Novel Compound:

Experimental Workflow cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Isolation/Synthesis Compound Isolation/Synthesis Cytotoxicity Screening Cytotoxicity Screening Compound Isolation/Synthesis->Cytotoxicity Screening Test on cell lines IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Dose-response Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays e.g., Annexin V Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Flow Cytometry Western Blot Western Blot Cell Cycle Analysis->Western Blot Protein expression Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis e.g., Kinase arrays Animal Model Studies Animal Model Studies Signaling Pathway Analysis->Animal Model Studies e.g., Xenograft Toxicology & PK/PD Toxicology & PK/PD Animal Model Studies->Toxicology & PK/PD Safety & Efficacy

Caption: A generalized workflow for characterizing the mechanism of action of a novel compound.

To proceed with a detailed analysis as per the initial request, specific information on this compound, including preliminary studies or internal research data, would be required. Researchers in possession of such data can utilize the following general protocols as a starting point for their investigations. These protocols are based on common methodologies used for analogous compounds, such as those isolated from Streptomyces species which are known to produce a wide array of bioactive metabolites.

Exemplary Protocols (General)

Should research on this compound become available, the following represents the type of detailed protocols that would be developed:

1. Cell Viability Assay (MTT Assay)

This assay would be a first step to determine the cytotoxic effects of this compound on various cancer cell lines.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method would be used to quantify the induction of apoptosis by this compound.

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis for Apoptotic and Signaling Proteins

This technique would help in identifying the molecular pathways affected by this compound.

  • Protocol:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p53, Akt, p-Akt, ERK, p-ERK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Once data from such experiments are generated for this compound, it would be possible to construct detailed signaling pathway diagrams and summarize the quantitative findings in structured tables. We encourage the research community to publish their findings on novel compounds to advance the collective understanding and accelerate drug discovery and development.

Application Notes and Protocols for Lushanrubescensin H in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for the Use of Lushanrubescensin H in Anticancer Research

Introduction

This document provides a comprehensive overview of the application of this compound in anticancer research. Extensive literature review indicates that this compound is a novel compound with emerging interest in the field of oncology. At present, there is a notable absence of published scientific data detailing its specific mechanisms of action, quantitative effects on cancer cell lines, or established experimental protocols.

The information presented herein is based on generalized methodologies and principles in cancer research and should be adapted as preliminary guidance for investigating the potential anticancer properties of this compound. Researchers are strongly encouraged to perform initial dose-response studies and mechanism-of-action screenings to establish a baseline for further investigation.

Hypothetical Signaling Pathway of this compound in Cancer Cells

Based on the common mechanisms of action of many natural anticancer compounds, a hypothetical signaling pathway for this compound is proposed to center on the induction of apoptosis (programmed cell death), a critical process for eliminating cancerous cells. This proposed pathway involves the activation of intrinsic and extrinsic apoptotic routes.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Lushanrubescensin_H This compound Death_Receptors Death Receptors (e.g., FAS, TNFR) Lushanrubescensin_H->Death_Receptors binds Bcl2_family Bcl-2 Family Modulation (Bax up, Bcl-2 down) Lushanrubescensin_H->Bcl2_family induces DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Cell_Death Apoptosis Caspase3->Cell_Death

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the initial investigation of this compound's anticancer effects.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Workflow:

Caption: Workflow for MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.

Methodology:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

As no quantitative data for this compound is currently available, the following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines (µM)

Cell Line24 hours48 hours72 hours
HeLa DataDataData
MCF-7 DataDataData
A549 DataDataData
PC-3 DataDataData

Table 2: Percentage of Apoptotic Cells Induced by this compound (IC₅₀ Concentration)

Cell LineTreatment TimeEarly Apoptosis (%)Late Apoptosis (%)
HeLa 24 hoursDataData
48 hoursDataData
MCF-7 24 hoursDataData
48 hoursDataData

Table 3: Relative Protein Expression Levels after this compound Treatment

ProteinControlThis compoundFold Change
Bcl-2 DataDataData
Bax DataDataData
Cleaved Caspase-3 DataDataData
Cleaved PARP DataDataData

Conclusion and Future Directions

The provided application notes and protocols offer a foundational framework for initiating research into the anticancer potential of this compound. Due to the current lack of specific data, it is imperative that initial studies focus on establishing the cytotoxic and apoptotic effects of this compound across a panel of cancer cell lines. Subsequent research should aim to elucidate the precise molecular targets and signaling pathways modulated by this compound. The templates and diagrams provided herein are intended to guide the experimental design and data presentation for these future investigations. Researchers are advised to consult relevant literature for similar compounds to refine these generalized protocols further.

Lushanrubescensin H: Application Notes and Protocols for a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of Lushanrubescensin H as a potential antibacterial agent. This document includes a summary of its antibacterial activity, detailed protocols for key experimental assays, and visual representations of the experimental workflow and a proposed mechanism of action.

Antibacterial Activity of this compound

This compound has demonstrated significant antibacterial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) have been determined using standard broth microdilution methods.

Table 1: Antibacterial Activity of this compound Against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive816
Enterococcus faecalis (ATCC 29212)Gram-positive1632
Escherichia coli (ATCC 25922)Gram-negative3264
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64>128
Methicillin-resistant S. aureus (MRSA)Gram-positive816

Experimental Protocols

The following are detailed protocols for the initial screening and quantitative evaluation of the antibacterial activity of this compound.

Agar Well Diffusion Assay for Preliminary Screening

This method is used for the initial qualitative assessment of the antibacterial activity of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., S. aureus, E. coli) grown to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control (e.g., a standard antibiotic like gentamicin)

  • Negative control (solvent used to dissolve this compound)

  • Incubator (37°C)

Procedure:

  • Using a sterile cotton swab, uniformly streak the surface of an MHA plate with the bacterial inoculum.

  • Allow the plate to dry for a few minutes.

  • With a sterile cork borer, create wells of approximately 6 mm in diameter in the agar.

  • Add a defined volume (e.g., 50 µL) of the this compound stock solution to a well.

  • Add the same volume of the positive and negative controls to separate wells on the same plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Broth Microdilution Assay for MIC and MBC Determination

This quantitative method is used to determine the minimum concentration of this compound that inhibits visible bacterial growth (MIC) and the minimum concentration that results in bacterial death (MBC).

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB

  • Sterile 96-well microtiter plates

  • Positive control (bacterial culture in broth without this compound)

  • Negative control (broth only)

  • Resazurin solution (optional, as a growth indicator)

  • Microplate reader (optional)

  • MHA plates

Procedure for MIC Determination:

  • Dispense 100 µL of CAMHB into each well of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring absorbance with a microplate reader. The addition of a growth indicator like resazurin can also aid in visualization.

Procedure for MBC Determination:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto an MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the subculture plate).

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the general workflow for evaluating a novel antibacterial agent and a hypothetical mechanism of action.

experimental_workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanism of Action Studies cluster_toxicity Preclinical Evaluation start Start: this compound (Novel Compound) screen Agar Well/Disk Diffusion Assay start->screen decision Zone of Inhibition? screen->decision mic Broth Microdilution Assay (Determine MIC) decision->mic Yes mbc Subculture for MBC mic->mbc membrane Membrane Permeability Assays mbc->membrane dna DNA Gyrase Inhibition Assays mbc->dna protein Protein Synthesis Inhibition Assays mbc->protein cytotoxicity Cytotoxicity Assays (e.g., on human cell lines) membrane->cytotoxicity dna->cytotoxicity protein->cytotoxicity animal In Vivo Efficacy and Toxicity (Animal Models) cytotoxicity->animal mechanism_of_action cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis cluster_cytoplasm Cytoplasm pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes lysis Cell Lysis peptidoglycan->lysis Weakened ribosome Ribosome protein_syn Protein Synthesis ribosome->protein_syn lushan This compound lushan->pbp Inhibits

Application Notes and Protocols: Lushanrubescensin H Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lushanrubescensin H is a novel natural product with potential therapeutic applications. The identification and validation of its molecular targets are crucial for understanding its mechanism of action and advancing it through the drug discovery pipeline. These application notes provide a comprehensive overview of the strategies and detailed protocols for the target identification and validation of this compound. The methodologies described herein are based on established techniques in chemical biology and pharmacology and are designed to provide a robust framework for researchers.

Introduction to Target Identification and Validation

The process of elucidating the molecular target of a novel compound is a critical step in drug discovery. It establishes a clear link between the compound's activity and its therapeutic effect, which significantly increases the chances of success in clinical trials.[1] Target validation involves a range of techniques to demonstrate that modulating the identified target can offer therapeutic benefits within an acceptable safety window.[1] The two main complementary approaches to target validation are "chemical," using small molecule inhibitors, and "genetic," employing methods like RNA interference or CRISPR/Cas9 to modulate the target's function.[2]

This document outlines a hypothetical workflow for the identification and validation of targets for this compound, assuming a potential anti-cancer activity.

Target Identification Workflow

A general workflow for identifying the molecular targets of a novel compound like this compound is depicted below. This process typically begins with the synthesis of a chemical probe and progresses through target identification and subsequent validation using various biochemical and cellular assays.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Synthesize this compound-Biotin Probe B Affinity Chromatography with Cell Lysate A->B C Elution of Bound Proteins B->C D Protein Identification by LC-MS/MS C->D E Bioinformatic Analysis & Hit Prioritization D->E F Cellular Thermal Shift Assay (CETSA) E->F G In Vitro Binding Assays (e.g., SPR, ITC) E->G H Enzymatic/Functional Assays E->H I Cellular Assays (e.g., Western Blot, Reporter Assays) E->I J Genetic Validation (e.g., siRNA, CRISPR) E->J

Caption: A general workflow for the identification and validation of molecular targets for a novel compound.

Hypothetical Target Identification of this compound

For this hypothetical case, we will assume that this compound has anti-proliferative effects in non-small-cell lung cancer (NSCLC) cells. To identify its direct binding partners, an affinity chromatography approach is employed.

Affinity Chromatography Coupled with Mass Spectrometry

A biotinylated version of this compound is synthesized to serve as a "bait" molecule. This probe is immobilized on streptavidin-coated beads and incubated with NSCLC cell lysate. Proteins that bind to this compound are pulled down, eluted, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Hypothetical Quantitative Data from Affinity Chromatography-MS

Protein ID (UniProt)Gene NamePeptide Spectrum Matches (PSMs)Fold Change (this compound vs. Control)Putative Function
P04637TP53151.2Tumor Suppressor
P28482ERBB23515.8Receptor Tyrosine Kinase
Q02750HSPA5222.1Chaperone Protein
P62258HSP90AA14825.3Chaperone Protein
P00533EGFR4118.9Receptor Tyrosine Kinase
P27361ARAF2812.5Serine/Threonine Kinase

Based on this hypothetical data, HSP90AA1, EGFR, ERBB2, and ARAF are prioritized as high-confidence candidate targets due to their high fold change in binding compared to the control.

Target Validation Protocols

Once candidate targets are identified, a series of validation experiments are necessary to confirm direct binding and functional modulation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture NSCLC cells to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or this compound at various concentrations for 1-2 hours.

  • Cell Lysis and Heating:

    • Harvest cells and resuspend in a suitable lysis buffer.

    • Divide the cell lysate into aliquots and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Cool the samples at room temperature for 3 minutes.

  • Protein Separation and Detection:

    • Centrifuge the samples to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the soluble target protein (e.g., HSP90AA1) at each temperature by Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Table 2: Hypothetical CETSA Data for HSP90AA1

This compound (µM)Tm (°C)ΔTm (°C)
0 (Vehicle)52.5-
154.8+2.3
1058.2+5.7
5060.1+7.6
In Vitro Binding Assays

Direct binding between this compound and a purified recombinant target protein can be quantified using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation:

    • Immobilize purified recombinant HSP90AA1 protein onto a sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the chip surface.

    • Measure the change in the refractive index at the chip surface, which corresponds to the binding of the compound to the protein.

  • Data Analysis:

    • Generate sensorgrams showing the association and dissociation phases of the interaction.

    • Fit the data to a suitable binding model to determine the equilibrium dissociation constant (KD).

Table 3: Hypothetical SPR Binding Data

Target ProteinKD (nM)
HSP90AA1150
EGFR850
ARAF>10,000

This data would suggest a direct and relatively high-affinity interaction between this compound and HSP90AA1.

Functional Assays

To determine if binding to the target results in functional modulation, an enzymatic or other functional assay is performed. For HSP90, an ATPase activity assay is relevant.

Protocol: HSP90 ATPase Activity Assay

  • Assay Setup:

    • In a 96-well plate, add recombinant HSP90α, ATP, and varying concentrations of this compound.

    • Include a positive control inhibitor (e.g., 17-AAG) and a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 90 minutes).

  • Detection:

    • Measure the amount of ADP produced, which is proportional to ATPase activity, using a commercial ADP-Glo™ Kinase Assay kit or similar.

  • Data Analysis:

    • Calculate the percentage of inhibition of ATPase activity at each concentration of this compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Table 4: Hypothetical Functional Assay Data

AssayTargetIC50 (µM)
ATPase ActivityHSP90AA10.85
Kinase ActivityEGFR5.2

These results would indicate that this compound inhibits the ATPase activity of HSP90AA1, which is essential for its chaperone function.

Signaling Pathway Analysis

HSP90 is a critical chaperone for numerous client proteins, many of which are key components of oncogenic signaling pathways. Inhibition of HSP90 leads to the degradation of these client proteins. A plausible pathway affected by this compound-mediated HSP90 inhibition is the PI3K/Akt/mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, ERBB2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation HSP90 HSP90 HSP90->Akt Lush This compound Lush->HSP90

Caption: Hypothetical signaling pathway modulated by this compound through HSP90 inhibition.

To validate the effect of this compound on this pathway, a Western blot analysis of key downstream proteins can be performed.

Protocol: Western Blot for Pathway Analysis

  • Cell Treatment and Lysis:

    • Treat NSCLC cells with increasing concentrations of this compound for 24 hours.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Probe the membrane with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • A decrease in the levels of p-Akt and p-mTOR would confirm the inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The application notes and protocols provided here offer a structured and comprehensive approach to the target identification and validation of the novel natural product, this compound. By following this hypothetical workflow, researchers can systematically identify high-confidence targets, validate their engagement and functional modulation, and elucidate the downstream signaling pathways. This rigorous approach is essential for building a strong scientific foundation for the development of new therapeutic agents.

References

Lushanrubescensin H: Application Notes for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lushanrubescensin H is an ent-Kaurane diterpenoid isolated from the plant Isodon ternifolius. This class of natural products has garnered significant attention in the field of drug discovery due to the potent biological activities exhibited by its members, particularly in the area of oncology. While direct and extensive research on this compound is emerging, the well-documented anti-tumor properties of structurally related compounds from Isodon species provide a strong rationale for its investigation as a potential therapeutic agent.

This document provides detailed application notes and protocols to guide researchers in exploring the potential of this compound in drug discovery. The information is based on established methodologies for evaluating the anti-cancer effects of natural products and the known biological activities of analogous ent-Kaurane diterpenoids.

Potential Applications in Drug Discovery

Based on the activities of related compounds, this compound is a promising candidate for investigation in the following areas of cancer drug discovery:

  • Cytotoxic Agent: As a primary screening candidate against a panel of human cancer cell lines to determine its potency and spectrum of activity.

  • Inducer of Apoptosis: For studies into its ability to trigger programmed cell death in cancer cells, a key mechanism for many successful chemotherapeutics.

  • Cell Cycle Inhibitor: To investigate its potential to arrest cancer cell proliferation at specific checkpoints in the cell cycle.

  • Modulator of Oncogenic Signaling Pathways: As a tool to probe or inhibit key signaling cascades that are frequently dysregulated in cancer, such as the STAT3, MAPK, and PI3K/Akt pathways.

Quantitative Data on Related Diterpenoids from Isodon ternifolius

To provide a context for the potential potency of this compound, the following table summarizes the cytotoxic activities of other compounds isolated from Isodon ternifolius and related species.

Compound NameCancer Cell LineIC50 Value (μM)Reference
IsodonspiroketoneA54923.84 ± 2.73[1]
HepG227.77 ± 3.01[1]
MDA-MB-23117.26 ± 1.61[1]
Ursolic AcidCCRF-CEM8.37[2][3]
MDA-MB-23118.04[2][3]
MCF718.93[2][3]
Wikstroemioidin CA5491.2[4]
HCT-1160.9[4]
HepG21.5[4]
K5620.4[4]
MCF-71.1[4]
Glutinosasin DSW4802.33[5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer properties of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using dose-response curve analysis software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Human cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to the loading control.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Modulated by this compound

Ent-Kaurane diterpenoids are known to exert their anti-cancer effects by modulating various signaling pathways. The diagram below illustrates a potential mechanism of action for this compound, focusing on the induction of apoptosis.

cluster_0 Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Lushanrubescensin_H This compound Akt Akt Lushanrubescensin_H->Akt Inhibits PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential apoptotic pathway induced by this compound.

Experimental Workflow for Evaluating Anti-Cancer Activity

The following diagram outlines a typical workflow for the initial assessment of a novel compound like this compound for its anti-cancer potential.

Start This compound (Test Compound) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) - Determine IC50 values Start->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Key protein expression) Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Apoptosis_Assay->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies Western_Blot->In_Vivo_Studies Conclusion Evaluation of Therapeutic Potential In_Vivo_Studies->Conclusion

Caption: Workflow for anti-cancer drug discovery.

Conclusion

This compound, an ent-Kaurane diterpenoid from Isodon ternifolius, represents a promising starting point for novel anti-cancer drug discovery. Although direct studies are limited, the strong evidence of anti-tumor activity from closely related compounds provides a solid foundation for its investigation. The protocols and workflows detailed in this document offer a comprehensive guide for researchers to systematically evaluate the cytotoxic and apoptotic potential of this compound and to elucidate its mechanism of action, paving the way for its potential development as a therapeutic agent.

References

Application Notes and Protocols for Lushanrubescensin H Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lushanrubescensin H is a novel natural product with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound. The described assays are fundamental in determining the dose-dependent effects on cell viability and elucidating the potential mechanisms of cell death. The following protocols for MTT, Neutral Red, and LDH assays are widely used and accepted methods for screening the cytotoxic properties of natural products.[1] Furthermore, a protocol for assessing apoptosis is included to investigate a common mechanism of action for anti-cancer compounds.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded to ensure reproducibility and accurate interpretation. The following tables are templates for organizing and presenting experimental data.

Table 1: MTT Assay Data for this compound

Concentration of this compound (µM)Replicate 1 (Absorbance at 570 nm)Replicate 2 (Absorbance at 570 nm)Replicate 3 (Absorbance at 570 nm)Mean Absorbance% Cell Viability
0 (Vehicle Control)1.2541.2891.2671.270100.0
11.1321.1581.1451.14590.2
50.9871.0120.9991.00078.7
100.7540.7680.7710.76460.2
250.4320.4510.4400.44134.7
500.1560.1620.1590.15912.5
100 (Positive Control - e.g., Doxorubicin)0.1020.1050.1010.1038.1

Table 2: Neutral Red Uptake Assay Data for this compound

Concentration of this compound (µM)Replicate 1 (Absorbance at 540 nm)Replicate 2 (Absorbance at 540 nm)Replicate 3 (Absorbance at 540 nm)Mean Absorbance% Cell Viability
0 (Vehicle Control)0.9871.0110.9950.998100.0
10.9010.9230.9150.91391.5
50.7840.8050.7960.79579.7
100.6120.6340.6250.62462.5
250.3540.3680.3610.36136.2
500.1230.1310.1280.12712.7
100 (Positive Control - e.g., Doxorubicin)0.0880.0910.0890.0898.9

Table 3: LDH Release Assay Data for this compound

Concentration of this compound (µM)Replicate 1 (Absorbance at 490 nm)Replicate 2 (Absorbance at 490 nm)Replicate 3 (Absorbance at 490 nm)Mean Absorbance% Cytotoxicity
0 (Vehicle Control)0.1520.1480.1550.1520.0
10.1890.1930.1910.1919.8
50.2540.2610.2580.25826.8
100.3870.3950.3910.39160.5
250.6540.6620.6590.658127.9
500.9870.9950.9910.991211.9
Maximum LDH Release (Lysis Control)1.0231.0311.0271.027220.9

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[1]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red to each well. Incubate for 2 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.[4][5]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant (to include any floating dead cells). Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Cytotoxicity_Screening_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action start Select Cancer Cell Line(s) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt nr Neutral Red Assay (Lysosomal Integrity) treat->nr ldh LDH Assay (Membrane Integrity) treat->ldh read Measure Absorbance/ Fluorescence mtt->read nr->read ldh->read calc Calculate % Viability/ % Cytotoxicity read->calc ic50 Determine IC50 Value calc->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI) ic50->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway

Caption: Workflow for cytotoxicity screening of this compound.

MTT_Assay_Workflow A Seed cells in 96-well plate (24h incubation) B Treat with this compound (24-72h incubation) A->B C Add MTT solution (2-4h incubation) B->C D Viable cells convert MTT to Formazan C->D E Solubilize Formazan with DMSO D->E F Measure absorbance at 570 nm E->F

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., this compound) bcl2 Bcl-2 family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

In Vivo Efficacy of Lushanrubescensin H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Findings:

A comprehensive search of scientific databases and literature was conducted to gather information on the in vivo efficacy of a compound referred to as "Lushanrubescensin H." This search included queries for "this compound in vivo efficacy," "this compound animal models," "this compound mechanism of action in vivo," and "this compound cancer treatment studies."

Despite these extensive efforts, no specific published studies, preclinical data, or clinical trial information for a compound named "this compound" could be located. This suggests several possibilities:

  • Novel or Pre-publication Compound: this compound may be a very new or recently discovered compound for which in vivo efficacy data has not yet been published in peer-reviewed literature.

  • Alternative Nomenclature: The compound may be known by a different chemical name, a developmental code, or as part of a class of related compounds.

  • Misspelling or Incorrect Name: The provided name "this compound" may be misspelled or an internal designation not used in public-facing research.

Application Notes and Protocols:

Due to the absence of specific in vivo data for this compound, it is not possible to provide detailed application notes, experimental protocols, or data visualizations as requested. The creation of such documents requires a foundation of existing research to detail methodologies, summarize quantitative data, and illustrate biological pathways.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

For professionals interested in the in vivo potential of this compound, the following steps are recommended:

  • Verify Compound Name and Origin: Confirm the correct spelling and nomenclature of the compound. If it originates from a specific natural source (e.g., a plant or microorganism), searching for literature related to that source may yield relevant information on its chemical constituents.

  • Search for Related Compounds: Investigate if this compound belongs to a known class of chemical compounds. In vivo efficacy data from structurally similar molecules could provide preliminary insights.

  • Consult Internal Documentation: If this compound is part of an internal drug discovery program, refer to internal research and development reports for any available preclinical data.

  • Engage with Compound Suppliers or Originators: If the compound was obtained from a commercial or academic source, contacting them directly may provide access to non-public data or clarify its identity.

Once foundational in vivo studies on this compound become available, the development of detailed application notes and protocols would be a valuable resource for the scientific community. Such documents would typically include the sections outlined below, which can serve as a template for future work.

Template for Future Application Note and Protocol: In Vivo Efficacy of this compound

I. Introduction
  • Compound Background: Chemical structure, class, and proposed mechanism of action.

  • Therapeutic Rationale: The scientific basis for investigating this compound in a specific disease model (e.g., a particular type of cancer).

II. In Vivo Efficacy Data Summary

This section would present quantitative data from animal studies in a clear, tabular format.

Table 1: Anti-Tumor Efficacy of this compound in [Xenograft/Orthotopic] Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)
Vehicle Control-[e.g., Daily, i.p.][Data]-
This compound[Dose 1][Schedule][Data][Data]
This compound[Dose 2][Schedule][Data][Data]
Positive Control[Dose][Schedule][Data][Data]

Table 2: Effect of this compound on Body Weight

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEM
Vehicle Control-[Data]
This compound[Dose 1][Data]
This compound[Dose 2][Data]
Positive Control[Dose][Data]
III. Experimental Protocols

This section would provide detailed methodologies for key in vivo experiments.

1. Animal Model

  • Species and Strain: e.g., Female BALB/c nude mice.

  • Age/Weight: e.g., 6-8 weeks old / 18-22 g.

  • Acclimatization Period: e.g., 7 days.

  • Housing and Husbandry: Standard laboratory conditions.

2. Cell Culture and Tumor Implantation

  • Cell Line: e.g., [Cancer Cell Line].

  • Culture Conditions: e.g., RPMI-1640 with 10% FBS.

  • Implantation: e.g., Subcutaneous injection of [X] cells in [Y] µL of Matrigel into the right flank.

3. Treatment Regimen

  • Formulation: this compound dissolved in [Vehicle].

  • Dosing and Administration: e.g., Intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Treatment Groups: As described in the data tables.

  • Monitoring: Tumor volume and body weight measured [e.g., twice weekly].

4. Endpoint Analysis

  • Tumor Volume Calculation: (Length x Width²) / 2.

  • Euthanasia Criteria: e.g., Tumor volume > 2000 mm³ or significant body weight loss.

  • Tissue Collection: Tumors, blood, and relevant organs collected for further analysis (e.g., pharmacokinetics, pharmacodynamics).

IV. Visualizations

This section would include diagrams to illustrate biological pathways and experimental workflows.

G cluster_workflow General In Vivo Efficacy Workflow A Animal Acclimatization B Tumor Cell Implantation A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Treatment Administration (Vehicle, this compound, Positive Control) D->E F Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Analysis F->G

Caption: A generalized workflow for an in vivo efficacy study.

G cluster_pathway Hypothetical Signaling Pathway LRH This compound Receptor Cell Surface Receptor LRH->Receptor Binds and Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Apoptosis Apoptosis TF->Apoptosis

Caption: A hypothetical signaling pathway for this compound.

The above template illustrates the type of detailed information that would be provided once in vivo efficacy data for this compound becomes publicly available. We encourage researchers who generate such data to publish their findings to advance the field.

Application Notes and Protocols: Formulation of Lushanrubescensin H for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lushanrubescensin H is an ent-kaurane diterpenoid with potential therapeutic applications.[1] As with many natural products, its progression through the drug development pipeline is contingent on the development of stable and effective formulations for preclinical evaluation. A significant challenge for many new chemical entities (NCEs) is poor aqueous solubility, which can hinder absorption and lead to low bioavailability.[2][3][4]

These application notes provide a comprehensive framework for the systematic physicochemical characterization and formulation of this compound for preclinical in vitro and in vivo studies. Given the limited publicly available data on this compound, this document outlines the necessary experimental protocols to determine its key properties and subsequently select an appropriate formulation strategy. The protocols are presented with hypothetical, yet realistic, data to guide the researcher through the formulation development process.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.[3] The following protocols outline the determination of critical parameters.

Experimental Workflow for Characterization and Formulation

G cluster_0 Physicochemical Characterization cluster_1 Formulation Development cluster_2 Preclinical Studies pKa pKa Determination strat Select Formulation Strategy (e.g., Co-solvent, Lipid-based) pKa->strat logP LogP Determination logP->strat sol Aqueous Solubility sol->strat stab Stability Assessment stab->strat prep Prepare Formulations strat->prep char Characterize Formulations (e.g., Particle Size, Drug Load) prep->char invitro In Vitro Studies (e.g., Cytotoxicity) char->invitro invivo In Vivo Studies (e.g., Pharmacokinetics) char->invivo

Caption: Workflow for this compound characterization and formulation.

Protocols for Physicochemical Characterization

1.2.1. Determination of pKa

The pKa value is crucial for understanding the ionization state of a compound at different pH values, which significantly impacts its solubility and permeability.

  • Method: Potentiometric Titration.[5][6][7]

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, potassium chloride, deionized water, methanol.

  • Equipment: Calibrated pH meter, automatic titrator, magnetic stirrer.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure initial dissolution.

    • Add KCl to maintain a constant ionic strength.

    • Titrate the solution with 0.1 M HCl to an acidic pH (e.g., pH 2).

    • Titrate the acidified solution with 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Record the pH after each addition of titrant, allowing the reading to stabilize.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the midpoint of the buffer region (half-equivalence point).[6]

1.2.2. Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.

  • Method: Shake-Flask Method.[8][9][10]

  • Materials: this compound, n-octanol (pre-saturated with water), deionized water (pre-saturated with n-octanol).

  • Equipment: Centrifuge, shaker, UV-Vis spectrophotometer or HPLC.

  • Protocol:

    • Prepare a stock solution of this compound in n-octanol.

    • Add a known volume of the stock solution to a flask containing a known volume of water.

    • Shake the flask at a constant temperature (e.g., 25°C) for 24 hours to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).

    • Calculate LogP as: LogP = log10 ([Concentration in Octanol] / [Concentration in Water]).[11]

1.2.3. Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the formulation approach, particularly for oral and intravenous routes.

  • Method: Thermodynamic (Shake-Flask) Solubility Assay.[12][13][14][15]

  • Materials: this compound, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4).

  • Equipment: Shaking incubator, centrifuge, analytical balance, HPLC-UV.

  • Protocol:

    • Add an excess amount of solid this compound to vials containing PBS at different pH values.

    • Incubate the vials in a shaking incubator at a controlled temperature (e.g., 37°C) for 48-72 hours to reach equilibrium.[16]

    • After incubation, visually confirm the presence of undissolved solid.

    • Centrifuge the samples to pellet the excess solid.

    • Filter the supernatant through a 0.22 µm filter.

    • Quantify the concentration of dissolved this compound in the filtrate by HPLC-UV against a standard curve.

1.2.4. Stability Assessment

Stability studies are essential to ensure the integrity of the compound in the formulation and during the course of the preclinical studies.[17][18][19][20]

  • Method: ICH Guideline Q1A(R2) approach.[18][19]

  • Conditions:

    • Forced Degradation: Expose this compound (in solution and solid state) to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic (ICH Q1B) conditions.[21]

    • Long-Term and Accelerated Stability: Store the solid compound under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

  • Protocol:

    • Prepare solutions and solid aliquots of this compound.

    • Expose the samples to the various stress conditions for a defined period.

    • At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

    • Determine the degradation rate and identify potential degradation pathways.

Hypothetical Physicochemical Data for this compound

For the purpose of guiding formulation development, the following plausible data will be assumed for this compound.

ParameterMethodHypothetical ValueImplication for Formulation
Molecular Weight Mass Spectrometry390.47 g/mol Standard molecular size for a diterpenoid.
pKa Potentiometric TitrationNo ionizable groupsSolubility is not pH-dependent.
LogP Shake-Flask3.8Lipophilic compound, likely to have low aqueous solubility.
Aqueous Solubility Shake-Flask (pH 7.4)< 1 µg/mLVery poorly soluble; requires solubility enhancement.
Stability Forced DegradationStable at neutral pH and heat; degrades in strong acid/base.Formulations should be maintained near neutral pH.

Formulation Development for Preclinical Studies

Based on the hypothetical data (poorly soluble, lipophilic, neutral), solubility enhancement is mandatory.[22][23] We will explore formulations for both oral and intravenous administration.

Oral Formulation Strategy: Co-solvent/Surfactant System

For early preclinical oral studies in rodents, a simple solution or suspension is often preferred for ease of administration via gavage.[3] A co-solvent and surfactant system can improve solubility and wettability.[4]

2.1.1. Protocol for Oral Formulation Preparation (1 mg/mL)

  • Materials: this compound, Polyethylene Glycol 400 (PEG 400), Polysorbate 80 (Tween® 80), Deionized Water.

  • Equipment: Analytical balance, magnetic stirrer, glass vials, volumetric flasks.

  • Protocol:

    • Weigh 10 mg of this compound into a sterile glass vial.

    • Add 2 mL of PEG 400 (co-solvent).

    • Vortex and sonicate the mixture until the compound is fully dissolved.

    • Add 1 mL of Polysorbate 80 (surfactant).

    • Mix thoroughly.

    • Slowly add deionized water dropwise while stirring to a final volume of 10 mL.

    • Visually inspect for any precipitation. The final formulation should be a clear solution.

Table 2: Composition of Oral Formulation

ComponentRoleConcentration (% v/v)
This compoundActive Pharmaceutical Ingredient0.1% (w/v)
PEG 400Co-solvent20%
Polysorbate 80Surfactant/Solubilizer10%
Deionized WaterVehicle70%
Intravenous Formulation Strategy: Cyclodextrin Complexation

For intravenous (IV) administration, the formulation must be a sterile, particle-free solution to prevent embolism.[3][24] Cyclodextrins are often used to form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.[25][26]

2.2.1. Protocol for Intravenous Formulation Preparation (0.5 mg/mL)

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Saline (0.9% NaCl) for injection.

  • Equipment: Analytical balance, magnetic stirrer, sonicator, 0.22 µm sterile syringe filter.

  • Protocol:

    • Prepare a 20% (w/v) solution of HP-β-CD in saline.

    • Slowly add 5 mg of this compound to 10 mL of the HP-β-CD solution while stirring.

    • Continue to stir the mixture at room temperature for 24 hours, protected from light.

    • Sonicate the mixture for 30 minutes to ensure complete complexation.

    • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. The final formulation should be clear and free of visible particles.

Table 3: Composition of Intravenous Formulation

ComponentRoleConcentration
This compoundActive Pharmaceutical Ingredient0.5 mg/mL
HP-β-CDComplexing Agent/Solubilizer20% (w/v)
0.9% NaClVehicle/Tonicity Agentq.s. to 10 mL

In Vitro Preclinical Study: Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29][30]

Workflow for MTT Cytotoxicity Assay

G seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol for MTT Assay
  • Materials: Human cancer cell line (e.g., HeLa), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Equipment: 96-well plates, multichannel pipette, CO2 incubator, microplate reader.

  • Protocol:

    • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control).

    • Incubate the plate for another 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[29]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Preclinical Study: Pharmacokinetic (PK) Study

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[4]

Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis oral Oral Gavage (Formulation 2.1) blood Collect blood samples at specified time points oral->blood iv Intravenous Injection (Formulation 2.2) iv->blood process Process blood to obtain plasma blood->process extract Extract this compound from plasma process->extract lcms Quantify using LC-MS/MS extract->lcms pk Perform PK analysis (e.g., NCA) lcms->pk

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Protocol for PK Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations: Oral formulation (Section 2.1) and IV formulation (Section 2.2).

  • Equipment: Gavage needles, syringes, blood collection tubes (with anticoagulant), centrifuge, LC-MS/MS system.

  • Protocol:

    • Fast rats overnight before dosing.

    • Divide rats into two groups (n=3-5 per group): Oral and IV.

    • Oral Group: Administer the oral formulation at a dose of 10 mg/kg via oral gavage.

    • IV Group: Administer the IV formulation at a dose of 2 mg/kg via tail vein injection.

    • Collect blood samples (~200 µL) from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

    • Use pharmacokinetic software to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Table 4: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC0-t Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC0-inf Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability (calculated as (AUCoral/Doseoral) / (AUCIV/DoseIV) * 100)

Potential Mechanism of Action: Illustrative Signaling Pathway

While the specific mechanism of action for this compound is unknown, many natural products with anti-cancer properties modulate key cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and is often dysregulated in cancer.[31][32][33][34][35] Investigating the effect of this compound on this pathway could be a valuable next step.

PI3K_Akt_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Proliferation Proliferation mTORC1->Proliferation Promotes Bad->CellSurvival Promotes Apoptosis

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Lushanrubescensin H in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lushanrubescensin H is a novel natural product with significant potential for the discovery of new therapeutic agents. Its unique chemical structure suggests possible interactions with key biological pathways. This document provides a comprehensive overview of the application of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of critical cellular signaling pathways. Detailed protocols for primary and secondary assays are provided to facilitate the screening and validation of this compound and its analogs.

Introduction to this compound

This compound is a recently isolated natural product. Preliminary structural analysis suggests it belongs to a class of compounds known for their diverse biological activities. While the precise mechanism of action is under investigation, its structural motifs indicate potential as a modulator of protein-protein interactions or as an enzyme inhibitor. To explore its therapeutic potential, a high-throughput screening approach is recommended.

Potential Therapeutic Target: Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[1] Key components of this pathway, such as the Smoothened (SMO) receptor, represent attractive targets for cancer therapy. We hypothesize that this compound may exert its biological effects by modulating the Hedgehog signaling pathway.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLIR GLI-R (Repressor) GLI->GLIR Cleavage Transcription_off Target Gene Transcription OFF GLIR->Transcription_off Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI-A (Activator) SUFU_on->GLI_on Releases Transcription_on Target Gene Transcription ON GLI_on->Transcription_on Lushanrubescensin_H This compound (Hypothesized) Lushanrubescensin_H->SMO_on Inhibits?

Figure 1: Hypothesized mechanism of this compound on the Hedgehog signaling pathway.

High-Throughput Screening (HTS) Workflow

A robust HTS campaign is essential for identifying and validating the biological activity of this compound. The following workflow is recommended for a comprehensive screening cascade.

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation & Follow-up cluster_characterization Lead Characterization AssayDev Assay Development & Optimization PrimaryScreen Primary Screen (e.g., Cell Viability) AssayDev->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response Confirmation HitID->DoseResponse SecondaryAssay Secondary Assay (e.g., Pathway-specific) DoseResponse->SecondaryAssay Selectivity Selectivity & Specificity Assays SecondaryAssay->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism LeadOpt Lead Optimization Mechanism->LeadOpt

Figure 2: A comprehensive high-throughput screening workflow for this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from primary and secondary screening assays for this compound.

Table 1: Primary Screen - Cell Viability Assay

Cell LineCompoundConcentration (µM)% Inhibition of Cell Growth
PANC-1 (Pancreatic Cancer)This compound1085.2
Gemcitabine (Control)1092.5
HEK293 (Non-cancerous)This compound1015.3
Gemcitabine (Control)1075.8

Table 2: Dose-Response Analysis - IC50 Values

Cell LineCompoundIC50 (µM)
PANC-1This compound2.5
Gemcitabine (Control)0.8
HEK293This compound> 50
Gemcitabine (Control)12.1

Table 3: Secondary Screen - Hedgehog Pathway Reporter Assay

AssayCompoundEC50 (µM)
GLI-Luciferase ReporterThis compound1.8
Vismodegib (Control)0.05

Experimental Protocols

Primary Assay: Cell Proliferation (MTS Assay)

Objective: To assess the effect of this compound on the proliferation of PANC-1 human pancreatic cancer cells.

Materials:

  • PANC-1 cells (ATCC CRL-1469)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Gemcitabine (positive control)

  • 384-well clear-bottom black plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend PANC-1 cells to a concentration of 2 x 10^4 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of this compound and Gemcitabine in assay medium.

    • Add 10 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a negative control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 10 µL of MTS reagent to each well.

    • Incubate for 2 hours at 37°C, 5% CO2.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the dose-response curve and determine the IC50 value.

Secondary Assay: GLI-Luciferase Reporter Assay

Objective: To determine if this compound inhibits the Hedgehog signaling pathway by measuring the activity of a GLI-responsive luciferase reporter.

Materials:

  • HEK293 cells stably expressing a GLI-responsive luciferase reporter construct.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound stock solution (10 mM in DMSO).

  • Vismodegib (positive control).

  • Purmorphamine (Hedgehog pathway agonist).

  • 384-well white, solid-bottom plates.

  • Bright-Glo™ Luciferase Assay System.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Seed the reporter cell line in 384-well plates at a density of 5,000 cells/well in 50 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound and Agonist Addition:

    • Add serial dilutions of this compound or Vismodegib to the wells.

    • Add Purmorphamine to all wells (except for the negative control) to a final concentration of 1 µM to activate the pathway.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity relative to the Purmorphamine-only control.

    • Determine the EC50 value from the dose-response curve.

Logical Relationship of Screening Assays

The screening cascade is designed to logically progress from a broad primary screen to more specific secondary assays to confirm the mechanism of action.

Screening_Logic Primary Primary Screen: Cell Viability Assay (Broad Phenotypic Screen) Hit Hit Identification: This compound shows selective cytotoxicity to PANC-1 Primary->Hit Secondary Secondary Screen: GLI-Luciferase Reporter Assay (Target Pathway Engagement) Hit->Secondary Hypothesis: Cytotoxicity is due to Hh pathway inhibition Confirmation Confirmation: This compound inhibits Hedgehog pathway signaling Secondary->Confirmation Further_Studies Further Studies: Mechanism of Action, In vivo efficacy Confirmation->Further_Studies

Figure 3: Logical progression of the screening cascade for this compound.

Conclusion

This compound represents a promising starting point for the development of novel anticancer therapeutics. The provided protocols and workflows offer a robust framework for its evaluation in high-throughput screening campaigns. The hypothetical data presented herein suggests that this compound may act as a selective inhibitor of the Hedgehog signaling pathway, warranting further investigation into its precise mechanism of action and in vivo efficacy.

References

Chemoenzymatic Synthesis of Lushanrubescensin H Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed chemoenzymatic synthesis of analogs of Lushanrubescensin H, an ent-kaurane diterpenoid. Due to the absence of a published total synthesis, this guide outlines a novel, hypothetical pathway that leverages the stereoselectivity and regioselectivity of enzymes to overcome potential challenges in a purely chemical synthesis. The protocols herein describe a strategy involving the late-stage functionalization of a chemically synthesized ent-kaurane core. This approach allows for the diversification of analogs for structure-activity relationship (SAR) studies. Detailed experimental procedures for key enzymatic and chemical transformations are provided, along with expected quantitative data and visual workflows to guide researchers in this endeavor.

Introduction

This compound, also known as Rabdoternin H, is an ent-kaurane diterpenoid isolated from Isodon ternifolius. The ent-kaurane scaffold is a common feature in a large family of natural products that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. Many of these effects are mediated through the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways[2][5][6][7]. The complex, stereochemically rich architecture of diterpenoids like this compound presents significant synthetic challenges.

Chemoenzymatic synthesis, the integration of chemical and enzymatic steps, offers a powerful strategy to access complex molecules with high efficiency and selectivity[8][9]. Enzymes can catalyze reactions at specific positions on a molecule and with precise stereocontrol, often under mild conditions, thus minimizing the need for extensive protecting group manipulations. This application note details a proposed chemoenzymatic route for the synthesis of this compound analogs, designed to be a valuable resource for researchers in natural product synthesis and drug discovery.

Proposed Chemoenzymatic Synthesis Workflow

The proposed strategy commences with the chemical synthesis of a versatile ent-kaurane intermediate, followed by a series of enzymatic modifications to install key functional groups and generate a library of analogs. This late-stage functionalization approach offers modularity and flexibility for SAR studies.

chemoenzymatic_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Functionalization cluster_final Analog Generation start Commercially Available Starting Material intermediate1 ent-Kaurane Core Synthesis start->intermediate1 Multi-step Chemical Synthesis intermediate2 Key Intermediate with Pro-chiral Ketone intermediate1->intermediate2 Functional Group Interconversion enzymatic1 Stereoselective Ketone Reduction (KRED) intermediate2->enzymatic1 Bioreduction enzymatic2 Regioselective Hydroxylation (P450) enzymatic1->enzymatic2 Biooxidation enzymatic3 Selective Acylation (Lipase) enzymatic2->enzymatic3 Acyl Donor analogs This compound Analogs Library enzymatic3->analogs Diversification

Caption: Proposed chemoenzymatic workflow for this compound analogs.

Experimental Protocols

Chemical Synthesis of the ent-Kaurane Intermediate

A suitable ent-kaurane intermediate possessing a pro-chiral ketone at a key position would first be synthesized chemically. While a specific synthesis for this compound is not reported, established methods for constructing the ent-kaurane skeleton from simpler precursors would be employed.

Enzymatic Stereoselective Reduction of the Pro-chiral Ketone

This step aims to install a hydroxyl group with high stereoselectivity, a transformation that can be challenging to achieve with chemical reagents without inducing side reactions.

Protocol:

  • Enzyme and Cofactor Preparation:

    • Prepare a solution of a ketoreductase (KRED), for example, from Lactobacillus brevis (commercially available), in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • Prepare a solution of the cofactor, NADPH, in the same buffer. For cofactor recycling, a glucose dehydrogenase (GDH) and glucose system can be employed.

  • Reaction Setup:

    • In a temperature-controlled vessel, dissolve the ent-kaurane ketone intermediate in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol).

    • Add the buffer solution containing the KRED, NADPH, GDH, and glucose.

    • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting chiral alcohol by flash column chromatography.

Enzymatic Regioselective Hydroxylation

Cytochrome P450 monooxygenases are capable of hydroxylating unactivated C-H bonds with high regioselectivity and stereoselectivity, a reaction that is extremely difficult to perform using conventional chemical methods[8][9][10][11][12].

Protocol:

  • Enzyme System:

    • Utilize a whole-cell biotransformation system expressing a suitable cytochrome P450 enzyme, for instance, a P450 from a Bacillus species, which are known to hydroxylate terpenoids[8][11].

    • Alternatively, an in vitro system with the purified P450 and its reductase partner can be used, along with an NADPH regeneration system.

  • Biotransformation:

    • Grow the recombinant microbial cells to the desired optical density.

    • Induce the expression of the P450 enzyme.

    • Add the chiral alcohol substrate (dissolved in a suitable vehicle like DMSO) to the cell culture.

    • Incubate the culture with shaking at an appropriate temperature (e.g., 25-30 °C) for 24-72 hours.

  • Extraction and Purification:

    • Separate the cells from the culture medium by centrifugation.

    • Extract the supernatant and the cell pellet with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash, dry, and concentrate.

    • Purify the hydroxylated product by HPLC.

Enzymatic Selective Acylation for Analog Diversification

Lipases can be used to selectively acylate hydroxyl groups, allowing for the creation of a library of ester analogs with varying acyl chains for SAR studies[13][14][15][16].

Protocol:

  • Reaction Setup:

    • Dissolve the hydroxylated ent-kaurane intermediate in a non-aqueous solvent (e.g., toluene or THF).

    • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

    • Add the desired acyl donor (e.g., vinyl acetate for acetylation, or other vinyl esters for different acyl groups).

  • Reaction and Monitoring:

    • Stir the reaction mixture at a suitable temperature (e.g., 40-50 °C).

    • Monitor the progress of the acylation by TLC or HPLC.

  • Work-up and Purification:

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Concentrate the filtrate under reduced pressure.

    • Purify the acylated analog by flash column chromatography.

Quantitative Data (Hypothetical)

The following tables present hypothetical but realistic quantitative data for the key enzymatic steps.

Table 1: Stereoselective Ketone Reduction

ParameterValue
Substrate Concentration10 g/L
Enzyme Loading (KRED)1 g/L
Co-factor (NADPH)0.1 mM
Co-factor RecyclingGDH (2 U/mL), Glucose (1.2 eq)
Temperature30 °C
Reaction Time24 h
Conversion>99%
Diastereomeric Excess>98% de
Isolated Yield85-95%

Table 2: Regioselective Hydroxylation

ParameterValue
BiocatalystRecombinant E. coli expressing P450
Substrate Loading1 g/L
Incubation Time48 h
Temperature28 °C
Conversion40-60%
Regioselectivity>95%
Isolated Yield30-50%

Table 3: Selective Acylation

ParameterValue
Substrate Concentration50 mM
EnzymeImmobilized Lipase (Novozym 435)
Acyl DonorVinyl Acetate (3 eq)
SolventToluene
Temperature45 °C
Reaction Time12 h
Conversion>98%
Isolated Yield90-98%

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not yet reported, many ent-kaurane diterpenoids exhibit potent anticancer activity by inducing apoptosis[2][6][7]. It is plausible that this compound analogs could act through similar mechanisms. A potential signaling pathway to investigate would be the intrinsic (mitochondrial) apoptosis pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade lushan This compound Analog bcl2 Bcl-2 (Anti-apoptotic) lushan->bcl2 Inhibits bax Bax (Pro-apoptotic) lushan->bax Activates bcl2->bax mito Mitochondrion bax->mito Forms pores cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptosis signaling pathway for this compound analogs.

Conclusion

The chemoenzymatic approach detailed in these notes offers a promising and flexible strategy for the synthesis of this compound analogs. By integrating the precision of biocatalysis with the versatility of organic synthesis, researchers can efficiently generate a library of novel compounds for biological evaluation. The provided protocols and hypothetical data serve as a foundational guide for initiating research in this area, with the potential to uncover new therapeutic agents based on the ent-kaurane scaffold.

References

Application Notes and Protocols for Studying Protein Binding Interactions of Lushanrubescensin H

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical Framework for Investigation

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information regarding the protein binding interactions, mechanism of action, or identified protein targets of Lushanrubescensin H. The following application notes and protocols are provided as a comprehensive and generalized framework for researchers to utilize once a protein target for this compound has been identified. The experimental details and data presented are illustrative and should be adapted to the specific protein-ligand interaction under investigation.

Introduction

This compound is a natural product with a chemical structure that suggests potential biological activity. Understanding how this molecule interacts with cellular proteins is a critical step in elucidating its mechanism of action and potential therapeutic applications. These application notes provide a roadmap for characterizing the binding of this compound to a putative protein target, quantifying the interaction, and outlining the experimental protocols required for these studies.

Hypothetical Protein Target: [Target Protein Name]

For the purpose of this illustrative guide, we will hypothesize that this compound interacts with [Target Protein Name], a key enzyme in the [Specify Signaling Pathway] pathway. This interaction is believed to modulate the protein's activity and subsequently affect downstream cellular processes.

Quantitative Data Summary

Once experimental data is generated, it should be organized for clear comparison. The following tables provide a template for summarizing key binding parameters.

Table 1: Binding Affinity and Kinetics of this compound with [Target Protein Name]

Experimental MethodLigandAnalyteKD (M)kon (M-1s-1)koff (s-1)
Surface Plasmon Resonance (SPR)This compound[Target Protein Name][e.g., 1.2 x 10-7][e.g., 3.4 x 104][e.g., 4.1 x 10-3]
Isothermal Titration Calorimetry (ITC)This compound[Target Protein Name][e.g., 1.5 x 10-7]N/AN/A
Bio-Layer Interferometry (BLI)This compound[Target Protein Name][e.g., 1.1 x 10-7][e.g., 3.6 x 104][e.g., 3.9 x 10-3]

Table 2: Thermodynamic Parameters of this compound Binding to [Target Protein Name]

Experimental MethodΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
Isothermal Titration Calorimetry (ITC)[e.g., -8.5][e.g., -1.2][e.g., -9.7][e.g., 1.05]

Signaling Pathway

The interaction of this compound with its target protein can have significant effects on cellular signaling. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this interaction.

cluster_membrane Cell Membrane Receptor Receptor Target_Protein [Target Protein Name] Receptor->Target_Protein activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Lushanrubescensin_H This compound Lushanrubescensin_H->Target_Protein inhibits Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 phosphorylates Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response Downstream_Effector_2->Cellular_Response cluster_discovery Target Identification cluster_validation In Vitro Validation cluster_cellular Cellular Assays cluster_conclusion Conclusion Target_ID Identify Putative Protein Target(s) SPR SPR Analysis Target_ID->SPR ITC ITC Analysis Target_ID->ITC BLI BLI Analysis Target_ID->BLI Cell_Based_Assay Cell-Based Functional Assay SPR->Cell_Based_Assay ITC->Cell_Based_Assay BLI->Cell_Based_Assay Mechanism_Elucidation Elucidate Mechanism of Action Cell_Based_Assay->Mechanism_Elucidation

Troubleshooting & Optimization

Technical Support Center: Optimizing Diterpenoid Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of diterpenoids from plant material.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diterpenoid Yield

  • Question: Why is my diterpenoid yield consistently low?

  • Answer: Low yields can be attributed to several factors, from the quality of the plant material to the specifics of your extraction protocol. Key influencing factors include the geographical source, age, and harvesting time of the plant material, as these can significantly affect the concentration of active compounds.[1] The chosen extraction method and solvent are also critical. For instance, Supercritical Fluid Extraction (SFE) with CO2 modified with a co-solvent like ethanol has been shown to yield significantly higher amounts of certain diterpenoids compared to traditional liquid solvent extraction.[2][3] Additionally, the parameters of your chosen method, such as temperature, pressure, and extraction time, need to be optimized for your specific plant material and target diterpenoids.[2][3]

Issue 2: Inefficient Extraction with a Specific Solvent

  • Question: I am using a non-polar solvent, but the extraction of my target polar diterpenoid is inefficient. What should I do?

  • Answer: The principle of "like dissolves like" is fundamental in extraction. Polar diterpenoids, especially those with multiple hydroxyl groups or glycosidic linkages, will have limited solubility in non-polar solvents like hexane.[4] To improve extraction efficiency, consider switching to a more polar solvent such as methanol, ethanol, or acetone.[5][6][7] Methanol has been identified as a highly effective solvent for extracting diterpenoid lactones.[5][6] Alternatively, using a mixture of solvents with varying polarities, such as a hexane:ethyl acetate mixture, can be effective. The proportion of the more polar solvent can be increased to better solvate the target polar diterpenoids.[4]

Issue 3: Degradation of Thermally Labile Diterpenoids

  • Question: I suspect my target diterpenoids are degrading during extraction due to high temperatures. How can I mitigate this?

  • Answer: Many diterpenoids are heat-sensitive, and prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to degradation.[8] To address this, consider using extraction techniques that operate at lower temperatures. Supercritical Fluid Extraction (SFE) using CO2 is a mild method that allows for extraction at relatively low temperatures, preserving heat-sensitive compounds.[9][10] Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are also advantageous as they can reduce extraction times and often operate at lower overall temperatures compared to conventional heating methods.[8][11][12] For instance, a MAE method was developed at 45°C, significantly lower than typical Soxhlet temperatures.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of diterpenoid extraction.

  • Question: What are the most common methods for extracting diterpenoids from plant material?

  • Answer: Several methods are employed for diterpenoid extraction, each with its advantages and disadvantages. Common techniques include:

    • Soxhlet Extraction: A classical method involving continuous extraction with a refluxing solvent.[1]

    • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, often with a modifier like ethanol, to extract compounds. It is known for its selectivity and use of mild temperatures.[2][3][9][10]

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating extraction.[11][12]

    • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.[13][14]

  • Question: How do I select the appropriate solvent for my diterpenoid extraction?

  • Answer: Solvent selection is crucial and depends on the polarity of your target diterpenoids.[4] A general guideline is to match the polarity of the solvent with the polarity of the compound of interest. For non-polar diterpenoids, solvents like hexane or petroleum ether are suitable.[4] For more polar diterpenoids, alcohols such as methanol and ethanol, or acetone, are more effective.[5][6] It is often beneficial to perform preliminary small-scale extractions with a range of solvents to determine the optimal one for your specific application. The Hildebrand solubility parameter can also be a useful tool in predicting the most effective solvent.[7][15]

  • Question: What are the key parameters to optimize for maximizing diterpenoid yield in Supercritical Fluid Extraction (SFE)?

  • Answer: For SFE, the primary parameters to optimize are pressure, temperature, CO2 flow rate, and the percentage of co-solvent (modifier).[2][3] Higher pressures generally increase the solvent power of the supercritical fluid. Temperature has a dual effect; it can increase the vapor pressure of the solutes but decrease the solvent density. The addition of a polar co-solvent like ethanol is often necessary to efficiently extract more polar diterpenoids.[2][3][9]

  • Question: Can Ultrasound-Assisted Extraction (UAE) improve the extraction of diterpenoids?

  • Answer: Yes, UAE can significantly enhance the extraction of diterpenoids. The ultrasonic waves create cavitation bubbles that collapse near the plant cell walls, causing cell disruption and facilitating the release of intracellular contents.[13][14] This increased mass transfer can lead to higher yields in shorter extraction times and at lower temperatures compared to conventional methods.[13]

Data Presentation

Table 1: Comparison of Diterpenoid Yield using Different Extraction Methods

Extraction MethodPlant MaterialTarget DiterpenoidSolventYieldReference
Supercritical Fluid Extraction (SFE)Pteris semipinnata L.Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidCO2 + 10% Ethanol~0.504 g/kg[2][3]
Liquid Solvent Extraction (LSE)Pteris semipinnata L.Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidNot specified~0.168 g/kg[2][3]
Microwave-Assisted Extraction (MAE)Green coffeeCafestol and KahweolNot specified6 times higher space-time yield than Soxhlet[11]
Soxhlet ExtractionGreen coffeeCafestol and KahweolNot specified-[11]
Ultrasound-Assisted Extraction (UAE)Ganoderma lucidumTriterpenoids50% Ethanol0.38%[16]

Table 2: Optimal Conditions for Supercritical Fluid Extraction (SFE) of a Diterpenoid from Pteris semipinnata L.

ParameterOptimal ValueReference
Temperature328.15 K[2][3]
Pressure30 MPa[2][3]
Supercritical CO2 Flow Rate160 kg/h [2][3]
Extraction Time4 h[2][3]
Modifier10% Ethanol[2][3]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Diterpenoids

  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the selected solvent (e.g., 93% ethanol) at a specific liquid-to-solid ratio (e.g., 25 mL/g).[14]

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 390 W), extraction temperature (e.g., 70°C), and extraction time (e.g., 30 minutes).[14]

  • Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Solvent Evaporation: Remove the solvent from the filtrate, for example, using a rotary evaporator, to obtain the crude diterpenoid extract.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography.[14]

Protocol 2: General Supercritical Fluid Extraction (SFE) of Diterpenoids

  • Sample Preparation: Grind the dried plant material to a consistent particle size.

  • Extraction:

    • Pack the ground material into the SFE extractor vessel.

    • Pressurize the system with CO2 to the desired pressure (e.g., 30 MPa).[2][3]

    • Heat the extractor to the set temperature (e.g., 328.15 K).[2][3]

    • Introduce the co-solvent (e.g., 10% ethanol) if required.[2][3]

    • Maintain a constant flow rate of supercritical CO2 (e.g., 160 kg/h ) for the specified extraction time (e.g., 4 hours).[2][3]

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the diterpenoids to precipitate and be collected.

  • Analysis: The collected extract can then be analyzed, for example, by HPLC, to determine the yield and purity of the target diterpenoids.[2][3]

Visualizations

Diterpenoid_Extraction_Workflow PlantMaterial Plant Material Grinding Grinding/Pulverization PlantMaterial->Grinding Extraction Extraction (e.g., SFE, MAE, UAE, Soxhlet) Grinding->Extraction Filtration Filtration/Separation Extraction->Filtration SolventRemoval Solvent Removal (e.g., Rotary Evaporation) Filtration->SolventRemoval CrudeExtract Crude Diterpenoid Extract SolventRemoval->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification Analysis Analysis (e.g., HPLC, GC-MS) CrudeExtract->Analysis PureDiterpenoids Pure Diterpenoids Purification->PureDiterpenoids PureDiterpenoids->Analysis Troubleshooting_Low_Yield cluster_method Method Optimization cluster_solvent Solvent Selection LowYield Low Diterpenoid Yield CheckPlantMaterial Check Plant Material Quality (Source, Age, Harvest Time) LowYield->CheckPlantMaterial OptimizeMethod Optimize Extraction Method LowYield->OptimizeMethod SolventSelection Re-evaluate Solvent Choice LowYield->SolventSelection Parameters Adjust Parameters (Temp, Pressure, Time) OptimizeMethod->Parameters MethodType Consider Alternative Method (e.g., SFE for thermolabile compounds) OptimizeMethod->MethodType Polarity Match Solvent Polarity to Diterpenoid SolventSelection->Polarity SolventMixture Try Solvent Mixtures SolventSelection->SolventMixture

References

Technical Support Center: Challenges in Complex Diterpenoid Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a total synthesis for Lushanrubescensin H has not been published in peer-reviewed literature. Therefore, this guide addresses common challenges and troubleshooting strategies relevant to the synthesis of structurally related and equally complex natural products, such as daphnane and tigliane diterpenoids. These molecules share intricate polycyclic systems and dense oxygenation patterns, making them formidable synthetic targets.[1][2][3][4] The principles and solutions discussed here are designed to be broadly applicable to researchers undertaking such ambitious synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the primary structural challenge in synthesizing daphnane-type diterpenoids?

A1: The central and most significant challenge is the construction of the characteristic 5/7/6-trans-fused tricyclic core (ABC-ring system).[1][2] Synthesizing the seven-membered B-ring fused to both a five- and six-membered ring with correct stereochemistry is particularly difficult due to entropic and enthalpic barriers associated with medium-sized ring formation.

Q2: Why is late-stage functionalization so critical and difficult in these syntheses?

A2: Late-stage functionalization, especially oxidation, is crucial for installing the numerous hydroxyl and ester groups found in the natural products after the core structure is built.[5][6] These steps are challenging due to the high density of functional groups and the presence of multiple, similarly reactive C-H bonds.[7] Achieving high chemo- and regioselectivity without unwanted side reactions on a complex, sterically hindered scaffold requires highly specialized reagents and conditions.[6][8]

Q3: What are the common issues with protecting group strategies in these syntheses?

A3: The presence of multiple hydroxyl groups with varying steric and electronic environments necessitates a complex protecting group strategy.[9] Common issues include:

  • Orthogonality: Finding a set of protecting groups that can be removed sequentially without affecting others is a major hurdle.

  • Steric Hindrance: Protecting or deprotecting sterically congested hydroxyl groups can be low-yielding or fail completely.

  • Neighboring Group Participation: Protecting groups can sometimes unexpectedly influence the reactivity or stereoselectivity of nearby reactions.

  • Stability: The chosen protecting groups must be robust enough to survive numerous synthetic steps under diverse reaction conditions.[10]

Troubleshooting Guides

Guide 1: Poor Yield or Stereoselectivity in the Key 7-Membered Ring Cyclization

Problem: The key reaction to form the seven-membered B-ring (e.g., via radical cyclization, ring-closing metathesis, or intramolecular alkylation) is resulting in low yields, incorrect stereoisomers, or fails completely.

Potential Cause Troubleshooting Step Rationale
Incorrect Substrate Conformation Perform conformational analysis using computational methods (e.g., DFT). Modify substrate by changing protecting groups or adjacent functionalities to favor the desired reactive conformation.The precursor must adopt a specific conformation for the reactive ends to be in proximity for cyclization. Steric bulk or unfavorable electronic interactions can prevent this.
Unfavorable Reaction Kinetics Screen a variety of reaction conditions. For radical cyclizations, test different initiators (AIBN, Et₃B/O₂) and temperatures. For ionic reactions, screen different solvents, counter-ions, and Lewis acids.The energy barrier for forming a 7-membered ring is high. A systematic screen can identify conditions that lower this activation energy. For example, Eu(fod)₃ has been successfully used to promote 7-endo radical cyclizations in daphnane synthesis.[1][2]
Side Reactions Add radical traps (for ionic reactions) or scavengers for undesired byproducts. Purify the substrate meticulously to remove any catalytic poisons.Unwanted side reactions like dimerization, elimination, or rearrangement compete with the desired cyclization. Identifying and suppressing these pathways is critical.
Incorrect Stereocontrol If using a chiral auxiliary, ensure its integrity and consider alternatives. For substrate-controlled reactions, modifying the steric environment around the reaction center can influence the outcome.The existing stereocenters on the precursor dictate the facial selectivity of the cyclization. Modifying remote substituents can alter the substrate's preferred shape and, thus, the stereochemical outcome.
Guide 2: Non-Selective Late-Stage C-H Oxidation

Problem: Attempts to introduce a hydroxyl group at a specific C-H bond on the advanced polycyclic intermediate result in a mixture of products or oxidation at the wrong position.

| Parameter Optimization for Selective C-H Oxidation | | :--- | :--- | | Catalyst System | Yield of Desired Product (%) | | Fe(PDP) / H₂O₂ | 35 | | Mn(TMP)Cl / m-CPBA | 42 | | Ru(bpy)₃Cl₂ / Light / Oxidant | 55 | | Directed Oxidation (e.g., with tethered oxidant) | >70 | Note: Data is representative and hypothetical, illustrating a typical optimization workflow.

Troubleshooting Workflow:

G start Low Selectivity in Late-Stage C-H Oxidation check_directing Is a directing group feasible? start->check_directing use_directing Install a temporary directing group (e.g., bidentate ligand) check_directing->use_directing Yes non_directed Optimize non-directed oxidation check_directing->non_directed No success Achieved Selective Oxidation use_directing->success screen_catalysts Screen catalysts with different steric/electronic properties (e.g., Fe vs. Mn porphyrins) non_directed->screen_catalysts screen_oxidants Vary the terminal oxidant (H₂O₂, PhI(OAc)₂, m-CPBA) screen_catalysts->screen_oxidants screen_solvents Change solvent polarity to alter substrate conformation screen_oxidants->screen_solvents screen_solvents->success G cluster_key Key Transformations A Daphnane Core (5/7/6 Fused System) B Common ABC-Ring Intermediate A->B Late-Stage Functionalization C Acyclic Precursor for 7-Endo Cyclization B->C 7-Endo Radical Cyclization B->C D C-Ring Fragment C->D π-Allyl Stille Coupling C->D E A-Ring Fragment C->E Wittig Reaction F F D->F Asymmetric Diels-Alder G G E->G Simple Achiral Starting Materials F->G

References

Technical Support Center: Optimizing the Isolation of Bioactive Compounds from Rubia Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield for the isolation of bioactive compounds, such as anthraquinones, from Rubia species. Given the limited specific public information on "Lushanrubescensin H," this guide focuses on the general principles and established methodologies for isolating anthraquinones from the Rubia genus, which are likely applicable to novel or less-documented derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the major bioactive compounds found in Rubia species?

Rubia species are rich in a variety of secondary metabolites. The most prominent and well-studied class of bioactive compounds are anthraquinones and their glycosides.[1][2][3] Other classes of compounds include naphthoquinones, terpenes, and iridoids.[1][2] Key anthraquinones that contribute to the bioactivity of Rubia extracts include alizarin, purpurin, rubiadin, and mollugin.[4]

Q2: Which plant part is the most suitable for isolating these compounds?

The roots of Rubia species are generally the most concentrated source of anthraquinones and are, therefore, the preferred plant material for extraction.[4][5]

Q3: What are the recommended solvents for the initial extraction?

Polar organic solvents are effective for extracting anthraquinones. Methanol and ethanol are commonly used and have been shown to yield a high diversity of bioactive compounds from Rubia root extracts.[4]

Q4: How can I improve the efficiency of the initial extraction process?

To enhance extraction efficiency, consider employing methods that increase the interaction between the solvent and the plant material. Techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and solvent consumption compared to traditional maceration.

Q5: What are the common methods for purifying anthraquinones from the crude extract?

Following initial extraction, a multi-step purification process is typically required. This often involves liquid-liquid partitioning to separate compounds based on polarity, followed by various chromatographic techniques. Column chromatography using silica gel or Sephadex is common for initial fractionation. For final purification and isolation of individual compounds, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is the method of choice.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Target Compound in Crude Extract 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Poor quality or improper preparation of plant material.1. Perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the optimal solvent.2. Increase extraction time or consider using assisted extraction methods (ultrasound or microwave).3. Ensure the plant material (roots) is properly dried, ground to a fine powder to increase surface area, and stored away from light and moisture.
Co-elution of Impurities During Chromatography 1. Suboptimal mobile phase composition.2. Overloading of the column.3. Inappropriate stationary phase.1. Adjust the polarity of the mobile phase. A gradient elution is often more effective than an isocratic one for complex mixtures.2. Reduce the amount of sample loaded onto the column.3. If using normal-phase chromatography, consider switching to reverse-phase, or vice versa. Experiment with different column packing materials.
Degradation of Target Compound 1. Exposure to light, heat, or extreme pH.2. Presence of degradative enzymes in the extract.1. Conduct all extraction and purification steps under dim light and controlled temperatures. Use buffered solutions to maintain a stable pH.2. Consider a blanching step for the fresh plant material to deactivate enzymes, or perform extraction at low temperatures.
Poor Resolution in HPLC 1. Improper column selection.2. Mobile phase not optimized.3. Flow rate is too high.1. Select an HPLC column with a suitable stationary phase (e.g., C18 for reverse-phase) and particle size for your target compound.2. Systematically vary the composition of the mobile phase to improve separation. The use of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape.3. Reduce the flow rate to allow for better equilibration and separation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Anthraquinones from Rubia Root
  • Preparation of Plant Material: Dry the roots of the Rubia species at 40-50°C until a constant weight is achieved. Grind the dried roots into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered root material and place it in a 2 L flask.

    • Add 1 L of 80% methanol to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue twice more with 1 L of 80% methanol each time.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of Anthraquinones by Column Chromatography
  • Preparation of the Column:

    • Prepare a silica gel slurry (200-300 mesh) in n-hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. .

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. For example:

      • 100% n-hexane

      • n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.)

      • 100% ethyl acetate

      • Ethyl acetate:methanol (9:1, 8:2, etc.)

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

    • Pool the fractions containing the compound of interest and concentrate them.

Quantitative Data Summary

The following table presents hypothetical yield data at different stages of the isolation process to illustrate potential outcomes. Actual yields will vary depending on the specific Rubia species, growing conditions, and the precise experimental methods employed.

Isolation Stage Parameter Value Unit
Starting Material Dry Root Powder1000g
Crude Extraction Crude Methanolic Extract Yield85g
Column Chromatography Partially Purified Fraction Yield12g
Preparative HPLC Isolated Pure Compound Yield0.5g
Overall Yield 0.05%

Visualizations

experimental_workflow start Start: Dried Rubia Root Powder extraction Ultrasound-Assisted Extraction (80% Methanol) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chroma Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chroma fraction_analysis TLC Analysis of Fractions column_chroma->fraction_analysis pooled_fractions Pooled Fractions with Target Compound fraction_analysis->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Isolated Pure Compound (e.g., Anthraquinone) prep_hplc->pure_compound end End: Characterization pure_compound->end

Caption: Workflow for the isolation of anthraquinones from Rubia root.

troubleshooting_guide low_yield Problem: Low Yield check_extraction Check Extraction Protocol low_yield->check_extraction Initial Stage check_purification Check Purification Protocol low_yield->check_purification Later Stages solvent Solvent Optimization? check_extraction->solvent method Extraction Method Efficient? check_extraction->method material Plant Material Quality? check_extraction->material mobile_phase Mobile Phase Optimized? check_purification->mobile_phase column_load Column Overloaded? check_purification->column_load degradation Compound Degradation? check_purification->degradation

Caption: Logical flow for troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Lushanrubescensin H Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting cytotoxicity assays involving Lushanrubescensin H. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Disclaimer: this compound is an ent-Kaurane diterpenoid isolated from Isodon ternifolius.[1] As of this writing, detailed public data on its specific mechanism of action and effects on signaling pathways is limited. Therefore, this guide provides both general best practices for cytotoxicity assays and specific recommendations for characterizing a novel compound like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step when assessing the cytotoxicity of a new compound like this compound?

A1: The initial step is to perform a dose-response and time-course experiment to determine the optimal concentration range and incubation time. This will help in identifying the IC50 (half-maximal inhibitory concentration) and understanding the kinetics of the cytotoxic effect.

Q2: My initial MTT assay with this compound shows an increase in absorbance at higher concentrations, suggesting increased cell viability. Is this possible?

A2: This is a known phenomenon in MTT assays. It can occur if the compound itself chemically reduces the MTT reagent, leading to a false-positive signal. It is also possible that the compound induces a stress response in cells that increases their metabolic activity at certain concentrations. To investigate this, run a control experiment with this compound in cell-free media containing MTT. If the solution turns purple, the compound is directly reducing the MTT. Consider using an alternative assay like LDH or a cell counting method.

Q3: I am seeing high background in my LDH assay control wells. What could be the cause?

A3: High background in an LDH assay can be caused by several factors:

  • High inherent LDH activity in serum: Some animal sera used in culture media have high endogenous LDH levels. Try reducing the serum concentration in your assay medium to 1-5%.[2][3]

  • Contamination: Microbial contamination can lead to cell lysis and LDH release. Ensure sterile technique.

  • Vigorous pipetting: Harsh handling of cells during plating can cause membrane damage and premature LDH release.[2][3]

Q4: In my flow cytometry apoptosis assay, the untreated control cells are showing a high percentage of Annexin V positive cells. What should I do?

A4: A high percentage of apoptotic cells in the control group can be due to:

  • Poor cell health: Ensure you are using cells in the logarithmic growth phase and that they are not over-confluent or starved.[4][5]

  • Harsh cell handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false positives.[4][5]

  • Prolonged storage after staining: Analyze samples promptly after staining as Annexin V binding is reversible and cells will progress through apoptosis.[6]

Troubleshooting Guides

MTT Assay
Problem Possible Cause Solution
High background absorbance in wells without cells Contamination of media with reducing agents (e.g., phenol red) or microbial contamination.[7]Use fresh, high-quality reagents and consider using a serum-free medium during the MTT incubation step.[7]
Low absorbance readings in all wells Insufficient number of viable cells.Increase the initial cell seeding density. Ensure the chosen cell line is appropriate for the assay.
Incomplete solubilization of formazan crystals.[7]Ensure complete mixing and use an appropriate solubilization buffer (e.g., DMSO or SDS in DMF).[7]
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before plating and mix gently between plating each well.
Presence of bubbles in wells.Be careful during pipetting to avoid bubbles. Centrifuge the plate briefly if bubbles are present.
LDH Cytotoxicity Assay
Problem Possible Cause Solution
Low experimental absorbance values Low cell density leading to insufficient LDH release.[2]Optimize the cell number by performing a cell titration experiment.
Assay performed too early; loss of membrane integrity is a late-stage event in apoptosis.[2]Increase the incubation time with this compound.
High spontaneous LDH release in untreated controls High cell density causing cell stress and death.[2]Reduce the number of cells seeded per well.
Overly vigorous pipetting during cell plating.[2][3]Handle the cell suspension gently during plating.
High medium control absorbance High inherent LDH activity in the serum used in the culture media.[2][3]Reduce the serum concentration to 1-5% or use a serum-free medium for the assay.[2][3]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Problem Possible Cause Solution
No positive signal in the treated group Insufficient drug concentration or treatment duration.[4]Perform a dose-response and time-course experiment to determine optimal conditions.
Apoptotic cells in the supernatant were discarded.[4][5]Collect the supernatant, centrifuge, and combine the floating cells with the adherent cells before staining.
False positives in the control group Poor compensation settings causing fluorescence spillover.[4]Use single-stain controls to set up proper compensation.
Mechanical damage to cells during harvesting or staining.[4][5]Use a gentle dissociation reagent and avoid vigorous pipetting.
Cell populations are not clearly separated Incorrect voltage settings on the flow cytometer.Use unstained and single-stained controls to adjust FSC/SSC and fluorescence channel voltages.
Cell clumping.Keep cells on ice and consider using a cell strainer before analysis.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm.

LDH Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with this compound and controls. Include wells for:

    • Spontaneous LDH release: Untreated cells.[8]

    • Maximum LDH release: Cells treated with a lysis buffer.[8]

    • Medium background: Medium without cells.[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[2]

Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
  • Cell Treatment: Treat cells with this compound and controls in a 6-well plate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Use unstained and single-stained controls for proper setup and compensation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound compound_prep->treatment incubation Incubate treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh flow Flow Cytometry incubation->flow data_acq Data Acquisition mtt->data_acq ldh->data_acq flow->data_acq data_analysis Statistical Analysis data_acq->data_analysis

Caption: General experimental workflow for cytotoxicity assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase Cascade 1 receptor->kinase1 Activation/Inhibition kinase2 Kinase Cascade 2 kinase1->kinase2 apoptosis_regulator Apoptosis Regulator (e.g., Bcl-2 family) kinase2->apoptosis_regulator transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression apoptosis_regulator->gene_expression transcription_factor->gene_expression Modulation node_proliferation ↓ Proliferation gene_expression->node_proliferation node_apoptosis ↑ Apoptosis gene_expression->node_apoptosis lushan This compound lushan->receptor

Caption: Hypothetical signaling pathway affected by this compound.

References

Technical Support Center: Purification of Lushanrubescensin H using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Lushanrubescensin H" is not widely available in published literature. The following guide is based on established principles and best practices for the HPLC purification of novel diterpenoids and other complex natural products. Researchers should adapt these methodologies based on the specific physicochemical properties of this compound determined during preliminary analysis.

Frequently Asked Questions (FAQs)

Q1: Where do I start with developing an HPLC method for a new compound like this compound?

A1: Method development for a new natural product should be approached systematically. The process begins with understanding the analyte's properties (polarity, solubility, UV absorbance) and selecting an appropriate chromatographic mode, typically reversed-phase (RP-HPLC) for diterpenoids.[1][2] Start with a generic gradient to elute all components from your crude or partially purified extract, then optimize parameters to improve the resolution of the target peak.

Q2: What is the most common stationary phase (column) for purifying diterpenoids?

A2: A C18 (octadecylsilyl) column is the most common and robust choice for the separation of most natural products, including diterpenoids, in a reversed-phase mode.[1][3] These columns separate compounds based on their hydrophobicity. For analytes that are too polar, a polar-embedded phase or HILIC column might be considered.[4][5]

Q3: How do I choose the optimal detection wavelength?

A3: The optimal detection wavelength is chosen by analyzing the UV-Vis spectrum of your target compound, this compound. This is typically done using a Photo Diode Array (PDA) detector during an initial screening run.[6] The ideal wavelength is the one where the analyte shows maximum absorbance and where potential co-eluting impurities show minimal absorbance, maximizing sensitivity and selectivity. If the compound lacks a strong chromophore, detection at a low wavelength (205-210 nm) may be necessary, which requires high-purity mobile phase solvents to minimize baseline noise.[7]

Q4: Should I use an isocratic or gradient elution?

A4: For complex samples like crude plant extracts, a gradient elution is almost always the starting point.[8] A gradient allows for the elution of compounds with a wide range of polarities in a reasonable timeframe and maintains good peak shape.[9] Once the retention time of this compound is known, the gradient can be optimized to focus on that region. An isocratic method (constant mobile phase composition) may be developed later for routine quality control if the sample matrix is simple and resolution is sufficient.[7]

Troubleshooting Guide

Peak-Related Issues

Q: Why am I seeing broad or distorted peaks? A: This is a common issue with several potential causes:

  • Column Overload: Injecting too much sample or a sample concentration that is too high can lead to peak fronting or tailing.[10] Try reducing the injection volume or diluting the sample.

  • Sample Solvent Incompatibility: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the starting mobile phase.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.[4]

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the stationary phase, causing peak tailing. Adding a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress these interactions.

Q: My target peak is not well-separated from an impurity (poor resolution). What should I do? A: Improving resolution requires optimizing selectivity, efficiency, or retention.

  • Optimize the Mobile Phase: Adjusting the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) or changing the pH of the aqueous phase can alter the selectivity between two peaks.[9][11]

  • Modify the Gradient: Make the gradient slope shallower around the elution time of your target peak. This gives more time for the two compounds to separate.[8]

  • Adjust Temperature: Changing the column temperature can affect selectivity. An increase in temperature generally shortens retention times but can sometimes reduce resolution between closely eluting peaks.[7]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency, leading to narrower peaks and better resolution, at the cost of a longer run time.[11]

Baseline & System Issues

Q: Why is my baseline noisy or drifting? A: Baseline problems often point to issues with the mobile phase or detector.

  • Contaminated Mobile Phase: Using low-purity solvents or water can introduce impurities that create a noisy or drifting baseline, especially during a gradient. Always use HPLC-grade solvents and high-purity water.

  • Air Bubbles: Air trapped in the pump, detector, or lines will cause baseline spikes and pressure fluctuations. Degas your mobile phase thoroughly before use.

  • Detector Lamp Failure: An aging detector lamp can cause a noisy baseline. Check the lamp's operating hours and replace it if necessary.[4]

  • Incomplete Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample.[12]

Q: The system backpressure is unexpectedly high. What is the cause? A: High backpressure indicates a blockage in the system.

  • Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column.[4] Backflushing the column (if the manufacturer allows) or replacing the frit can resolve this.

  • Sample Precipitation: The sample may be precipitating on the column if it is not fully soluble in the mobile phase.[13]

  • Blocked Tubing or Guard Column: Check for blockages in system tubing, in-line filters, or the guard column.

Experimental Protocols

Protocol 1: General Method Development for Purification of this compound

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the purification of a novel diterpenoid from a semi-purified plant extract.

  • Sample Preparation:

    • Accurately weigh and dissolve the semi-purified extract containing this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • The final concentration should be chosen to avoid detector saturation (typically 1-2 mg/mL for initial screening).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates before injection.[13]

  • Initial Screening Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[6]

    • Injection Volume: 10 µL.[7]

    • Detector: PDA/DAD, scanning from 200-400 nm.[6]

    • Gradient Program: Start with a broad scouting gradient (e.g., 5% B to 95% B over 40 minutes).

  • Method Optimization:

    • Analyze the chromatogram from the initial run to identify the peak corresponding to this compound. Note its retention time and UV spectrum.

    • Based on the retention time, adjust the gradient to be shallower around the target peak to improve resolution from nearby impurities.

    • If resolution is poor, systematically adjust one parameter at a time as outlined in the tables below.

Data Presentation

Table 1: Effect of HPLC Parameters on Diterpenoid Separation

ParameterChangePrimary EffectSecondary Effect(s)Reference
Mobile Phase Change organic solvent (Acetonitrile vs. Methanol)Alters selectivity (peak spacing and elution order)May affect pressure and peak shape.[7]
Adjust pHAffects retention and selectivity of ionizable compounds.Can improve peak shape for acids/bases.[1][11]
Flow Rate DecreaseIncreases efficiency and resolution.Increases run time and pressure (linearly).[11]
IncreaseDecreases run time.Decreases efficiency and resolution; increases pressure.[7]
Column Temp. IncreaseDecreases retention time and solvent viscosity.Can change selectivity; may improve or reduce resolution.[7]
Gradient Slope Decrease (make shallower)Increases resolution.Increases run time.[8][9]

Table 2: Typical Starting Conditions for Diterpenoid Purification

ParameterAnalytical ScalePreparative Scale
Column Type C18C18
Column I.D. 4.6 mm20-50 mm
Particle Size 3-5 µm5-10 µm
Flow Rate 0.7 - 1.5 mL/min15 - 100 mL/min (scaled up)
Injection Vol. 5 - 20 µL0.5 - 5 mL
Mobile Phase Acetonitrile/Water or Methanol/WaterSame as analytical, scaled up

Visualizations

Workflow cluster_prep Sample Preparation cluster_dev Method Development (Analytical HPLC) cluster_scaleup Scale-Up & Purification (Prep HPLC) cluster_final Final Steps Extract Crude Extract Dissolve Dissolve & Filter Sample Extract->Dissolve Scout Scouting Gradient Run (e.g., 5-95% ACN) Dissolve->Scout Identify Identify Target Peak (UV, MS Data) Scout->Identify Optimize Optimize Gradient, Temp, Flow for Best Resolution Identify->Optimize Scale Scale Method to Prep Column Optimize->Scale Inject Inject Sample & Collect Fractions Scale->Inject Analyze Analyze Fractions for Purity Inject->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap PureCmpd Pure this compound Evap->PureCmpd

Caption: Workflow for HPLC purification of a novel natural product.

Troubleshooting Start Problem: Poor Peak Resolution Q1 Are peaks fronting or tailing? Start->Q1 A1_Yes Reduce Sample Load (Inject less or dilute sample) Q1->A1_Yes Yes A1_No Peaks are symmetrical but overlapping Q1->A1_No No End Resolution Improved A1_Yes->End Q2 Modify Mobile Phase Selectivity A1_No->Q2 A2_Solvent Try Methanol instead of Acetonitrile (or vice-versa) Q2->A2_Solvent Change Solvent A2_Gradient Make Gradient Shallower Q2->A2_Gradient Adjust Gradient Q3 Modify Physical Parameters A2_Solvent->Q3 A2_Gradient->Q3 A3_Flow Decrease Flow Rate Q3->A3_Flow Adjust Flow A3_Temp Change Column Temperature Q3->A3_Temp Adjust Temp A3_Flow->End A3_Temp->End

Caption: Decision tree for troubleshooting poor peak resolution.

Logic cluster_params Adjustable Parameters cluster_results Chromatographic Results MobilePhase Mobile Phase (Solvent, pH) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k) MobilePhase->Retention FlowRate Flow Rate Efficiency Efficiency (N) FlowRate->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Retention Gradient Gradient Slope Gradient->Retention Goal GOAL: Improved Resolution (Rs) Selectivity->Goal Efficiency->Goal Retention->Goal

Caption: Relationship between HPLC parameters and chromatographic goals.

References

Technical Support Center: A Guide to Scaling Up Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available information on the specific synthesis of Lushanrubescensin H is limited. Therefore, this technical support center provides a generalized framework for scaling up the synthesis of complex natural products, drawing upon established principles and common challenges encountered in the field. The protocols and troubleshooting guides presented here are illustrative and should be adapted to the specific chemistry of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when moving from a bench-scale synthesis to a larger scale production of a complex natural product?

A1: The main challenges include:

  • Maintaining Yield and Selectivity: Reactions that work well on a small scale may see decreased yields or increased side product formation at a larger scale due to issues with heat and mass transfer.

  • Purification: Chromatographic purification methods that are feasible in the lab (e.g., flash chromatography) can become impractical and costly at scale.[1][2][3]

  • Reagent and Solvent Costs: The cost of reagents and large volumes of high-purity solvents can become prohibitive.

  • Safety and Handling: Handling large quantities of hazardous reagents and managing exothermic reactions require specialized equipment and protocols.

  • Process Robustness and Reproducibility: Ensuring consistent results between batches is critical and can be affected by minor variations in reaction conditions.[4]

Q2: How can I improve the yield of a key reaction step that is underperforming at a larger scale?

A2: To improve a low-yielding reaction, consider a systematic approach:

  • Re-optimize Reaction Parameters: Conduct a Design of Experiments (DoE) to screen for optimal concentration, temperature, reaction time, and catalyst loading.

  • Investigate Reagent and Solvent Quality: Ensure the purity and dryness of all reagents and solvents, as impurities can have a more significant impact at scale.[4][5]

  • Improve Mixing and Heat Transfer: Inefficient stirring or localized overheating can lead to side reactions. Evaluate the reactor design and stirring efficiency.

  • Analyze Byproducts: Identify the major byproducts to understand the competing reaction pathways and devise strategies to minimize them.

Q3: What are viable alternatives to column chromatography for large-scale purification?

A3: For multi-gram to kilogram scale purification, consider the following techniques:

  • Crystallization: If the product is a solid, developing a robust crystallization protocol is often the most effective and scalable purification method.[3]

  • Liquid-Liquid Extraction: Strategic use of pH-swing extractions can effectively remove acidic or basic impurities.

  • Trituration/Slurrying: Suspending the crude product in a solvent where the impurities are soluble but the product is not can be a simple and effective purification step.[3]

  • Preparative HPLC: While expensive, it can be necessary for achieving high purity of complex, non-crystalline compounds.[6]

Q4: How do I choose a scalable synthetic route from several potential options?

A4: Route selection for scale-up should be based on:

  • Convergence: Convergent synthetic plans, where fragments are synthesized separately and then combined, are generally higher yielding and more efficient for complex targets.

  • Cost of Goods (CoGs): Evaluate the cost of all starting materials, reagents, and solvents for each route.

  • Process Safety: Avoid routes that use highly toxic or explosive reagents if possible.

  • "Green" Chemistry Principles: Favor routes that use less hazardous solvents, have higher atom economy, and generate less waste.[7]

  • Telescoping Processes: Aim for routes where multiple reaction steps can be performed in a single reactor without intermediate isolation, which saves time, solvent, and reduces material loss.

Troubleshooting Guides

Guide 1: Low or Inconsistent Yield in a Key Coupling Reaction
Symptom Possible Cause Suggested Action
Reaction stalls with significant starting material remaining. 1. Catalyst deactivation. 2. Insufficient reagent or catalyst. 3. Poor solubility of reactants.1. Add a fresh portion of the catalyst. Consider using a more robust catalyst. 2. Re-assay the starting materials and ensure accurate stoichiometry. 3. Screen for alternative solvents or co-solvents to improve solubility.
Multiple unidentified byproducts are formed. 1. Reaction temperature is too high. 2. Presence of oxygen or moisture. 3. Competing side reactions.1. Lower the reaction temperature and monitor for longer reaction times. 2. Ensure the reaction is performed under a strictly inert atmosphere with dry solvents. 3. Identify the byproducts to understand the side reactions and adjust conditions accordingly (e.g., different base, solvent, or catalyst).
Yield is high on a small scale but drops significantly on a larger scale. 1. Inefficient mixing. 2. Poor heat transfer leading to localized "hot spots." 3. Slower addition rate of a key reagent.1. Use an overhead stirrer and ensure a vortex is formed. 2. Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control. 3. Use a syringe pump for controlled addition of the reagent.
Guide 2: Difficulty in Product Purification
Symptom Possible Cause Suggested Action
Product co-elutes with a major impurity during chromatography. 1. Similar polarity of the product and impurity. 2. The impurity is a stereoisomer of the product.1. Explore different solvent systems or stationary phases for chromatography. 2. Consider derivatizing the mixture to alter the polarity of one component before chromatography. 3. For diastereomers, preparative HPLC with a high-resolution column may be necessary. For enantiomers, chiral separation is required.
Product is an oil and cannot be crystallized. 1. Presence of residual solvent or impurities. 2. The product is amorphous or has a low melting point.1. Ensure the product is fully dried under high vacuum. 2. Attempt to form a solid salt or co-crystal of the product. 3. If all else fails, preparative chromatography is the likely option.[6]
Significant product loss during workup. 1. Product has some solubility in the aqueous phase. 2. Emulsion formation during extraction. 3. Product degradation under acidic or basic workup conditions.1. Back-extract the aqueous layer with fresh organic solvent. 2. Add brine to break up emulsions. 3. Perform a neutral workup or use milder acids/bases.

Quantitative Data Summary

Table 1: Optimization of a Suzuki Coupling Reaction

Entry Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
15Toluene/H₂O901265
22.5Toluene/H₂O901258
352-MeTHF/H₂O901278
452-MeTHF/H₂O702485
5 2.5 2-MeTHF/H₂O 70 24 83

Table 2: Solvent Screening for Product Crystallization

Solvent System Solubility at 20°C (mg/mL) Solubility at 70°C (mg/mL) Crystal Form Yield (%)
Methanol>100>200-0
Isopropanol15150Needles85
Acetone>100>200-0
Ethyl Acetate/Heptane (1:2)580Plates92
Acetonitrile25180Prisms78

Experimental Protocols

Protocol 1: General Procedure for a Large-Scale Suzuki Coupling
  • Reactor Setup: A 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet is charged with the aryl halide (1.0 eq), boronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: The reactor is purged with nitrogen for 30 minutes. Anhydrous 2-MeTHF (10 L) and deionized water (2.5 L) are added via cannula.

  • Catalyst Addition: The catalyst, Pd(PPh₃)₄ (0.01 eq), is added as a solid under a positive flow of nitrogen.

  • Reaction: The mixture is stirred vigorously (300 RPM) and heated to 65°C using the reactor jacket. The reaction progress is monitored by HPLC every 2 hours.

  • Workup: After completion (typically 8-10 hours), the reactor is cooled to 20°C. The layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with 2 M NaCl solution (5 L).

  • Solvent Swap and Isolation: The organic layer is concentrated under reduced pressure. Isopropanol (5 L) is added, and the mixture is heated to 70°C to dissolve the product. The solution is slowly cooled to 0°C over 6 hours to induce crystallization. The solid product is isolated by filtration, washed with cold isopropanol (2 x 500 mL), and dried in a vacuum oven at 40°C to a constant weight.

Protocol 2: General Procedure for Purification by Crystallization
  • Dissolution: The crude product is charged to a reactor equipped with an overhead stirrer and condenser. The chosen solvent system (e.g., Ethyl Acetate/Heptane) is added in a volume sufficient to create a slurry.

  • Heating: The mixture is heated to a temperature that allows for complete dissolution of the product.

  • Cooling: The solution is cooled in a controlled manner. A slow cooling rate is generally preferred to promote the formation of large, pure crystals. Seeding with a small amount of pure product can be beneficial.

  • Aging: The resulting slurry is held at a low temperature (e.g., 0-5°C) for several hours to maximize the yield.

  • Isolation: The crystals are isolated by filtration using a Nutsche filter or a centrifuge.

  • Washing: The filter cake is washed with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Drying: The purified product is dried under vacuum until the solvent content is within the specified limits.

Visualizations

G cluster_0 Phase 1: Route Scouting & Feasibility cluster_1 Phase 2: Process Development cluster_2 Phase 3: Scale-Up Bench-scale Synthesis Bench-scale Synthesis Identify Key Challenges Identify Key Challenges Bench-scale Synthesis->Identify Key Challenges Preliminary Cost Analysis Preliminary Cost Analysis Identify Key Challenges->Preliminary Cost Analysis Optimize Reaction Conditions Optimize Reaction Conditions Preliminary Cost Analysis->Optimize Reaction Conditions Develop Crystallization Develop Crystallization Optimize Reaction Conditions->Develop Crystallization Safety Assessment Safety Assessment Develop Crystallization->Safety Assessment Pilot Plant Run (1-10 kg) Pilot Plant Run (1-10 kg) Safety Assessment->Pilot Plant Run (1-10 kg) Process Validation Process Validation Pilot Plant Run (1-10 kg)->Process Validation Full-Scale Production Full-Scale Production Process Validation->Full-Scale Production

Caption: Workflow for scaling up a synthetic route.

G Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Re-run with Purified Materials Re-run with Purified Materials Check Purity of Starting Materials->Re-run with Purified Materials Impure Analyze Byproducts Analyze Byproducts Check Purity of Starting Materials->Analyze Byproducts Pure Optimize Conditions (DoE) Optimize Conditions (DoE) Analyze Byproducts->Optimize Conditions (DoE) Consider Alternative Route Consider Alternative Route Optimize Conditions (DoE)->Consider Alternative Route No Improvement G This compound This compound Kinase Target (e.g., PI3K) Kinase Target (e.g., PI3K) This compound->Kinase Target (e.g., PI3K) inhibits PIP3 PIP3 Kinase Target (e.g., PI3K)->PIP3 phosphorylates ATP ATP ATP->Kinase Target (e.g., PI3K) PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell Growth & Proliferation Cell Growth & Proliferation Akt->Cell Growth & Proliferation

References

dealing with impurities in Lushanrubescensin H samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lushanrubescensin H samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring ent-kaurane diterpenoid.[1] It is primarily isolated from plants of the Isodon genus, such as Isodon rubescens and Isodon serra.[1][2][3] Like many other diterpenoids from Isodon species, it has been investigated for its potential pharmacological activities, including antitumor effects.[1]

Q2: What are the common impurities I might encounter in my this compound sample?

A2: Impurities in a this compound sample are typically other structurally related diterpenoids that are co-extracted from the plant source.[3][4][5] The exact impurity profile can vary depending on the plant species, geographical location of harvest, and the purification process used. Common co-occurring diterpenoids that could be present as impurities include:

  • Isodonoiol

  • Isodonal

  • Rabdosin B

  • Oridonin

  • Ponicidin

  • Other ent-kaurane diterpenoids

For a more detailed list of potential impurities, refer to the data table below.

Q3: How can I assess the purity of my this compound sample?

A3: The most common and effective method for assessing the purity of a this compound sample is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD). Other techniques that can be used for identification and quantification of impurities include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation of unknown impurities if they are present in sufficient quantities.

Q4: My this compound sample appears to be degrading. What are the likely degradation products and how can I prevent this?

A4: While specific degradation pathways for this compound are not extensively documented, ent-kaurane diterpenoids can be susceptible to degradation under certain conditions. Potential degradation pathways may include hydrolysis of ester groups or oxidation of hydroxyl groups. To minimize degradation, it is recommended to:

  • Store the sample in a cool, dry, and dark place.

  • Avoid exposure to high temperatures and direct sunlight.

  • Use high-purity solvents for reconstitution and experiments.

  • Prepare solutions fresh and use them promptly.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram Presence of impurities from the original plant material or partial degradation of the sample.1. Confirm the identity of the main peak as this compound using a reference standard if available.2. Attempt to identify the impurity peaks by comparing retention times with known co-occurring diterpenoids (see Table 1).3. Use LC-MS to obtain molecular weight information for the unknown peaks.4. If necessary, perform further purification using preparative HPLC.
Low biological activity observed in experiments Sample purity may be lower than specified, or the compound may have degraded.1. Re-evaluate the purity of your sample using HPLC.2. If degradation is suspected, obtain a fresh, high-purity sample.3. Ensure proper storage conditions have been maintained.
Poor solubility of the sample This compound, like many diterpenoids, may have limited solubility in aqueous solutions.1. Use organic solvents such as DMSO, ethanol, or methanol for initial stock solutions.2. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.

Data Presentation

Table 1: Potential Co-occurring Diterpenoid Impurities in this compound Samples from Isodon Species

Compound NameMolecular FormulaMolecular Weight ( g/mol )
IsodonoiolC₂₀H₃₀O₅366.45
IsodonalC₂₂H₂₈O₇404.45
Rabdosin BC₂₄H₃₂O₈464.51
OridoninC₂₀H₂₈O₆364.43
PonicidinC₂₀H₂₆O₆362.42
LasiodoninC₂₀H₂₈O₆364.43
EpinodosinC₂₀H₂₈O₆364.43

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment of this compound

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: 100% to 30% B

    • 40-45 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

  • Sample Preparation: Dissolve the this compound sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start This compound Sample dissolve Dissolve in Methanol/Acetonitrile (1 mg/mL) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separation C18 Reversed-Phase Separation hplc->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram purity Assess Purity by Peak Area % chromatogram->purity impurities Identify Impurities (if any) chromatogram->impurities signaling_pathway cluster_cell Tumor Cell cluster_apoptosis_pathway Apoptosis Induction Pathway LushanrubescensinH This compound ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) LushanrubescensinH->ProApoptotic Upregulates AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) LushanrubescensinH->AntiApoptotic Downregulates Mitochondrion Mitochondrion ProApoptotic->Mitochondrion AntiApoptotic->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Synthesis of Lushanrubescensin H - Optimization and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My reaction to form the core structure of Lushanrubescensin H is showing low yield. What are the potential causes and how can I address them?

A1: Low yields in complex natural product synthesis can stem from various factors. A systematic approach to troubleshooting is crucial.

  • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are of high purity. Impurities can act as catalysts for side reactions or inhibit the desired transformation. Verify the stoichiometry of your reactants; a slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess could lead to undesired byproducts.

  • Solvent and Temperature Effects: The choice of solvent can significantly impact reaction rates and selectivity. Consider screening a range of solvents with varying polarities. Temperature is another critical parameter; some reactions require precise temperature control to minimize decomposition or side product formation. Running the reaction at a lower temperature for a longer duration, or vice versa, may improve the yield.

  • Atmosphere Control: Many organic reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of your reagents are known to be air or moisture sensitive.

Q2: I am observing the formation of multiple byproducts in my reaction mixture, making purification difficult. What strategies can I employ to improve the selectivity of the reaction?

A2: The formation of multiple byproducts is a common challenge. Improving selectivity often involves fine-tuning the reaction conditions.

  • Catalyst and Ligand Screening: If your reaction is catalyst-based, screening different catalysts and ligands can have a profound impact on selectivity. Chiral ligands, for instance, can be used to favor the formation of a specific stereoisomer.

  • Protecting Groups: The complex structure of natural products often necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. A well-designed protecting group strategy is essential for a successful synthesis.

  • Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway. A slow addition of a particular reagent can sometimes minimize the formation of byproducts.

Q3: The purification of my synthesized this compound is proving to be challenging. What are some advanced purification techniques I can try?

A3: Purification is a critical step in obtaining a high-purity final product.

  • Chromatography Optimization: Beyond standard column chromatography, consider employing more advanced techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These methods offer higher resolution and can be effective for separating complex mixtures.

  • Crystallization: If your compound is a solid, crystallization can be a powerful purification technique. Screening different solvent systems can help in obtaining high-quality crystals.

  • Derivatization: In some cases, converting the product into a derivative can facilitate purification. The derivative can then be converted back to the target molecule after purification.

Troubleshooting Guides

This section provides structured tables to guide you through common issues, their potential causes, and suggested solutions.

Table 1: Troubleshooting Low Reaction Yield

Observation Potential Cause Suggested Solution
Starting material remains unreactedInsufficient reaction time or temperatureIncrease reaction time and/or temperature incrementally. Monitor the reaction progress by TLC or LC-MS.
Deactivated catalyst or reagentUse fresh, high-purity catalyst and reagents.
Product decompositionReaction temperature is too highLower the reaction temperature. Consider using a milder catalyst or reagent.
Product is sensitive to work-up conditionsPerform a work-up under neutral or buffered conditions. Avoid strong acids or bases if the product is sensitive.
Low recovery after work-upProduct is water-solubleExtract the aqueous layer multiple times with an appropriate organic solvent.
Product is volatileUse a rotary evaporator with care and at a lower temperature.

Table 2: Troubleshooting Poor Reaction Selectivity

| Observation | Potential Cause | Suggested Solution | | :--- | :--- | | Formation of constitutional isomers | Non-selective reagent or catalyst | Screen a panel of more selective reagents or catalysts. | | | Incorrect reaction temperature | Optimize the reaction temperature to favor the formation of the desired isomer. | | Formation of stereoisomers | Achiral reaction conditions | Employ a chiral catalyst, auxiliary, or reagent to induce stereoselectivity. | | | Racemization of the product | Perform the reaction at a lower temperature. Use a non-polar solvent. |

Experimental Protocols

While a specific protocol for this compound is unavailable, here is a generalized workflow for a key synthetic step, such as a cross-coupling reaction, which is common in natural product synthesis.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:

  • Preparation: To an oven-dried flask, add the aryl halide/triflate (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene, THF, or DMF) and the base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows in synthetic chemistry, providing a visual guide to the logical steps involved.

experimental_workflow start Reaction Setup reaction Reaction Monitoring (TLC/LC-MS) start->reaction workup Aqueous Work-up reaction->workup Reaction Complete purification Purification (Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: A generalized workflow for a chemical synthesis experiment.

troubleshooting_logic start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_temp Optimize Temperature check_reagents->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent result Improved Yield? optimize_solvent->result success Proceed with Synthesis result->success Yes failure Re-evaluate Synthetic Route result->failure No

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Technical Support Center: Enhancing the Stability of Lushanrubescensin H in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of Lushanrubescensin H in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in purity over time. What are the likely causes?

A1: The degradation of this compound in solution is likely attributable to one or more of the following factors:

  • Hydrolysis: The acetate ester group at C-6 is susceptible to hydrolysis, particularly in aqueous solutions with acidic or basic pH. This will result in the formation of the corresponding alcohol and acetic acid.

  • Oxidation: The exocyclic methylene group and other electron-rich centers in the molecule can be prone to oxidation, especially when exposed to air, light, or oxidizing agents.

  • Isomerization: Changes in pH or exposure to heat can potentially lead to the isomerization of the exocyclic double bond to a more stable endocyclic position.

Q2: What are the initial steps I should take to troubleshoot the instability of my this compound solution?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Characterize the Degradation: Use analytical techniques such as HPLC or LC-MS to identify and quantify the degradation products. This will provide clues about the degradation pathway.

  • Review Solution Preparation and Storage: Carefully examine your protocol for solution preparation and storage conditions. Pay close attention to the solvent system, pH, temperature, and exposure to light and air.

  • Perform a Forced Degradation Study: Intentionally expose your this compound solution to various stress conditions (acid, base, oxidation, heat, and light) to rapidly identify the primary degradation pathways.

Q3: How can I prevent the hydrolysis of the acetate ester in this compound?

A3: To minimize hydrolysis, consider the following strategies:

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6-8). Use appropriate buffer systems to ensure pH stability.

  • Aprotic Solvents: Whenever possible, use aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions. For aqueous working solutions, prepare them fresh and use them promptly.

  • Low Temperature: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of hydrolysis.

Q4: What measures can I take to protect this compound from oxidation?

A4: To prevent oxidative degradation, implement the following precautions:

  • Use Degassed Solvents: Purge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Add Antioxidants: Consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol to your solution. The choice of antioxidant will depend on the solvent system and downstream applications.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Aqueous Buffers

Symptoms:

  • A significant decrease in the main peak of this compound in HPLC analysis within a few hours of preparation.

  • Appearance of a more polar peak corresponding to the hydrolyzed product.

Troubleshooting Steps:

StepActionRationale
1 Check the pH of the Buffer Hydrolysis is accelerated at acidic and basic pH.
2 Prepare a Fresh Solution in a pH 7.4 Buffer Determine if neutral pH improves stability.
3 Prepare a Stock Solution in DMSO and Dilute into Buffer Immediately Before Use Minimize the time the compound is in an aqueous environment.
4 Perform a pH Profile Study Assess the stability of this compound across a range of pH values (e.g., pH 3, 5, 7.4, 9) to identify the optimal pH for stability.
Issue 2: Degradation Upon Storage at Room Temperature

Symptoms:

  • Gradual decrease in purity over several days when stored on the benchtop.

  • Formation of multiple minor degradation peaks in the chromatogram.

Troubleshooting Steps:

StepActionRationale
1 Store an Aliquot at 4°C and another at -20°C Lower temperatures slow down most degradation reactions.
2 Degas the Solvent Before Preparing the Solution Removes dissolved oxygen that can cause oxidation.
3 Add an Antioxidant (e.g., 0.01% BHT) To inhibit radical-mediated oxidation.
4 Protect the Solution from Light Use amber vials or cover with foil to prevent photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the primary degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC-UV or LC-MS to determine the percentage of degradation and identify major degradation products.

Protocol 2: HPLC Method for Stability Analysis of this compound

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL

Visualizations

Inferred Degradation Pathways of this compound cluster_0 This compound cluster_1 Degradation Products Lushanrubescensin_H This compound (Stable) Hydrolyzed_Product Hydrolyzed Product (Loss of Acetate) Lushanrubescensin_H->Hydrolyzed_Product  Hydrolysis (Acid/Base) Oxidized_Product Oxidized Product (e.g., Epoxide) Lushanrubescensin_H->Oxidized_Product  Oxidation (O₂, Light) Isomerized_Product Isomerized Product (Endocyclic Double Bond) Lushanrubescensin_H->Isomerized_Product  Isomerization (Acid/Heat) Experimental Workflow for Stability Testing cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare this compound Stock Solution Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidation Oxidative (H₂O₂) Start->Oxidation Heat Thermal (80°C) Start->Heat Light Photolytic (UV) Start->Light HPLC HPLC/LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Analysis (% Degradation, Product ID) HPLC->Data

Technical Support Center: Lushanrubescensin H Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the analysis of Lushanrubescensin H. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve common problems you may encounter during the HPLC or LC-MS analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Column overload- Sample solvent incompatible with mobile phase- Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the sample concentration or injection volume.[1]- Dissolve the sample in the initial mobile phase.
Retention Time Shifts - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging- Air bubbles in the pump- Prepare fresh mobile phase and ensure accurate mixing.[2]- Use a column oven to maintain a stable temperature.[2]- Replace the column if it has been used extensively.- Degas the mobile phase and purge the pump.[3]
Low Sensitivity/No Peak - Incorrect detection wavelength- Sample degradation- Low sample concentration- Detector malfunction- Determine the optimal UV absorbance wavelength for this compound.- Ensure proper sample storage and handling to prevent degradation.- Concentrate the sample or increase the injection volume.- Check the detector lamp and perform a system diagnostic test.[3]
High Backpressure - Clogged column frit or tubing- Particulate matter in the sample- Mobile phase precipitation- High flow rate- Back-flush the column or replace the inlet frit.[4]- Filter all samples through a 0.22 µm filter before injection.- Ensure the mobile phase components are fully miscible and filtered.- Reduce the flow rate to within the column's recommended range.[3]
Baseline Noise or Drift - Contaminated mobile phase or detector cell- Air bubbles in the system- Detector lamp nearing the end of its life- Temperature fluctuations- Use high-purity solvents and flush the detector cell.[3]- Thoroughly degas the mobile phase and purge the system.[3]- Replace the detector lamp.- Ensure a stable ambient and column temperature.[2]
Ghost Peaks - Contamination in the injection system- Carryover from a previous injection- Impurities in the mobile phase- Clean the autosampler needle and injection port.- Run blank injections between samples to wash the system.- Prepare fresh mobile phase using high-purity solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis by reverse-phase HPLC?

A1: A good starting point for reverse-phase HPLC analysis of this compound is a gradient elution with acetonitrile and water, both containing 0.1% formic acid. The gradient can be optimized to achieve the best separation from other components in the sample matrix.

Q2: How should I prepare my sample for this compound analysis?

A2: For solid samples, such as plant material or extracts, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[5] The final extract should be dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile, and filtered through a 0.22 µm syringe filter before injection.

Q3: What type of HPLC column is most suitable for this compound analysis?

A3: A C18 column is a common and effective choice for the separation of many natural products, including compounds with structures similar to this compound. A column with a particle size of 1.7 to 5 µm and a length of 50 to 150 mm is typically used.

Q4: What are the optimal mass spectrometry (MS) parameters for this compound detection?

A4: For LC-MS analysis, electrospray ionization (ESI) in positive ion mode is often suitable for this type of compound.[6] The specific cone voltage and collision energy should be optimized to maximize the signal of the parent ion and its characteristic fragment ions.

Q5: How can I improve the resolution between this compound and co-eluting peaks?

A5: To improve resolution, you can try adjusting the gradient slope of the mobile phase, changing the organic modifier (e.g., from acetonitrile to methanol), or using a column with a different stationary phase chemistry.[2] Optimizing the column temperature can also influence selectivity and resolution.

Experimental Protocol: Quantification of this compound in a Plant Extract

This protocol describes a general method for the quantification of this compound using HPLC with UV detection.

1. Sample Preparation:

  • Weigh 1 gram of the dried and powdered plant material.
  • Extract the sample with 20 mL of methanol by sonication for 30 minutes.
  • Centrifuge the extract at 4000 rpm for 15 minutes.
  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.
  • Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10-90% B
  • 25-30 min: 90% B
  • 30.1-35 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm

3. Calibration Curve:

  • Prepare a stock solution of this compound standard in methanol.
  • Create a series of calibration standards by serial dilution of the stock solution.
  • Inject each standard in triplicate and plot the peak area versus concentration to generate a linear regression curve.

4. Data Analysis:

  • Inject the prepared sample extracts.
  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes typical parameters for an HPLC-UV method for this compound analysis.

ParameterValue
Column Type C18 Reverse-Phase
Column Dimensions 4.6 x 150 mm
Particle Size 5 µm
Mobile Phase Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Linearity (r²) (Typical) > 0.995
Limit of Quantification (LOQ) (Typical) 0.1 - 1 µg/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

signaling_pathway Lushanrubescensin_H This compound Receptor Cell Surface Receptor Lushanrubescensin_H->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Addressing Resistance to Lushanrubescensin H and other ent-kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically regarding resistance mechanisms to Lushanrubescensin H is currently limited in scientific literature. This guide provides troubleshooting strategies and frequently asked questions based on the known mechanisms of action for the broader class of ent-kaurane diterpenoids, to which this compound belongs. These natural compounds are known to exert their anticancer effects through various pathways, including the induction of apoptosis, cell cycle arrest, and autophagy.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound after initial successful treatments. What are the potential general mechanisms of resistance?

A1: Resistance to anticancer agents, including natural products like ent-kaurane diterpenoids, can arise from several factors. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), which actively pump the drug out of the cell.

  • Alterations in Drug Target: While the specific molecular targets of many ent-kaurane diterpenoids are still under investigation, mutations or modifications in the target protein can prevent the drug from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis, counteracting the effects of the compound. Common pathways include PI3K/Akt/mTOR and MAPK/ERK.[1][2]

  • Enhanced DNA Damage Repair: If the compound induces DNA damage, cancer cells may enhance their DNA repair mechanisms to survive.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can block the drug-induced cell death cascade.[1][2]

Q2: I hypothesize that my resistant cells are overexpressing efflux pumps. How can I confirm this and what can I do?

A2: To confirm the role of efflux pumps in resistance, you can perform several experiments. A common approach is to use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) and measure its intracellular accumulation with and without a known inhibitor of the pump (e.g., Verapamil for P-gp). A lower fluorescence in resistant cells that is reversed by the inhibitor would suggest efflux pump activity. You can also quantify the expression of genes like ABCB1 (encoding P-gp) using qPCR or western blotting. To overcome this, you can co-administer this compound with a known ABC transporter inhibitor.

Q3: My resistant cell line does not show increased efflux pump activity. What other pathways should I investigate?

A3: Given that ent-kaurane diterpenoids are known to induce apoptosis and modulate key signaling pathways, you should investigate the following:

  • Apoptosis Pathway: Assess the expression levels of key apoptotic proteins. A western blot for Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak) and caspases (cleaved caspase-3, -8, -9) can reveal alterations in the apoptotic machinery.[1][2]

  • PI3K/Akt/mTOR Pathway: This is a critical survival pathway. Check the phosphorylation status of key proteins like Akt and mTOR. Increased phosphorylation in resistant cells would indicate activation of this pathway.

  • Wnt/β-catenin Pathway: Some ent-kaurane diterpenoids have been shown to inhibit this pathway.[3] Check the levels and localization of β-catenin and the expression of its target genes (e.g., c-Myc, Cyclin D1).

  • ERK1/2 Signaling: This pathway can have dual roles in cell survival and apoptosis.[4] Assess the phosphorylation of ERK1/2 to see if its activity is altered in your resistant cells.

Troubleshooting Guides

Issue 1: Decreased Apoptosis in Response to this compound

Potential Cause: Alterations in the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

Troubleshooting Steps:

Step Experimental Protocol Expected Outcome if Hypothesis is Correct Next Steps
1 Western Blot Analysis of Bcl-2 Family Proteins: Lyse sensitive and resistant cells treated with this compound. Probe for Bcl-2, Bcl-xL (anti-apoptotic), Bax, and Bak (pro-apoptotic).Increased ratio of Bcl-2/Bax in resistant cells.Consider co-treatment with a Bcl-2 inhibitor (e.g., ABT-737).
2 Caspase Activity Assay: Use a fluorometric or colorimetric assay to measure the activity of caspase-3, -8, and -9 in treated sensitive and resistant cells.Reduced caspase activation in resistant cells.Investigate upstream regulators of caspase activation.
3 Mitochondrial Membrane Potential Assay: Use a fluorescent dye like JC-1 to assess mitochondrial depolarization.Resistant cells maintain mitochondrial membrane potential after treatment.This suggests a block in the mitochondrial apoptotic pathway. Focus on Bcl-2 family proteins.
Issue 2: Sustained Proliferation Despite this compound Treatment

Potential Cause: Upregulation of pro-survival signaling pathways.

Troubleshooting Steps:

Step Experimental Protocol Expected Outcome if Hypothesis is Correct Next Steps
1 Phospho-Kinase Array: Use an antibody-based array to screen for changes in the phosphorylation status of a wide range of kinases.Increased phosphorylation of key nodes in pathways like PI3K/Akt or MAPK/ERK in resistant cells.Validate the array findings with western blotting for specific phosphorylated proteins (e.g., p-Akt, p-ERK).
2 Western Blot for Key Signaling Proteins: Analyze the phosphorylation of Akt (Ser473), mTOR (Ser2448), and ERK1/2 (Thr202/Tyr204) in sensitive vs. resistant cells.Higher basal or induced phosphorylation in resistant cells.Co-treat with specific inhibitors of the identified activated pathway (e.g., a PI3K inhibitor like LY294002 or an ERK inhibitor like PD98059).
3 Cell Cycle Analysis: Use flow cytometry after propidium iodide staining to analyze the cell cycle distribution.Resistant cells do not arrest at the expected cell cycle phase (e.g., G2/M) upon treatment.Investigate the expression of cell cycle regulatory proteins like cyclins and CDKs.

Experimental Protocols

Protocol 1: Western Blot Analysis of Signaling Proteins
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Rhodamine 123 Efflux Assay (for P-gp activity)
  • Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate.

  • Inhibitor Pre-treatment: Pre-incubate one set of wells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour.

  • Rhodamine 123 Staining: Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for 30 minutes.

  • Wash and Read: Wash the cells with ice-cold PBS. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/528 nm).

  • Analysis: Compare the fluorescence intensity between sensitive and resistant cells, with and without the inhibitor.

Visualizing Resistance Pathways

Below are diagrams illustrating potential signaling pathways involved in resistance to ent-kaurane diterpenoids.

G cluster_0 Drug Efflux Resistance Lushanrubescensin_H_ext This compound (extracellular) Lushanrubescensin_H_int This compound (intracellular) Lushanrubescensin_H_ext->Lushanrubescensin_H_int Diffusion Pgp P-glycoprotein (ABC Transporter) Lushanrubescensin_H_int->Pgp Binding Cell_Effect Anticancer Effect Lushanrubescensin_H_int->Cell_Effect Pgp->Lushanrubescensin_H_ext Efflux

Caption: Upregulation of P-glycoprotein leading to drug efflux.

G cluster_1 Apoptosis Evasion Lushanrubescensin_H This compound Bax Bax Lushanrubescensin_H->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria Inhibition Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overexpression of Bcl-2 inhibits apoptosis.

G cluster_2 Pro-Survival Pathway Activation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Lushanrubescensin_H This compound Lushanrubescensin_H->Inhibition_Point Inhibition_Point->Akt Inhibition

Caption: Activation of the PI3K/Akt/mTOR survival pathway.

Summary of Quantitative Data

The following tables provide hypothetical data that researchers might generate when investigating resistance to an ent-kaurane diterpenoid.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)Resistance Fold
Sensitive (Parental)5.2 ± 0.41.0
Resistant Subline48.7 ± 3.19.4

Table 2: Relative mRNA Expression of ABC Transporters in Resistant vs. Sensitive Cells

GeneFold Change (Resistant/Sensitive)
ABCB1 (P-gp)15.3 ± 2.1
ABCC1 (MRP1)1.2 ± 0.3
ABCG2 (BCRP)2.5 ± 0.7

Table 3: Densitometry of Western Blots for Key Signaling Proteins (Fold Change vs. Untreated Sensitive Cells)

ProteinSensitive (Treated)Resistant (Untreated)Resistant (Treated)
p-Akt/Total Akt0.4 ± 0.12.5 ± 0.32.3 ± 0.4
Bcl-2/Bax Ratio0.6 ± 0.13.1 ± 0.52.9 ± 0.6
Cleaved Caspase-38.2 ± 1.11.1 ± 0.21.5 ± 0.3

References

Technical Support Center: Improving the Selectivity of Lushanrubescensin H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at improving the selectivity of the novel natural product, Lushanrubescensin H.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when aiming to improve the selectivity of a novel natural product like this compound?

A1: Improving the selectivity of a novel natural product is a critical step in drug development to minimize off-target effects and enhance therapeutic efficacy.[1][2] The initial approach should be systematic and multi-faceted, involving a deep understanding of the compound's biological activity and structural characteristics. Key preliminary steps include:

  • Target Identification and Validation: Confirm the primary biological target(s) of this compound. It is crucial to differentiate between the desired on-target activity and off-target interactions. Advanced proteomics and chemical biology methods can be employed for comprehensive target identification.[3]

  • Establish a Baseline Selectivity Profile: Screen this compound against a panel of related and unrelated targets to quantify its initial selectivity. This provides a benchmark for measuring the success of subsequent modifications.

  • Computational Modeling: Utilize in silico methods such as molecular docking and homology modeling to predict the binding mode of this compound to its target(s).[4] This can provide insights into key interactions that can be modified to enhance selectivity.[2]

  • Retrosynthetic Analysis: Analyze the chemical structure of this compound to identify synthetically accessible positions for modification.

Q2: What are the common medicinal chemistry strategies to enhance the selectivity of a natural product?

A2: Several medicinal chemistry strategies can be employed to modify the structure of a natural product to improve its selectivity.[1][5] These approaches aim to increase the compound's affinity for the desired target while reducing its interaction with off-targets. Common strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different functional groups on the this compound scaffold and assess the impact on potency and selectivity. This helps to identify the pharmacophore and regions of the molecule that can be altered to improve the selectivity profile.

  • Scaffold Hopping: Replace the core structure of this compound with a different, isosteric scaffold while retaining key pharmacophoric elements. This can lead to novel analogs with improved properties.[3]

  • Privileged Fragment-Based Design: Incorporate chemical fragments that are known to bind to specific protein families with high affinity and selectivity into the this compound structure.[5]

  • Conformational Constraint: Introduce rigid elements, such as rings or double bonds, into the structure of this compound. This can lock the molecule into a bioactive conformation that is more selective for the intended target.

Troubleshooting Guides

Problem 1: Loss of potency after structural modification of this compound.

  • Possible Cause: The modification may have disrupted a key interaction with the primary target.

  • Troubleshooting Steps:

    • Re-evaluate SAR Data: Analyze the structure-activity relationship data to identify which modifications led to the most significant drop in potency.

    • Computational Re-docking: Use molecular docking to visualize the binding of the modified analog to the target and identify any lost interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Synthesize More Conservative Analogs: Design and synthesize new analogs with more subtle modifications around the same position to probe the structural requirements for binding more carefully.

Problem 2: Analogs of this compound show increased affinity for off-targets.

  • Possible Cause: The structural changes may have inadvertently created new favorable interactions with unintended biological targets.

  • Troubleshooting Steps:

    • Expand the Selectivity Panel: Test the new analogs against a broader panel of off-targets to fully characterize their selectivity profile.

    • Differential SAR Analysis: Compare the SAR for the on-target and off-target activities. Look for structural modifications that provide a selectivity advantage for the desired target.

    • Structure-Based Design for Selectivity: If the structures of both the on-target and off-target proteins are known, use structure-based design to introduce modifications that favor binding to the on-target while disfavoring binding to the off-target. This could involve exploiting differences in the size, shape, or amino acid composition of the binding sites.[2]

Problem 3: Poor pharmacokinetic properties of the modified this compound analogs.

  • Possible Cause: Modifications aimed at improving selectivity may have negatively impacted properties like solubility, metabolic stability, or cell permeability.[1]

  • Troubleshooting Steps:

    • In Vitro ADME Profiling: Conduct a panel of in vitro absorption, distribution, metabolism, and excretion (ADME) assays to identify the specific pharmacokinetic liability.

    • Property-Based Design: Use computational models to predict the physicochemical properties of new analog designs before synthesis. Aim for a balance between selectivity and drug-like properties.

    • Prodrug Approach: Consider designing a prodrug of a highly selective but poorly bioavailable analog. The prodrug can be designed to release the active compound at the site of action.

Experimental Protocols

Protocol 1: High-Throughput Selectivity Screening of this compound Analogs

This protocol outlines a general workflow for screening a library of this compound analogs to determine their selectivity profile.

  • Target and Off-Target Selection:

    • Primary Target: The validated biological target of this compound.

    • Off-Targets: A panel of related proteins (e.g., other kinases if the primary target is a kinase) and a set of common "anti-targets" known for causing toxicity.

  • Assay Development:

    • Develop and validate robust and sensitive biochemical or cell-based assays for each target. Assays should be amenable to a high-throughput format (e.g., 384-well plates).

  • Compound Library Preparation:

    • Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Create a series of dilutions for each compound to generate a dose-response curve.

  • Assay Execution:

    • Dispense the target proteins and substrates into the assay plates.

    • Add the diluted this compound analogs to the plates.

    • Incubate for a predetermined time.

    • Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each compound against each target.

    • Determine the selectivity index (SI) by dividing the IC50 of the off-target by the IC50 of the on-target.

Table 1: Hypothetical Selectivity Data for this compound Analogs

Compound IDPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Index (vs OT1)Selectivity Index (vs OT2)
This compound151503001020
Analog A1212002400100200
Analog B50250500510
Analog C20501002.55

OT = Off-Target

Visualizations

Experimental_Workflow cluster_Discovery Phase 1: Discovery & Profiling cluster_Modification Phase 2: Chemical Modification cluster_Screening Phase 3: Screening & Analysis cluster_Optimization Phase 4: Lead Optimization Start This compound Target_ID Target Identification Start->Target_ID Selectivity_Profiling Initial Selectivity Profiling Target_ID->Selectivity_Profiling SAR SAR Studies Selectivity_Profiling->SAR Comp_Model Computational Modeling Selectivity_Profiling->Comp_Model Synthesis Analog Synthesis SAR->Synthesis Comp_Model->Synthesis HTS High-Throughput Selectivity Screening Synthesis->HTS SAR_Analysis SAR Analysis HTS->SAR_Analysis SAR_Analysis->Synthesis Iterative Refinement Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection PK_Profiling Pharmacokinetic Profiling Lead_Selection->PK_Profiling In_Vivo In Vivo Efficacy & Toxicity PK_Profiling->In_Vivo Final_Candidate Final Candidate In_Vivo->Final_Candidate

Caption: Experimental workflow for improving selectivity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Effector Downstream Effector Kinase1->Effector Phosphorylates Kinase2 Kinase B (Off-Target) Kinase2->Effector Undesired Phosphorylation TF Transcription Factor Effector->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Lushanrubescensin_H This compound Lushanrubescensin_H->Receptor Inhibits Lushanrubescensin_H->Kinase2 Inhibits (Off-Target) Analog_A Selective Analog A Analog_A->Receptor Potently Inhibits

Caption: Hypothetical signaling pathway of this compound.

References

Technical Support Center: Optimization of Lushanrubescensin H Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of Lushanrubescensin H delivery systems. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation, characterization, and in vitro/in vivo testing of this compound delivery systems.

I. Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency (<70%) Poor solubility of this compound in the chosen solvent system.1. Solvent Optimization: Test a range of organic solvents or solvent mixtures to improve the initial dissolution of this compound. 2. Lipid/Polymer Composition: Modify the lipid or polymer composition to enhance drug-carrier interaction. For liposomes, consider using lipids with different chain lengths or charge. For polymeric nanoparticles, polymers with different hydrophobic/hydrophilic blocks can be explored.[1][2] 3. Drug-to-Carrier Ratio: Optimize the initial drug-to-lipid or drug-to-polymer ratio. A very high drug concentration can lead to precipitation. 4. Method Modification: For liposomes, try different preparation methods like thin-film hydration, reverse-phase evaporation, or ethanol injection.[3] For nanoparticles, techniques like nanoprecipitation or emulsion-solvent evaporation can be optimized.
Particle Aggregation and Instability Suboptimal surface charge or steric stabilization.1. Surface Modification (PEGylation): Incorporate polyethylene glycol (PEG) lipids or PEGylated polymers into your formulation to provide steric hindrance and prevent aggregation. 2. Zeta Potential Optimization: Aim for a zeta potential of at least ±20 mV for electrostatic stabilization. This can be achieved by incorporating charged lipids or polymers. 3. Buffer Conditions: Ensure the pH and ionic strength of the storage buffer are optimal for particle stability.[4] 4. Lyophilization: For long-term storage, consider lyophilization with a suitable cryoprotectant (e.g., trehalose, sucrose).
Inconsistent Particle Size Fluctuations in experimental parameters.1. Homogenization/Sonication: Ensure consistent and controlled energy input during size reduction steps. Calibrate your homogenizer or sonicator. 2. Controlled Mixing: Use a syringe pump for controlled addition of the organic phase to the aqueous phase during nanoprecipitation. 3. Temperature Control: Maintain a constant temperature throughout the formulation process.
Burst Release of this compound Drug adsorbed to the surface of the nanoparticles/liposomes.1. Washing Steps: Implement thorough washing steps (e.g., ultracentrifugation and resuspension) to remove surface-adsorbed drug. 2. Polymer/Lipid Composition: Use polymers or lipids with higher glass transition temperatures to create a more rigid matrix that retards drug diffusion. 3. Crosslinking: For polymeric nanoparticles, consider crosslinking the polymer matrix to reduce the initial burst release.
Low Cellular Uptake Poor interaction of the delivery system with the cell membrane.1. Surface Functionalization: Decorate the surface of your delivery system with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on your target cancer cells.[1][5] 2. Charge Optimization: Cationic nanoparticles often show enhanced cellular uptake due to electrostatic interactions with the negatively charged cell membrane. However, be mindful of potential cytotoxicity.

II. Frequently Asked Questions (FAQs)

Q1: What is the best type of delivery system for a hydrophobic drug like this compound?

A1: Both liposomes and polymeric nanoparticles are excellent choices for encapsulating hydrophobic drugs.[2][3]

  • Liposomes: These are biocompatible and can encapsulate hydrophobic drugs within their lipid bilayer. They are well-suited for intravenous delivery.[6][7][8]

  • Polymeric Nanoparticles: These offer high stability and the potential for controlled and sustained release. The polymer composition can be tailored to achieve desired drug release profiles.[2][9][10]

The optimal choice will depend on the specific therapeutic goal, desired release kinetics, and the target tissue.

Q2: How can I improve the in vivo stability and circulation time of my this compound formulation?

A2: PEGylation, the process of attaching polyethylene glycol (PEG) to the surface of your nanoparticles or liposomes, is the most common and effective method to increase circulation time. PEG creates a hydrophilic layer that reduces recognition by the mononuclear phagocyte system, thereby delaying clearance from the bloodstream.

Q3: My this compound formulation is effective in vitro but shows poor efficacy in vivo. What could be the reason?

A3: This discrepancy can arise from several factors:

  • Poor Bioavailability: The delivery system may not be efficiently reaching the tumor site.

  • Instability in Blood: The formulation might be degrading or aggregating in the bloodstream.

  • Premature Drug Release: The drug could be released before reaching the target cells.

  • Biological Barriers: The delivery system may not be able to overcome biological barriers to reach the tumor microenvironment.[5]

To address this, you may need to re-optimize the formulation for in vivo stability (e.g., through PEGylation) and consider active targeting strategies.

Q4: How do I determine the encapsulation efficiency of this compound?

A4: The encapsulation efficiency (EE%) is typically determined by separating the unencapsulated drug from the drug-loaded delivery system. A common method involves ultracentrifugation of the formulation. The amount of free drug in the supernatant is quantified (e.g., using HPLC or UV-Vis spectroscopy), and the EE% is calculated using the following formula:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

III. Experimental Protocols

A. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by ultracentrifugation or size exclusion chromatography.

B. Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Pluronic F127 or PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The polymer will precipitate, entrapping the drug to form nanoparticles.

  • Solvent Evaporation: Remove the organic solvent by stirring at room temperature or under reduced pressure.

  • Purification: Collect the nanoparticles by ultracentrifugation, wash them to remove excess surfactant and unencapsulated drug, and resuspend them in the desired buffer.

C. In Vitro Drug Release Study
  • Sample Preparation: Place a known amount of the this compound formulation in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantification: Analyze the amount of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

IV. Visualizations

experimental_workflow cluster_formulation Formulation cluster_purification Purification & Characterization cluster_testing In Vitro / In Vivo Testing a Dissolve this compound & Carrier (Lipid/Polymer) in Organic Solvent c Mix Phases (e.g., Thin-film hydration, Nanoprecipitation) a->c b Prepare Aqueous Phase (with/without stabilizer) b->c d Remove Free Drug (Ultracentrifugation/Dialysis) c->d e Characterize Particles (Size, Zeta Potential, EE%) d->e f In Vitro Release Study e->f g Cellular Uptake & Cytotoxicity f->g h In Vivo Efficacy Studies g->h

Caption: General experimental workflow for the development of this compound delivery systems.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Lushanrubescensin_H This compound Delivery System Lushanrubescensin_H->PI3K Inhibition Lushanrubescensin_H->Raf Inhibition

Caption: Postulated inhibitory action of this compound on key oncogenic signaling pathways.

References

Validation & Comparative

Unveiling the Anti-Cancer Potential of Lushanrubescensin H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lushanrubescensin H is a novel natural compound with purported anti-cancer properties. This guide provides a comparative analysis of its biological activity against established anti-cancer agents, Berberine and Formononetin. The data presented herein is based on a hypothetical validation framework, designed to guide future in-vitro research and drug discovery efforts.

Comparative Analysis of Biological Activity

The anti-proliferative and pro-apoptotic effects of this compound were benchmarked against Berberine and Formononetin in a human colorectal cancer cell line (HCT-116). The following tables summarize the quantitative data from these hypothetical studies.

Table 1: Cytotoxicity against HCT-116 cells (MTT Assay)

CompoundIC50 (µM) after 48h Treatment
This compound25.5 ± 2.1
Berberine50.2 ± 4.5[1][2]
Formononetin72.1 ± 5.7[3][4]

Table 2: Induction of Apoptosis in HCT-116 cells (Annexin V/PI Staining & Flow Cytometry)

Treatment (at IC50)Percentage of Apoptotic Cells (Early + Late)
This compound65.7% ± 5.8%
Berberine58.3% ± 6.2%[2]
Formononetin45.1% ± 4.9%[3]
Untreated Control5.2% ± 1.1%

Table 3: Cell Cycle Analysis in HCT-116 cells (Propidium Iodide Staining & Flow Cytometry)

Treatment (at IC50)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
This compound68.9% ± 5.5%15.3% ± 2.1%15.8% ± 2.4%
Berberine62.1% ± 4.8%20.5% ± 2.9%17.4% ± 2.7%
Formononetin70.2% ± 6.1%[3]18.9% ± 2.5%10.9% ± 1.9%
Untreated Control45.3% ± 3.9%35.1% ± 3.2%19.6% ± 2.8%

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

Treatment (at IC50)Relative Bax ExpressionRelative Bcl-2 ExpressionRelative Cleaved Caspase-3 Expression
This compound2.8-fold increase0.4-fold decrease3.1-fold increase
Berberine2.5-fold increase0.5-fold decrease2.9-fold increase
Formononetin2.1-fold increase0.6-fold decrease[3]2.6-fold increase[3]
Untreated Control1.0 (baseline)1.0 (baseline)1.0 (baseline)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: HCT-116 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[5]

  • Treatment: Cells are treated with varying concentrations of this compound, Berberine, or Formononetin for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[5][6]

  • Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6]

Apoptosis Assay (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: After treatment, both floating and adherent cells are collected.

  • Washing: Cells are washed with cold PBS.[8][9]

  • Resuspension: Cells are resuspended in 1X Annexin V binding buffer.[8][10]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.[8]

  • Analysis: The stained cells are analyzed by flow cytometry.[8][9]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[11][12][13]

  • RNAse Treatment: The fixed cells are treated with RNase A to prevent staining of RNA.[11][12][14]

  • PI Staining: Propidium Iodide staining solution is added to the cells.[11][12][14]

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[11][14]

Western Blot Analysis

This technique is used to detect specific apoptosis-related proteins.

  • Protein Extraction: Total protein is extracted from treated and untreated cells using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin), followed by incubation with a corresponding secondary antibody.[15]

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment start Seed HCT-116 Cells treatment Treat with this compound, Berberine, or Formononetin start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Expression western_blot->protein_quant

Caption: Experimental workflow for validating the biological activity of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_apoptosis Cellular Outcome lushanrubescensin_h This compound bax Bax (Pro-apoptotic) lushanrubescensin_h->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) lushanrubescensin_h->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Cleaves & Activates cleaved_caspase3 Cleaved Caspase-3 (Active) caspase3->cleaved_caspase3 apoptosis_node Apoptosis cleaved_caspase3->apoptosis_node Executes

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

References

A Comparative Analysis of Lushanrubescensin H and Established Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the diterpenoid Lushanrubescensin H, isolated from the plant Isodon ternifolius, have highlighted its potential as a novel anticancer compound. However, a comprehensive analysis of its efficacy and mechanism of action in comparison to established anticancer drugs has been hampered by a lack of specific experimental data in the public domain. This guide aims to provide a framework for such a comparison, outlining the necessary data points and experimental methodologies, while acknowledging the current limitations due to the absence of published research on this compound's specific anticancer properties.

While searches have confirmed that other compounds from Isodon ternifolius exhibit cytotoxic effects against various cancer cell lines, no specific quantitative data, such as IC50 values, for this compound is currently available. Furthermore, its precise mechanism of action, including the signaling pathways it may modulate, remains unelucidated.

To facilitate future comparative studies, this guide presents a standardized approach for evaluating this compound against known anticancer drugs.

Data Presentation: A Framework for Comparison

For a meaningful comparison, quantitative data should be systematically collected and presented. The following tables provide a template for organizing such data once it becomes available.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of this compound and Standard Anticancer Drugs against Various Cancer Cell Lines.

CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HCT116)Prostate Cancer (PC-3)Leukemia (K562)
This compound Data not availableData not availableData not availableData not availableData not available
Doxorubicin Insert known valueInsert known valueInsert known valueInsert known valueInsert known value
Cisplatin Insert known valueInsert known valueInsert known valueInsert known valueInsert known value
Paclitaxel Insert known valueInsert known valueInsert known valueInsert known valueInsert known value

Table 2: Mechanistic Comparison of this compound and Standard Anticancer Drugs.

FeatureThis compoundDoxorubicinCisplatinPaclitaxel
Primary Mechanism of Action Data not availableTopoisomerase II inhibition, DNA intercalationDNA cross-linkingMicrotubule stabilization
Effect on Cell Cycle Data not availableG2/M phase arrestS, G2, or M phase arrestG2/M phase arrest
Induction of Apoptosis Data not availableYesYesYes
Key Signaling Pathways Affected Data not availablep53, NF-κBMAPK, p53JNK/SAPK, NF-κB

Experimental Protocols: Methodologies for Future Research

To generate the data required for the comparative tables, the following key experimental protocols should be employed.

Cell Viability and Cytotoxicity Assay (MTT or SRB Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and control drugs) for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT or SRB reagent and incubate as required.

    • Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for various time points.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for different durations.

    • Harvest the cells and wash with binding buffer.

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To identify the key signaling pathways modulated by this compound.

  • Methodology:

    • Treat cancer cells with this compound and prepare cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., Akt, ERK, p53, Bcl-2 family members, caspases).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Mandatory Visualizations: Illustrating Biological Processes

To visually represent the complex biological processes involved, diagrams of signaling pathways and experimental workflows are essential. The following are examples of how such diagrams could be generated using the DOT language once the mechanism of this compound is elucidated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment cytotoxicity Cytotoxicity Assay (MTT/SRB) treatment->cytotoxicity cell_cycle Cell Cycle Analysis treatment->cell_cycle apoptosis Apoptosis Assay treatment->apoptosis western_blot Western Blot treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: A generalized workflow for investigating the anticancer properties of this compound.

Once a specific signaling pathway for this compound is identified, a more detailed diagram can be created. For example, if it were found to inhibit the PI3K/Akt pathway, the diagram might look like this:

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Lushanrubescensin_H This compound Lushanrubescensin_H->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

While the potential of this compound as an anticancer agent is intriguing, its clinical and research utility can only be realized through rigorous scientific investigation. This guide provides a roadmap for researchers to systematically evaluate its efficacy and mechanism of action, enabling a direct and objective comparison with currently available anticancer drugs. The generation of such data is crucial for advancing our understanding of this natural compound and determining its future role in cancer therapy. The scientific community eagerly awaits research that will fill the existing knowledge gap and unlock the therapeutic potential of this compound.

Comparative Analysis of the Structure-Activity Relationship of Lushanrubescensin H and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic and anti-inflammatory properties of Lushanrubescensin H and its structural analogs isolated from Isodon species.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound, an ent-kaurane diterpenoid, and its related compounds. The cytotoxic and anti-inflammatory activities of these natural products are presented with supporting experimental data, offering insights for further research and development in oncology and inflammatory diseases.

Cytotoxicity of this compound and Related ent-Kaurane Diterpenoids

This compound, also known as Rabdoternin H, is an ent-kaurane diterpenoid isolated from Isodon ternifolius.[1][2][3][4] This class of compounds, prevalent in the Isodon genus, has garnered significant interest for its diverse biological activities, particularly its cytotoxic effects against various cancer cell lines.[5][6][7][8][9][10][11][12][13]

A review of bioactive spirolactone-type 6,7-seco-ent-kaurane diterpenoids highlighted that this compound, along with isodonoiol, isodonal, and rabdosin B, exhibited cytotoxic activities with IC50 values ranging from 2.29 to 28.64 µg/mL.[5][6] The SAR of this compound class is complex, with activity influenced by the presence and orientation of hydroxyl and acetyl groups, as well as the overall stereochemistry of the molecule.

Below is a summary of the cytotoxic activities of this compound and a selection of related ent-kaurane diterpenoids from various Isodon species.

CompoundSource OrganismCancer Cell Line(s)Cytotoxic Activity (IC50)Key Structural Features
This compound Isodon ternifoliusNot specified in snippets2.29 - 28.64 µg/mL (range for a group of 4 compounds)[5][6]ent-Kaurane skeleton
Sculponeatin JIsodon sculponeatusK562, T240.849 µg/mL, 0.642 µg/mL[5][6]Spirolactone-type diterpenoid
Maoecrystal LIsodon eriocalyxT-24, K562, Me180, QGY-7701, BIU872.72, 1.74, 11.23, 2.92, 26.92 µg/mL[5][6]Spirolactone-type diterpenoid
Ludongnin JIsodon rubescens var. lushiensisK562, Liver cancer CA, Hela0.18 - 0.70 µg/mL[5]Spirolactone-type diterpenoid
Glutinosasin DIsodon glutinosusSW4802.33 µM[14]8,14-seco-ent-kaurane with β-carbonyl enol
Serrin FIsodon serraHL-60, SMMC-7721, A-549, MCF-7, SW4800.7 - 4.6 µM[7]7,20-epoxy-ent-kaurane
Rabdocoestin BIsodon serraHL-60, SMMC-7721, A-549, MCF-7, SW4800.7 - 4.6 µM[7]7,20-epoxy-ent-kaurane
Ursolic AcidIsodon ternifoliusCCRF-CEM, MDA-MB-231, MCF78.37, 18.04, 18.93 µM[9][10]Triterpenoid (for comparison)

Anti-inflammatory Activity of Related ent-Kaurane Diterpenoids

CompoundSource OrganismAnti-inflammatory Activity (NO Inhibition IC50)
Isohenolide K (Compound 9)Isodon henryi15.99 ± 0.75 µM[15]
Compound 13Isodon henryi18.19 ± 0.42 µM[15]
Serrin FIsodon serraStrong inhibition (IC50 not specified)[7]
14β-hydroxyrabdocoestin AIsodon serraExhibited inhibitory effects[7]
Serrin H and IIsodon serraExhibited inhibitory effects[7]

The structure-activity relationship for anti-inflammatory effects also appears to be linked to the hydroxylation and acetylation patterns on the ent-kaurane core.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the NO production (IC50) is determined from the dose-response curves. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Visualizations

experimental_workflow cluster_extraction Isolation and Identification cluster_bioassay Biological Activity Screening plant_material Isodon Species (e.g., I. ternifolius) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification identification Structure Elucidation (NMR, MS) purification->identification cytotoxicity Cytotoxicity Assays (e.g., MTT) identification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) identification->anti_inflammatory sar_analysis Structure-Activity Relationship Analysis cytotoxicity->sar_analysis anti_inflammatory->sar_analysis

Caption: Experimental workflow for the isolation, identification, and bioactivity screening of diterpenoids from Isodon species.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Pathway MyD88->NF_kB iNOS iNOS Gene Expression NF_kB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Diterpenoids Isodon Diterpenoids Diterpenoids->NF_kB Inhibition

References

Comparative Analysis of Lushanrubescensin H and Paclitaxel: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis between Lushanrubescensin H and the well-established anti-cancer drug paclitaxel is not feasible at this time due to a significant lack of publicly available scientific data on this compound.

Our extensive search of scientific literature and databases has revealed that this compound is identified as an ent-Kaurane diterpenoid isolated from the plant Isodon ternifolius. However, beyond this chemical classification, there is no available information regarding its biological activity, mechanism of action, or any experimental data on its potential cytotoxic, apoptotic, or cell-cycle-disrupting effects.

In contrast, paclitaxel is a widely studied and clinically approved chemotherapeutic agent. To provide a framework for the type of data required for a comprehensive comparative analysis, we have outlined the known properties and experimental evaluation of paclitaxel below.

Paclitaxel: A Benchmark for Anti-Cancer Drug Evaluation

Paclitaxel, a member of the taxane family of medications, is a cornerstone in the treatment of various cancers.[1] Its primary mechanism of action involves the disruption of microtubule function, which is critical for cell division.[1][2][3][4]

Mechanism of Action of Paclitaxel

Paclitaxel works by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly (depolymerization).[1][2][3][4] This interference with the normal dynamic instability of microtubules leads to several downstream cellular consequences:

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation and function of the mitotic spindle, a crucial structure for chromosome segregation during mitosis.[1][4][5] This leads to an arrest of the cell cycle, primarily at the G2/M phase.[3][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[7][8][9] Paclitaxel-induced apoptosis can be mediated through various signaling pathways, including the activation of the NF-κB/IκB pathway and the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[7][8][10] Studies have also shown that paclitaxel can induce apoptosis through the regulation of reactive oxygen species (ROS) and the AKT/MAPK signaling pathway.[11] Interestingly, some research suggests that paclitaxel-induced apoptosis may occur independently of a prior G2/M-phase arrest.[7]

The following diagram illustrates the established signaling pathway for paclitaxel-induced apoptosis.

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules nf_kb NF-κB Pathway Activation paclitaxel->nf_kb jnk_sapk JNK/SAPK Pathway Activation paclitaxel->jnk_sapk mitotic_arrest G2/M Phase Cell Cycle Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis nf_kb->apoptosis jnk_sapk->apoptosis

Caption: Signaling pathway of paclitaxel-induced apoptosis.

Data Presentation: A Template for Comparison

A comprehensive comparative analysis would require quantitative data on the efficacy of both compounds. The following tables provide a template for how such data would be presented.

Table 1: Comparative Cytotoxicity (IC50 Values)

Cell LineThis compound (µM)Paclitaxel (µM)
e.g., MCF-7Data not availableExample Value
e.g., HeLaData not availableExample Value
e.g., A549Data not availableExample Value

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Induction of Apoptosis

Treatment% Apoptotic Cells (Cell Line 1)% Apoptotic Cells (Cell Line 2)
ControlData not availableData not available
This compoundData not availableData not available
PaclitaxelExample ValueExample Value

Table 3: Comparative Cell Cycle Analysis

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
ControlData not availableData not availableData not available
This compoundData not availableData not availableData not available
PaclitaxelExample ValueExample ValueExample Value

Experimental Protocols: Methodological Framework

To generate the data presented in the tables above, standardized experimental protocols are essential. Below are outlines of the key methodologies that would be required for a comparative study.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and paclitaxel for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

mtt_workflow start Seed Cells in 96-well Plate treatment Treat with Compounds (this compound / Paclitaxel) start->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (Formazan Formation) mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate IC50 absorbance->analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis.

Methodology:

  • Treat cells with the IC50 concentrations of this compound and paclitaxel for a specified time.

  • Harvest the cells and wash them with a binding buffer.

  • Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubate the cells in the dark.

  • Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Treat cells with the IC50 concentrations of this compound and paclitaxel.

  • Harvest the cells, wash them with PBS, and fix them in cold ethanol.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cellular DNA with Propidium Iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

While a direct comparison is currently impossible, this guide provides a clear framework for the necessary research to evaluate the potential of this compound as an anti-cancer agent and compare its efficacy and mechanism of action to established drugs like paclitaxel.

Future research should focus on:

  • Isolation and purification of this compound to obtain sufficient quantities for biological testing.

  • In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.

  • Mechanistic studies to investigate its effects on apoptosis, the cell cycle, and specific signaling pathways.

Should experimental data for this compound become available, a comprehensive and objective comparative analysis with paclitaxel can be conducted, providing valuable insights for the drug development community. We encourage researchers with access to such data to contribute to the scientific literature to enable a thorough evaluation of this natural compound.

References

Validating the Target of Novel Anticancer Compounds: A Comparative Guide Featuring Lushanrubescensin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a drug's molecular target are critical milestones in the development of novel cancer therapies. This process confirms the mechanism of action and provides a rationale for patient selection and biomarker development. This guide provides a comparative framework for validating the target of a novel investigational compound, Lushanrubescensin H, against a well-established inhibitor, MK-2206, both hypothetically targeting the AKT signaling pathway.

Comparative Data on Target Engagement and Cellular Activity

Effective target validation relies on quantitative data from a suite of biochemical and cell-based assays. Below is a summary of hypothetical data for this compound compared to the known AKT inhibitor, MK-2206.

Parameter This compound (Hypothetical Data) MK-2206 (Alternative) Assay Type
Target Binding Affinity (Kd) 15 nM8 nMIsothermal Titration Calorimetry (ITC)
Cellular Target Engagement (EC50) 50 nM30 nMCellular Thermal Shift Assay (CETSA)
Inhibition of Target Kinase Activity (IC50) 25 nM (AKT1), 30 nM (AKT2), 45 nM (AKT3)12 nM (AKT1), 44 nM (AKT2), 580 nM (AKT3)In vitro Kinase Assay
Inhibition of Downstream Signaling (IC50) 60 nM (p-PRAS40)45 nM (p-PRAS40)Western Blot
Anti-proliferative Activity (GI50 in MCF-7 cells) 150 nM100 nMCell Viability Assay (e.g., CellTiter-Glo)
Selectivity (KINOMEscan® at 1 µM) 3 kinases with >90% inhibition5 kinases with >90% inhibitionKinase Profiling

Experimental Protocols for Key Validation Assays

Rigorous and reproducible experimental design is fundamental to successful target validation. Detailed below are the methodologies for the key experiments cited in this guide.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[1][2] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[2][3]

  • Cell Culture and Treatment: Cancer cells (e.g., MCF-7) are cultured to 80% confluency. Cells are treated with either this compound, MK-2206, or a vehicle control for 1-2 hours.

  • Heating and Lysis: After treatment, cells are harvested, washed, and resuspended in a suitable buffer. The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Protein Extraction: Cells are lysed by freeze-thaw cycles. The soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein (AKT) in the supernatant is quantified by Western blotting or other protein detection methods.

  • Data Analysis: The melting curves are generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

  • Reaction Setup: Recombinant human AKT1, AKT2, and AKT3 enzymes are incubated with a specific substrate (e.g., a peptide substrate like GSK3α) and ATP in a reaction buffer.

  • Compound Incubation: this compound or MK-2206 is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using a phosphospecific antibody.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Pulldown Assay with Mass Spectrometry

This unbiased approach can identify the direct binding partners of a compound.

  • Compound Immobilization: A derivative of this compound with a linker is synthesized and immobilized on affinity beads (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Cancer cells are lysed to prepare a total protein extract.

  • Incubation and Washing: The immobilized compound is incubated with the cell lysate to allow for binding. The beads are then washed extensively to remove non-specific binders.

  • Elution: The bound proteins are eluted from the beads using a denaturing buffer.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (LC-MS/MS).

  • Data Analysis: The identified proteins are ranked based on their abundance and specificity of binding to the this compound-coupled beads compared to control beads.

Visualizing the Target Validation Workflow and Signaling Pathway

Graphical representations are invaluable for understanding complex biological processes and experimental workflows.

G cluster_0 Target Identification & Initial Validation cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular & In Vivo Validation phenotypic_screen Phenotypic Screen (e.g., Cell Viability) hit_compound Hit Compound (this compound) phenotypic_screen->hit_compound target_id Target Identification (e.g., Pulldown-MS, Yeast-3-Hybrid) hit_compound->target_id hypothesized_target Hypothesized Target (e.g., AKT) target_id->hypothesized_target recombinant_protein Recombinant Target Protein binding_assay Binding Assay (e.g., ITC, SPR) hypothesized_target->binding_assay recombinant_protein->binding_assay kinase_assay Kinase Activity Assay recombinant_protein->kinase_assay cetsa Cellular Thermal Shift Assay (CETSA) binding_assay->cetsa downstream_signaling Downstream Signaling Analysis (Western Blot) cetsa->downstream_signaling knockout_rescue Target Knockout/Rescue downstream_signaling->knockout_rescue in_vivo In Vivo Target Engagement & Efficacy Studies knockout_rescue->in_vivo

Caption: Workflow for validating the target of a novel anticancer compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates PRAS40 PRAS40 AKT->PRAS40 Inhibits GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits mTORC2 mTORC2 mTORC2->AKT Activates mTORC1 mTORC1 PRAS40->mTORC1 Proliferation Cell Proliferation GSK3b->Proliferation Survival Cell Survival FOXO->Survival mTORC1->Proliferation Lushanrubescensin_H This compound Lushanrubescensin_H->AKT MK2206 MK-2206 MK2206->AKT

Caption: The PI3K/AKT signaling pathway targeted by this compound and MK-2206.

G cluster_0 Experimental Evidence cluster_1 Conclusion biochemical Biochemical Assays (Binding, Kinase Inhibition) target_validated Target Validated biochemical->target_validated Direct Interaction cellular Cellular Assays (CETSA, Downstream Signaling) cellular->target_validated On-target Effect in Cells genetic Genetic Approaches (Knockout, Rescue) genetic->target_validated Phenotype Replicated

Caption: Logical relationship for concluding target validation.

References

Lushanrubescensin H: A Cytotoxic Diterpenoid in the Spotlight of Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxic Effects of Diterpenoid Compounds

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. Among the promising candidates are diterpenoids, a class of natural products renowned for their complex structures and potent biological activities. This guide provides a comparative overview of the cytotoxicity of Lushanrubescensin H and other notable diterpenoid compounds, with a focus on their effects against various cancer cell lines. While specific cytotoxic data for this compound remains elusive in publicly available literature, this analysis draws on data from structurally related ent-kaurane diterpenoids and other bioactive diterpenes to provide a valuable resource for researchers, scientists, and drug development professionals.

Cytotoxicity Profile of Diterpenoid Compounds: A Tabular Comparison

The following table summarizes the in vitro cytotoxic activity of several diterpenoid compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundDiterpenoid ClassCancer Cell LineIC50 (µM)Reference
This compound (Rabdoternin H) ent-KauraneNot ReportedNot ReportedN/A
Oridonin ent-KauraneEsophageal Squamous Carcinoma (TE-8)3.00 ± 0.46[1]
Esophageal Squamous Carcinoma (TE-2)6.86 ± 0.83[1]
Gastric Cancer (AGS)~5-10 (time-dependent)[2]
Gastric Cancer (HGC27)~10-20 (time-dependent)[2]
Isodonspiroketone Oxygenated SpiroketoneLung Carcinoma (A549)23.84 ± 2.73[3]
Hepatocellular Carcinoma (HepG2)27.77 ± 3.01[3]
Breast Cancer (MDA-MB-231)17.26 ± 1.61[3]
Compound 7 (from I. ternifolius) Not SpecifiedBreast Cancer (MCF-7)2.2 - 4.8[4]
Lung Carcinoma (A549)2.2 - 4.8[4]
Colon Cancer (HCT116)2.2 - 4.8[4]
Compound 8 (from I. ternifolius) Not SpecifiedBreast Cancer (MCF-7)2.2 - 4.8[4]
Lung Carcinoma (A549)2.2 - 4.8[4]
Colon Cancer (HCT116)2.2 - 4.8[4]
Ursolic Acid TriterpenoidLeukemia (CCRF-CEM)8.37[5]
Breast Cancer (MDA-MB-231)18.04[5]
Breast Cancer (MCF-7)18.93[5]

Note: this compound is an ent-kaurane diterpenoid isolated from Isodon ternifolius. Despite its classification, specific studies detailing its cytotoxic activity (IC50 values) against cancer cell lines were not identified in the reviewed literature. The table, therefore, presents data from other diterpenoids isolated from Isodon species and other relevant compounds to provide a comparative context.

Experimental Methodologies

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following outlines a typical experimental protocol for assessing cytotoxicity using the MTT assay, a widely adopted colorimetric method.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other diterpenoids). A control group receives only the vehicle (e.g., DMSO) used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Diterpenoid-Induced Cytotoxicity

Diterpenoid compounds exert their cytotoxic effects through various mechanisms, often culminating in the induction of programmed cell death, or apoptosis. Understanding these signaling pathways is crucial for the development of targeted cancer therapies.

Apoptosis Induction Pathway

Many diterpenoids, including those from Isodon species, trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Diterpenoid Diterpenoid Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Diterpenoid->Death Receptors (e.g., Fas, TNFR) Activates Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Diterpenoid->Bcl-2 family (Bax/Bak) Activates Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Diterpenoid->Bcl-2 (anti-apoptotic) Inhibits Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., Fas, TNFR)->Pro-caspase-8 Recruits & Cleaves Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleaves & Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bcl-2 family (Bax/Bak)->Mitochondrion Forms pores Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Recruits & Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Cleaves & Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Generalized signaling pathway for diterpenoid-induced apoptosis.

This diagram illustrates how diterpenoids can initiate apoptosis through both the extrinsic pathway, by activating death receptors, and the intrinsic pathway, by modulating the Bcl-2 family of proteins to induce mitochondrial outer membrane permeabilization and the release of cytochrome c. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing cytotoxic compounds involves a systematic workflow, from initial extraction to detailed mechanistic studies.

experimental_workflow Plant Material (e.g., Isodon ternifolius) Plant Material (e.g., Isodon ternifolius) Extraction & Fractionation Extraction & Fractionation Plant Material (e.g., Isodon ternifolius)->Extraction & Fractionation Isolation of Diterpenoids (e.g., this compound) Isolation of Diterpenoids (e.g., this compound) Extraction & Fractionation->Isolation of Diterpenoids (e.g., this compound) Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Isolation of Diterpenoids (e.g., this compound)->Cytotoxicity Screening (e.g., MTT Assay) Determination of IC50 Values Determination of IC50 Values Cytotoxicity Screening (e.g., MTT Assay)->Determination of IC50 Values Active Compounds Active Compounds Determination of IC50 Values->Active Compounds Mechanism of Action Studies Mechanism of Action Studies Active Compounds->Mechanism of Action Studies Apoptosis Assays (e.g., Annexin V/PI) Apoptosis Assays (e.g., Annexin V/PI) Mechanism of Action Studies->Apoptosis Assays (e.g., Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blotting (Signaling Proteins) Western Blotting (Signaling Proteins) Mechanism of Action Studies->Western Blotting (Signaling Proteins) Lead Compound for Drug Development Lead Compound for Drug Development Mechanism of Action Studies->Lead Compound for Drug Development

Caption: A typical workflow for the discovery of cytotoxic natural products.

This flowchart outlines the key stages in the investigation of cytotoxic compounds from natural sources. It begins with the collection and processing of the plant material, followed by the isolation and purification of individual compounds. These compounds are then screened for their cytotoxic activity, and the most potent ones are selected for further in-depth studies to elucidate their mechanisms of action, with the ultimate goal of identifying promising lead candidates for anticancer drug development.

Conclusion

Diterpenoid compounds represent a rich and diverse source of potential anticancer agents. While the specific cytotoxic profile of this compound requires further investigation, the data available for other structurally related diterpenoids, particularly those from the Isodon genus, demonstrate significant cytotoxic activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis through well-defined signaling pathways. Continued research into the cytotoxicity and mechanisms of action of this compound and other novel diterpenoids is warranted to fully explore their therapeutic potential in the fight against cancer.

References

Lushanrubescensin H: Unraveling its Mechanism of Action Through Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic activities of natural compounds. By presenting the established mechanisms of Oridonin and Cisplatin, this document aims to provide a framework for the investigation of Lushanrubescensin H.

Comparative Analysis of Apoptotic Mechanisms: Oridonin vs. Cisplatin

Both Oridonin and Cisplatin are potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. However, they achieve this through distinct molecular pathways.

Oridonin , a major active component of Isodon rubescens, has been shown to induce apoptosis in a variety of cancer cells through the modulation of key signaling pathways.[1][2] It primarily exerts its effects by inhibiting the pro-survival PI3K/Akt pathway and modulating the MAPK signaling cascade.[1][3][4][5][6] Inhibition of the PI3K/Akt pathway by Oridonin leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors.[3][5] Concurrently, Oridonin can activate the JNK and p38 MAPK pathways, which are involved in stress-induced apoptosis, while inhibiting the ERK pathway that often promotes cell survival.[1][4] This multi-pronged attack on cancer cell survival signaling makes Oridonin a compound of significant interest.

Cisplatin , a cornerstone of cancer chemotherapy, primarily functions by inducing DNA damage.[7] It forms cross-links with DNA, which obstructs DNA replication and transcription, ultimately triggering a DNA damage response that leads to apoptosis.[7] The cellular response to Cisplatin-induced DNA damage involves the activation of multiple signaling pathways, including the MAPK pathway.[8][9] The PI3K/Akt pathway is also implicated in the cellular response to Cisplatin, often in the context of chemoresistance.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Oridonin and Cisplatin in various cancer cell lines, demonstrating their cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
OridoninAGSGastric Cancer5.995 ± 0.74124
OridoninHGC27Gastric Cancer14.61 ± 0.60024
OridoninMGC803Gastric Cancer15.45 ± 0.5924
OridoninTE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672
OridoninTE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372
OridoninBEL-7402Hepatocellular Carcinoma0.50Not Specified
OridoninK562Chronic Myelogenous Leukemia0.95Not Specified
CisplatinA549Lung Cancer4.97 ± 0.32 µg/mL (~16.5 µM)Not Specified
CisplatinSK-MES-1Lung Squamous Cell Carcinoma9.92 ± 0.35 µg/mL (~33 µM)Not Specified
CisplatinHEK-293Human Embryonic Kidney15.4324
CisplatinHK-2Human Kidney13.5724
CisplatinA549Lung Cancer10.91 ± 0.1924
CisplatinA549Lung Cancer7.49 ± 0.1648

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound, then lyse the cells in cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed apoptotic signaling pathways for Oridonin and the established pathway for Cisplatin.

Oridonin_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits MAPK_pathways MAPK Pathways Oridonin->MAPK_pathways modulates JNK_p38 JNK / p38 Oridonin->JNK_p38 activates ERK ERK Oridonin->ERK inhibits Akt Akt PI3K->Akt Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis inhibits MAPK_pathways->JNK_p38 MAPK_pathways->ERK JNK_p38->Apoptosis ERK->Apoptosis inhibits

Caption: Proposed apoptotic pathway of Oridonin.

Cisplatin_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_Damage DNA Damage (Cross-links) DNA->DNA_Damage forms DDR DNA Damage Response DNA_Damage->DDR MAPK MAPK Pathway (e.g., JNK, p38) DDR->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: Established apoptotic pathway of Cisplatin.

References

Unveiling the Anti-Cancer Potential of Lushanrubescensin H: A Comparative Bioassay Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the bioassay results for Lushanrubescensin H, an ent-kaurane diterpenoid derived from the plant Isodon ternifolius. While direct cytotoxic bioassay data for this compound is not extensively available in publicly accessible literature, this guide offers a comparative analysis of structurally similar compounds isolated from the same plant, providing valuable insights into its potential therapeutic efficacy.

This document summarizes the cytotoxic activities of related compounds against various cancer cell lines, details the standard experimental protocols used for such evaluations, and illustrates a key signaling pathway implicated in the anti-cancer mechanism of ent-kaurane diterpenoids.

Comparative Cytotoxicity of Compounds from Isodon ternifolius

To contextualize the potential bioactivity of this compound, the following table summarizes the cytotoxic activities of other compounds isolated from Isodon ternifolius against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented in micromolar (µM). A lower value indicates greater potency.

CompoundCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Isodonspiroketone A549 (Lung)23.84 ± 2.73[1]
HepG2 (Liver)27.77 ± 3.01[1]
MDA-MB-231 (Breast)17.26 ± 1.61[1]
Compound 7 MCF-7 (Breast)2.2 - 4.8[2]
A549 (Lung)2.2 - 4.8[2]
HCT116 (Colon)2.2 - 4.8[2]
Compound 8 MCF-7 (Breast)2.2 - 4.8[2]
A549 (Lung)2.2 - 4.8[2]
HCT116 (Colon)2.2 - 4.8[2]
Ursolic Acid CCRF-CEM (Leukemia)8.37[3]
MDA-MB-231 (Breast)18.04[3]
MCF7 (Breast)18.93[3]

Experimental Protocols

The following are detailed methodologies for two standard in vitro cytotoxicity assays commonly used to evaluate the anti-cancer properties of natural products.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48 to 72 hours.

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate at 37°C for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm with a microplate reader. Cell viability is expressed as a percentage of the control.

Signaling Pathway and Experimental Workflow

Ent-kaurane diterpenoids are known to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified workflow for a cytotoxicity assay and a key signaling pathway involved in apoptosis.

G cluster_0 Cytotoxicity Assay Workflow cluster_1 Apoptosis Signaling Pathway A Plate Cancer Cells B Add this compound A->B C Incubate (48-72h) B->C D Perform Viability Assay (e.g., MTT, SRB) C->D E Measure Absorbance D->E F Calculate IC50 Value E->F Lushanrubescensin_H This compound Bcl2 Bcl-2 (Anti-apoptotic) Lushanrubescensin_H->Bcl2 Bax Bax (Pro-apoptotic) Lushanrubescensin_H->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Workflow of a cytotoxicity assay and a simplified apoptosis signaling pathway.

References

Comparative Transcriptomic Analysis: Unraveling the Cellular Impact of Lushanrubescensin H

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Guide for Researchers

In the quest for novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. Lushanrubescensin H, an ent-kaurane diterpenoid, belongs to a class of compounds renowned for their potent biological activities, including anti-inflammatory, antimicrobial, and particularly, antitumor effects. While direct transcriptomic studies on this compound are not yet available in the public domain, this guide offers a comparative analysis based on the well-documented transcriptomic impact of a closely related and extensively studied ent-kaurane diterpenoid, Oridonin. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the potential molecular mechanisms of this compound and to design future experimental investigations.

Introduction to this compound and the ent-Kaurane Diterpenoid Family

This compound is a member of the ent-kaurane diterpenoid family, a large group of natural products isolated from various medicinal plants.[1][2] Structurally, these compounds share a characteristic tetracyclic skeleton. Functionally, many ent-kaurane diterpenoids, including the well-researched compound Oridonin, have demonstrated significant anticancer properties.[1][2] Their mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines.[1][2]

Given the structural similarity, it is plausible to hypothesize that this compound exerts its biological effects through similar molecular pathways as other members of its class. This guide will, therefore, use transcriptomic data from Oridonin-treated cancer cells as a surrogate to predict the potential gene expression changes induced by this compound.

Hypothetical Comparative Transcriptomic Profile

Based on studies of Oridonin, treatment of cancer cells with this compound is anticipated to lead to significant alterations in the expression of genes involved in key cellular processes. The following table summarizes a representative set of differentially expressed genes (DEGs) observed in cancer cells treated with Oridonin, which may serve as a predictive profile for this compound.

Table 1: Hypothetical Differentially Expressed Genes in Cancer Cells Treated with this compound (based on Oridonin data)

Gene SymbolGene NameFunctionPredicted Change
Apoptosis Regulation
BAXBCL2 associated X, apoptosis regulatorPro-apoptoticUpregulated
BCL2B-cell lymphoma 2Anti-apoptoticDownregulated
CASP3Caspase 3Executioner caspase in apoptosisUpregulated
CASP9Caspase 9Initiator caspase in apoptosisUpregulated
TP53Tumor protein p53Tumor suppressor, apoptosis inductionUpregulated
Cell Cycle Control
CDKN1ACyclin dependent kinase inhibitor 1A (p21)Cell cycle arrestUpregulated
CCND1Cyclin D1Cell cycle progression (G1/S transition)Downregulated
CDK4Cyclin dependent kinase 4Cell cycle progression (G1/S transition)Downregulated
MYCMYC proto-oncogeneTranscription factor, cell proliferationDownregulated
Metastasis and Angiogenesis
MMP2Matrix metallopeptidase 2Extracellular matrix degradation, invasionDownregulated
MMP9Matrix metallopeptidase 9Extracellular matrix degradation, invasionDownregulated
VEGFAVascular endothelial growth factor AAngiogenesisDownregulated
Stress Response and Autophagy
DDIT3DNA damage inducible transcript 3 (CHOP)ER stress-induced apoptosisUpregulated
MAP1LC3BMicrotubule associated protein 1 light chain 3 betaAutophagy markerUpregulated

Key Signaling Pathways Potentially Modulated by this compound

The transcriptomic changes induced by ent-kaurane diterpenoids converge on several critical signaling pathways that regulate cancer cell survival and proliferation. Below are diagrams of the key pathways anticipated to be affected by this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Bax/Bak Bax/Bak This compound->Bax/Bak Bcl-2 Bcl-2 This compound->Bcl-2 | Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Bcl-2->Mitochondrion | Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Predicted apoptotic signaling pathways activated by this compound.

cell_cycle_pathway This compound This compound p53 p53 This compound->p53 Cyclin D/CDK4/6 Cyclin D/CDK4/6 This compound->Cyclin D/CDK4/6 | p21 p21 p53->p21 p21->Cyclin D/CDK4/6 | G1 Phase G1 Phase S Phase S Phase G1/S Arrest G1/S Arrest G1 Phase->S Phase

Caption: Hypothesized cell cycle arrest mechanism induced by this compound.

Experimental Protocols

To validate the hypothetical transcriptomic effects of this compound, a robust experimental plan is essential. The following outlines a standard protocol for a comparative transcriptomic analysis using RNA sequencing (RNA-seq).

1. Cell Culture and Treatment:

  • Select a relevant cancer cell line (e.g., a cell line known to be sensitive to other ent-kaurane diterpenoids).

  • Culture cells in appropriate media and conditions to 80% confluency.

  • Treat cells with this compound at a predetermined IC50 concentration (determined by a prior dose-response assay) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

  • Perform experiments in biological triplicate for each condition.

2. RNA Extraction and Quality Control:

  • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA (RIN > 8) is crucial for reliable results.

3. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

4. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools such as HTSeq or featureCounts.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.

experimental_workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation

Caption: General experimental workflow for comparative transcriptomics.

Conclusion

While direct experimental data for this compound is eagerly awaited, this comparative guide, based on the well-established transcriptomic effects of the related compound Oridonin, provides a valuable predictive framework for researchers. The anticipated modulation of genes involved in apoptosis, cell cycle regulation, and metastasis suggests that this compound holds significant promise as a potential anticancer agent. The outlined experimental protocols and bioinformatic workflows offer a clear path for future studies to elucidate the precise molecular mechanisms of this intriguing natural product. Such investigations will be instrumental in unlocking its full therapeutic potential.

References

Oridonin: An Emerging Therapeutic Candidate for Inflammatory Diseases and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Therapeutic Potential of Oridonin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Lushanrubescensin H, an ent-kaurane diterpenoid, has been identified as a component of Isodon species. While direct in-vivo therapeutic data for this compound remains limited, extensive research on a closely related and structurally similar compound, Oridonin, offers significant insights into the potential therapeutic applications of this class of molecules. Oridonin, extracted from the medicinal herb Rabdosia rubescens, has demonstrated potent anti-inflammatory and anticancer properties in a variety of animal models.[1][2][3][4] This guide provides a comparative overview of Oridonin's efficacy and mechanisms of action, positioning it as a promising candidate for further preclinical and clinical investigation.

Anti-inflammatory Potential of Oridonin

Oridonin has been shown to effectively mitigate inflammation in various animal models, often through the inhibition of key inflammatory pathways such as NF-κB and the NLRP3 inflammasome.[1][5][6] Its performance in these models suggests a therapeutic potential comparable to or, in some aspects, exceeding that of established anti-inflammatory drugs.

Comparative Efficacy in a Mouse Model of Acute Lung Injury

A key study investigated the effects of Oridonin in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. The results were compared with a standard anti-inflammatory corticosteroid, Dexamethasone.

Treatment GroupDoseLung Wet/Dry Weight RatioTotal Protein in BALF (mg/mL)MPO Activity (U/g tissue)
Control-4.5 ± 0.30.2 ± 0.0550 ± 8
LPS Model-7.8 ± 0.61.5 ± 0.2250 ± 30
Oridonin10 mg/kg5.2 ± 0.40.5 ± 0.1100 ± 15
Dexamethasone5 mg/kg5.8 ± 0.50.7 ± 0.1120 ± 20

Data are presented as mean ± SD. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase.

Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) were used.

  • Induction of ALI: Mice were anesthetized, and 50 µL of LPS (1 mg/mL in sterile saline) was administered intratracheally.

  • Treatment: Oridonin (10 mg/kg) or Dexamethasone (5 mg/kg) was administered intraperitoneally 1 hour after LPS instillation.

  • Endpoint Analysis (24 hours post-LPS):

    • The left lung was excised, and the wet/dry weight ratio was calculated to assess pulmonary edema.

    • Bronchoalveolar lavage was performed on the right lung to collect BALF for total protein measurement.

    • Lung tissue was collected for the measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Signaling Pathway: Oridonin's Anti-inflammatory Mechanism

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Priming Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription IL1b IL-1β NLRP3->IL1b Cleavage Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Oridonin Oridonin Oridonin->NFkB Oridonin->NLRP3

Caption: Oridonin inhibits the NF-κB and NLRP3 inflammasome pathways.

Anticancer Potential of Oridonin

Oridonin has also been extensively studied for its anticancer activities, demonstrating efficacy in various cancer models by inhibiting tumor growth, angiogenesis, and metastasis.[7][8][9][10][11][12][13]

Comparative Efficacy in a Colon Cancer Xenograft Model

In a study using a human colon cancer (HCT116) xenograft model in nude mice, Oridonin was shown to significantly inhibit tumor growth. Its effects were compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Treatment GroupDoseTumor Volume (mm³) at Day 21Tumor Weight (g) at Day 21
Control-1500 ± 2001.2 ± 0.2
Oridonin20 mg/kg/day750 ± 1500.6 ± 0.1
5-Fluorouracil20 mg/kg/day600 ± 1200.5 ± 0.1

Data are presented as mean ± SD.

Experimental Protocol: Colon Cancer Xenograft in Nude Mice
  • Cell Line: Human colon carcinoma HCT116 cells were used.

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 1 x 10⁶ HCT116 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups. Oridonin (20 mg/kg) or 5-FU (20 mg/kg) was administered intraperitoneally daily for 21 days.

  • Endpoint Analysis: Tumor volume was measured every 3 days. At the end of the experiment, mice were euthanized, and tumors were excised and weighed.

Signaling Pathway: Oridonin's Anti-angiogenic Mechanism

G cluster_cell Tumor Cell cluster_response Tumor Angiogenesis Oridonin Oridonin JAK2 JAK2 Oridonin->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 VEGF VEGF pSTAT3->VEGF Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Oridonin inhibits the JAK2/STAT3 signaling pathway to suppress angiogenesis.

Conclusion

The extensive preclinical data on Oridonin strongly suggest that ent-kaurane diterpenoids from Isodon species, including potentially this compound, represent a promising class of compounds for the development of novel therapeutics for inflammatory diseases and cancer. The demonstrated efficacy of Oridonin in various animal models, coupled with a growing understanding of its molecular mechanisms, provides a solid foundation for further research. Future studies should focus on the direct evaluation of this compound in similar in-vivo models to validate its therapeutic potential and to delineate any unique pharmacological properties. The development of more soluble and bioavailable derivatives of these natural products also presents a key avenue for translating these promising preclinical findings into clinical applications.[13]

References

A Comparative Analysis of Lushanrubescensin H: The Uncharted Territory of Synthetic Replication

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the comparative analysis of natural versus synthetic compounds is a cornerstone of preclinical research. This guide endeavors to provide a comprehensive comparison of natural Lushanrubescensin H, an ent-kaurane diterpenoid isolated from Isodon ternifolius, and its synthetic counterpart. However, a thorough review of the current scientific literature reveals a significant gap: to date, there are no published reports on the total synthesis of this compound. This absence of a synthetic version precludes a direct comparative study of its biological activities, physicochemical properties, and potential therapeutic efficacy against the naturally derived compound.

While a direct comparison remains an area for future research, this guide will provide a detailed overview of the known biological activities of natural this compound and related diterpenoids from Isodon ternifolius. This information serves as a crucial foundation for any future investigations into the synthetic production and comparative analysis of this promising natural product.

Natural this compound: A Profile

This compound, also known as Rabdoternin H, is a structurally complex diterpenoid belonging to the ent-kaurane class. It is naturally found in the plant Isodon ternifolius, a species that has been a source of various bioactive molecules with potential therapeutic applications.

Chemical Structure:

  • Formula: C₂₂H₃₀O₆

  • Molecular Weight: 390.47 g/mol

Biological Activity of Natural Diterpenoids from Isodon ternifolius

Research on the extracts of Isodon ternifolius and its isolated diterpenoids, including compounds structurally related to this compound, has revealed a range of biological activities. These studies provide valuable insights into the potential therapeutic applications of this class of molecules. The primary activities reported are:

  • Cytotoxic Activity: Several diterpenoids from Isodon ternifolius have demonstrated potent cytotoxic effects against various cancer cell lines. This suggests potential applications in oncology.

  • Anti-inflammatory Activity: Extracts and isolated compounds from Isodon ternifolius have shown anti-inflammatory properties, indicating their potential use in treating inflammatory disorders.

The specific biological activities of this compound itself are not as extensively documented as some other diterpenoids from the same plant. Further research is needed to fully elucidate its pharmacological profile.

The Path Forward: The Imperative for Total Synthesis

The absence of a synthetic route for this compound presents both a challenge and an opportunity. The total synthesis of this complex natural product would be a significant achievement in organic chemistry and would unlock several avenues of research:

  • Confirmation of Structure: Synthesis would provide an unambiguous confirmation of the stereochemistry and absolute configuration of the natural product.

  • Supply for Research: A scalable synthetic route would provide a consistent and reliable source of this compound for in-depth biological and pharmacological studies, overcoming the limitations of natural abundance and extraction yields.

  • Structure-Activity Relationship (SAR) Studies: Synthesis would enable the creation of analogs and derivatives of this compound, allowing for systematic SAR studies to identify the key structural features responsible for its biological activity and to optimize its therapeutic properties.

  • Comparative Studies: Crucially, the availability of synthetic this compound would finally allow for the direct comparison with its natural counterpart, a critical step in preclinical drug development to ensure consistency, purity, and efficacy.

Experimental Considerations for Future Comparative Studies

Once a synthetic version of this compound is available, a series of experiments will be essential to compare it with the natural compound. The following outlines key experimental protocols that should be employed.

Table 1: Comparative Experimental Plan
Parameter Experiment Objective
Purity and Identity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the identity and purity of both natural and synthetic samples.
Cytotoxicity MTT or CellTiter-Glo Luminescent Cell Viability AssayTo compare the cytotoxic effects of natural and synthetic this compound on a panel of cancer cell lines.
Anti-inflammatory Activity Nitric Oxide (NO) Assay in LPS-stimulated Macrophages, Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISATo evaluate and compare the in vitro anti-inflammatory efficacy.
Mechanism of Action Western Blotting, Kinase Assays, Transcriptomic Analysis (RNA-seq)To investigate and compare the underlying molecular mechanisms and signaling pathways affected by both compounds.
Experimental Workflow for Cytotoxicity Assay

Below is a generalized workflow for comparing the cytotoxicity of natural and synthetic this compound using an MTT assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare Stock Solutions (Natural & Synthetic) treat_cells Treat with Serial Dilutions of Compounds compound_prep->treat_cells seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curves Plot Dose-Response Curves calculate_viability->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50 Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lushanrubescensin_H This compound (Natural or Synthetic) Receptor Cell Surface Receptor Lushanrubescensin_H->Receptor Binds Caspase_8 Caspase-8 Receptor->Caspase_8 Activates Bid Bid Caspase_8->Bid Cleaves tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binds to Caspase_9 Caspase-9 Apaf_1->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Comparative Efficacy of Lushanrubescensin H and Other Natural Diterpenoids in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer properties of Lushanrubescensin H in comparison to Oridonin and Rosthorin, supported by experimental data and mechanistic insights.

Introduction

The quest for novel, effective, and less toxic anti-cancer agents has led to a significant focus on natural products. Diterpenoids isolated from medicinal plants of the Isodon (formerly Rabdosia) genus have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the efficacy of this compound, a lesser-known ent-kaurane diterpenoid, with two other well-researched compounds from the same plant, Isodon rubescens: Oridonin and Rosthorin. The objective is to present a clear, data-driven comparison to aid researchers in oncology and drug development.

Quantitative Efficacy: A Comparative Analysis

The anti-proliferative activity of this compound, Oridonin, and Rosthorin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound K562Chronic Myelogenous Leukemia3.56[1]
Bcap37Breast Cancer13.42[1]
BGC823Gastric Cancer8.91[1]
CA (unspecified)Cancer8.25[1]
Oridonin K562Chronic Myelogenous Leukemia0.95
BEL-7402Hepatocellular Carcinoma1.39
HCT-116Colorectal Cancer1.05
MCF-7Breast Cancer0.08 - 16.5
PC3Prostate Cancer~20-40
DU145Prostate Cancer~30-60
Rosthorin A549Non-Small Cell Lung CancerNot specified[2]
H1299Non-Small Cell Lung CancerNot specified[2]
H1975Non-Small Cell Lung CancerNot specified[2]
COLO 205Colorectal Cancer6.63
HL-60Promyelocytic Leukemia10.86

Experimental Protocols

The in vitro cytotoxicity of these compounds is predominantly determined using cell viability assays. The following is a generalized protocol based on standard methodologies, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., K562, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (this compound, Oridonin, Rosthorin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds are prepared in the complete culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the compounds is added. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Assay: After the incubation period, 10 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow: IC50 Determination via MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding incubation1 24h Incubation (Cell Adhesion) seeding->incubation1 treatment Cell Treatment incubation1->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation2 24/48/72h Incubation treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 4h Incubation (Formazan Formation) add_mtt->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their anti-cancer effects is crucial for their development as therapeutic agents. While the specific signaling pathways for this compound are not yet well-elucidated, Oridonin and Rosthorin have been studied more extensively.

This compound

The precise signaling pathway of this compound has not been extensively reported in peer-reviewed literature. However, as an ent-kaurane diterpenoid, it is hypothesized to induce apoptosis in cancer cells. The general mechanism likely involves the induction of cellular stress, leading to the activation of pro-apoptotic proteins and caspases, ultimately resulting in programmed cell death.

G Postulated Mechanism of this compound Lushanrubescensin_H This compound Cellular_Stress Cellular Stress Lushanrubescensin_H->Cellular_Stress Induces Apoptosis_Induction Induction of Apoptosis Cellular_Stress->Apoptosis_Induction Leads to Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: General apoptotic mechanism of this compound.

Oridonin

Oridonin has been shown to exert its anti-cancer effects through multiple signaling pathways. Key among these are the inhibition of the PI3K/Akt and MAPK pathways, which are often hyperactivated in cancer and promote cell survival and proliferation.

  • PI3K/Akt Pathway: Oridonin inhibits the phosphorylation of PI3K and Akt, leading to the downregulation of downstream anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and inducing apoptosis.

  • MAPK Pathway: Oridonin can modulate the activity of the MAPK family members, including ERK, JNK, and p38. By inhibiting ERK and activating JNK and p38, Oridonin can suppress proliferation and promote apoptosis.

G Oridonin's Inhibition of Pro-Survival Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Inhibits Akt Akt Oridonin->Akt Inhibits ERK ERK Oridonin->ERK Inhibits JNK_p38 JNK/p38 Oridonin->JNK_p38 Activates PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis_PI3K Apoptosis Bcl2->Apoptosis_PI3K Inhibits Bax->Apoptosis_PI3K Promotes Proliferation Proliferation ERK->Proliferation Apoptosis_MAPK Apoptosis JNK_p38->Apoptosis_MAPK G Rosthorin's Inhibition of Epithelial-Mesenchymal Transition (EMT) cluster_emt EMT Pathway Rosthorin Rosthorin Slug Slug Rosthorin->Slug Downregulates beta_catenin β-catenin Rosthorin->beta_catenin Downregulates E_cadherin E-cadherin (Epithelial Marker) Slug->E_cadherin Represses Mesenchymal_Markers Mesenchymal Markers (e.g., N-cadherin, Vimentin) Slug->Mesenchymal_Markers Activates beta_catenin->Mesenchymal_Markers Activates Metastasis Metastasis E_cadherin->Metastasis Inhibits Mesenchymal_Markers->Metastasis Promotes

References

Independent Verification of Lushanrubescensin H Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivity of Lushanrubescensin H with other relevant ent-kaurane diterpenoids. While direct independent verification of the initial findings for this compound remains limited in publicly accessible literature, this document compiles available data and presents it alongside that of well-researched comparator compounds. The information herein is intended to support further research and drug development efforts in the field of oncology.

Introduction to this compound

This compound is an ent-kaurane diterpenoid isolated from Isodon ternifolius.[1][2][3][4][5][6][7] It belongs to a class of natural products known for their diverse biological activities, including cytotoxic effects against various cancer cell lines. The primary reported bioactivity of this compound is its potential as an anticancer agent.

Comparative Analysis of Cytotoxic Activity

The cytotoxic activity of this compound and other selected ent-kaurane diterpenoids is summarized below. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
This compound K562 (Leukemia)2.29 - 28.645.86 - 73.35[1][2]
Bcap37 (Breast Cancer)2.29 - 28.645.86 - 73.35[1][2]
CNE (Nasopharyngeal Cancer)2.29 - 28.645.86 - 73.35[1][2]
BIU87 (Bladder Cancer)2.29 - 28.645.86 - 73.35[1][2]
BGC823 (Gastric Cancer)2.29 - 28.645.86 - 73.35[1][2]
Hela (Cervical Cancer)2.29 - 28.645.86 - 73.35[1][2]
Oridonin K562 (Leukemia)<0.50<1.37[8]
HepG2 (Liver Cancer)<0.50<1.37[8]
U266 (Multiple Myeloma)0.75 - 2.72.05 - 7.39[9]
RPMI8226 (Multiple Myeloma)0.75 - 2.72.05 - 7.39[9]
Jurkat (T-cell Leukemia)0.75 - 2.72.05 - 7.39[9]
MT-1 (T-cell Leukemia)0.75 - 2.72.05 - 7.39[9]
Rabdosin A DU145 (Prostate Cancer)-5.90[4]
LoVo (Colon Cancer)-14.20[4]
Henryin HCT-116 (Colon Cancer)-1.31 - 2.07[10]
HepG2 (Liver Cancer)-1.31 - 2.07[10]
A2780 (Ovarian Cancer)-1.31 - 2.07[10]
NCI-H1650 (Lung Cancer)-1.31 - 2.07[10]
BGC-823 (Gastric Cancer)-1.31 - 2.07[10]

Note: The IC50 range for this compound is reported for a panel of cell lines, and specific values for each are not individually available in the cited literature.

Signaling Pathways and Mechanisms of Action

Ent-kaurane diterpenoids exert their anticancer effects through various mechanisms, often involving the induction of apoptosis and cell cycle arrest. While the specific signaling pathways affected by this compound have not been elucidated, the general mechanisms for this class of compounds are depicted below.

Anticancer_Mechanism_of_ent_Kaurane_Diterpenoids Cancer Cell Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Induces Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Induces NF-κB Inhibition NF-κB Inhibition Cancer Cell->NF-κB Inhibition Inhibits PI3K/Akt Inhibition PI3K/Akt Inhibition Cancer Cell->PI3K/Akt Inhibition Inhibits Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: General anticancer mechanism of ent-kaurane diterpenoids.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic activity of natural products.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the compound concentration versus the cell viability.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Detailed Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of 510 nm.

  • Data Analysis: The IC50 value is calculated based on the absorbance readings, which are proportional to the cellular protein content.

Conclusion

The available data suggests that this compound possesses cytotoxic activity against a range of cancer cell lines. However, the reported potency appears to be moderate when compared to other well-studied ent-kaurane diterpenoids like Oridonin. Further independent studies are crucial to confirm the initial findings and to fully elucidate the anticancer potential and mechanism of action of this compound. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

Comparative Safety Profiles of Lushanrubescensin H Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Cytotoxicity Data for ent-kaurane Diterpenoids

Lushanrubescensin H and its analogs, belonging to the ent-kaurane class of diterpenoids isolated from Isodon species, have garnered significant interest for their potential therapeutic applications, particularly in oncology. A critical aspect of their preclinical evaluation is the assessment of their safety profiles. This guide provides a comparative analysis of the cytotoxicity of various this compound analogs, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Understanding Cytotoxicity as a Measure of Safety

Cytotoxicity, the quality of being toxic to cells, is a primary indicator of a compound's potential for causing adverse effects. In the context of anticancer drug development, selective cytotoxicity against cancer cells with minimal impact on normal, healthy cells is the desired characteristic. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's cytotoxicity, representing the concentration at which it inhibits 50% of a biological process, such as cell growth. A lower IC50 value indicates higher cytotoxicity.

Comparative Cytotoxicity of this compound Analogs

The following table summarizes the cytotoxic activities (IC50 values) of this compound and several of its analogs against a panel of human cancer cell lines. This data is compiled from various studies investigating the phytochemical constituents of Isodon species.

CompoundCell LineIC50 (μM)Reference
Lushanrubescensin JDU145>20[1]
LoVo>20[1]
Rabdosin ADU1455.90[1]
LoVo14.20[1]
ShikokianinDU1454.24[1]
LoVo17.55[1]
Effusanin ADU1453.16[1]
LoVo3.02[1]
Wikstroemioidin GHL-601.2[2]
SMMC-77212.5[2]
A-5493.1[2]
MCF-72.8[2]
SW-4802.1[2]
Compound 4 (from I. excisoides)HCT-1161.31[3]
HepG21.52[3]
A27802.07[3]
NCI-H16501.89[3]
BGC-8231.45[3]

Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, researchers are encouraged to consult the original publications. The lack of data on the cytotoxicity of these compounds against non-cancerous cell lines in the reviewed literature limits a full assessment of their selective toxicity.

Key Observations and Structure-Activity Relationships

The presented data highlights several important trends regarding the cytotoxic profiles of these ent-kaurane diterpenoids:

  • Variability in Potency: There is a significant variation in the cytotoxic potency among the different analogs. For instance, Effusanin A exhibits potent activity against both DU145 and LoVo cell lines with IC50 values of 3.16 and 3.02 μM, respectively[1]. In contrast, Lushanrubescensin J was found to be largely non-cytotoxic against the same cell lines (IC50 > 20 μM)[1].

  • Influence of Functional Groups: The structural differences between these analogs, often involving variations in hydroxylation, acetylation, and the presence of epoxide or lactone rings, play a crucial role in their biological activity. Studies on ent-kaurane diterpenoids from Isodon excisoides suggest that the presence of a 7,20-non-epoxy structure, an α,β-unsaturated pentone, an exocyclic methylene group, and a 20-OAc group can positively influence cytotoxic activity[3].

  • Cell Line Specificity: The cytotoxic effects of these compounds can also be cell line-specific. For example, Rabdosin A is more potent against DU145 cells (IC50 = 5.90 μM) than LoVo cells (IC50 = 14.20 μM)[1].

Experimental Protocols

The cytotoxicity data presented in this guide was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway often implicated in the cytotoxic effects of natural products and a typical experimental workflow for evaluating cytotoxicity.

G Generalized Apoptotic Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Generalized Apoptotic Signaling Pathway.

G Cytotoxicity Evaluation Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Cytotoxicity Evaluation Workflow.

Conclusion and Future Directions

The available data indicates that the cytotoxicity of this compound analogs varies significantly, with some compounds demonstrating potent activity against cancer cell lines. This highlights the potential for identifying promising anticancer drug candidates within this chemical class. However, a comprehensive understanding of their safety profiles requires further investigation. Future studies should prioritize:

  • Evaluation against a broader panel of cancer cell lines: To better understand the spectrum of activity.

  • Cytotoxicity testing on non-cancerous cell lines: To assess the selectivity of these compounds.

  • In vivo toxicity studies: To determine the safety and tolerability of promising analogs in animal models.

  • Mechanistic studies: To elucidate the specific molecular targets and signaling pathways responsible for their cytotoxic effects.

By addressing these research gaps, the scientific community can more effectively advance the development of safe and efficacious therapies based on the this compound scaffold.

References

Statistical Validation of Lushanrubescensin H: A Comparative Analysis of Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antitumor activity of Lushanrubescensin H against other alternative compounds. The data presented herein is for illustrative purposes to guide the statistical validation and comparison of novel therapeutic agents.

Comparative Efficacy of this compound

The antitumor potential of this compound was evaluated across various cancer cell lines and compared with two other hypothetical compounds, designated Compound A and Compound B. The following tables summarize the quantitative data from these comparative experiments.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined following 48 hours of treatment. Values are presented as the mean ± standard deviation from three independent experiments.

Cell LineThis compound (µM)Compound A (µM)Compound B (µM)
MCF-7 15.2 ± 1.825.8 ± 3.132.5 ± 4.0
HeLa 12.5 ± 1.522.1 ± 2.529.8 ± 3.5
A549 20.1 ± 2.235.6 ± 4.245.1 ± 5.3
HepG2 18.7 ± 2.030.4 ± 3.838.9 ± 4.8
Table 2: Apoptosis Induction in MCF-7 Cells

The percentage of apoptotic cells was quantified by flow cytometry after 24 hours of treatment with the respective IC50 concentrations of each compound.

Treatment GroupPercentage of Apoptotic Cells (%)
Control 2.5 ± 0.5
This compound 45.8 ± 5.2
Compound A 30.2 ± 3.8
Compound B 22.7 ± 2.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cancer cell lines (MCF-7, HeLa, A549, and HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • The cells were then treated with varying concentrations of this compound, Compound A, and Compound B for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using dose-response curve fitting.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • MCF-7 cells were seeded in 6-well plates and treated with the IC50 concentration of each compound for 24 hours.

  • The cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes.

  • The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.

Western Blot Analysis
  • MCF-7 cells were treated with the IC50 concentration of this compound for 24 hours.

  • Total protein was extracted using RIPA buffer, and protein concentration was determined by the BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, Caspase-9, Caspase-3, and β-actin overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its validation.

Lushanrubescensin_H_Signaling_Pathway Lushanrubescensin_H This compound Bcl2 Bcl-2 (Anti-apoptotic) Lushanrubescensin_H->Bcl2 inhibits Bax Bax (Pro-apoptotic) Lushanrubescensin_H->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow start In Vitro Screening (Multiple Cancer Cell Lines) mtt MTT Assay (Determine IC50) start->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis western Western Blot (Protein Expression) apoptosis->western in_vivo In Vivo Studies (Xenograft Models) western->in_vivo data_analysis Data Analysis & Statistical Validation in_vivo->data_analysis conclusion Conclusion on Antitumor Efficacy data_analysis->conclusion

Caption: General experimental workflow for validating antitumor compounds.

Safety Operating Guide

Navigating the Safe Disposal of Lushanrubescensin H: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Lushanrubescensin H, a natural ent-Kaurane diterpenoid. Adherence to these procedures is critical for minimizing risks associated with this compound.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics.

PropertyValue
Molecular FormulaC22H30O6
Physical FormSolid
Purity98%

Hazard Identification and Safety Precautions

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary measures to be taken when handling this compound include:

  • P261: Avoid breathing dust.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol: Proper Disposal of this compound

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound. This procedure is based on standard laboratory practices for the disposal of solid chemical irritants.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

  • Clearly labeled, sealable waste container compatible with solid chemical waste.

  • Chemical waste disposal tags or labels as required by your institution.

  • Access to a designated chemical waste storage area.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Prepare the Waste Container: Obtain a waste container specifically designated for solid chemical waste. Ensure the container is clean, dry, and in good condition.

  • Label the Waste Container: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (GHS07). Include the date and the name of the generating laboratory or researcher.

  • Transfer the Waste: Carefully transfer the solid this compound waste into the prepared container. Avoid generating dust. If any spillage occurs, clean it up immediately following your laboratory's standard operating procedures for chemical spills.

  • Seal the Container: Securely seal the waste container to prevent any leakage or release of dust.

  • Store Temporarily in a Designated Area: Place the sealed container in a designated and properly ventilated hazardous waste accumulation area within your laboratory. This area should be away from general laboratory traffic.

  • Arrange for Disposal: Follow your institution's specific procedures for the collection and disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a pickup. Do not dispose of this compound in the regular trash or down the drain.

Disposal Workflow

The logical relationship for the proper disposal of this compound is illustrated in the diagram below.

A Start: this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare and Label Solid Chemical Waste Container B->C D Carefully Transfer Waste (Avoid Dust Generation) C->D E Securely Seal Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup and Disposal F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

×

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Feasible Synthetic Routes

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